Product packaging for 2-(Aminomethyl)phenol(Cat. No.:CAS No. 932-30-9)

2-(Aminomethyl)phenol

Cat. No.: B125469
CAS No.: 932-30-9
M. Wt: 123.15 g/mol
InChI Key: KPRZOPQOBJRYSW-UHFFFAOYSA-N
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Description

2-(aminomethyl)phenol is under investigation in clinical trial NCT03556319 (2-HOBA: Multiple Dosing Study in Older Adults).
This compound has been reported in Fagopyrum esculentum and Reseda odorata with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B125469 2-(Aminomethyl)phenol CAS No. 932-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)phenol
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InChI

InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2
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InChI Key

KPRZOPQOBJRYSW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H9NO
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DSSTOX Substance ID

DTXSID70902921
Record name NoName_3497
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Molecular Weight

123.15 g/mol
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CAS No.

932-30-9, 50312-64-6
Record name 2-(Aminomethyl)phenol
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)phenol, a versatile organic compound, is gaining significant attention in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and analytical methodologies. Furthermore, it delves into its biological significance, particularly its emerging role as a potent scavenger of reactive dicarbonyl species, a mechanism with implications for a range of pathological conditions driven by oxidative stress and inflammation.

Chemical Identity and Synonyms

The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] However, it is widely known by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for a comprehensive literature search and procurement.

Table 1: IUPAC Name and Common Synonyms

TypeName
IUPAC Name This compound
Common Synonyms 2-Hydroxybenzylamine[1]
o-Hydroxybenzylamine[1]
Salicylamine[1]
2-HOBA[1]
(2-Hydroxyphenyl)methanamine
o-Aminomethylphenol[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in research and development.

Table 2: Physicochemical Data for this compound

PropertyValueReference
CAS Number 932-30-9[1]
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Solid
Melting Point 127-131 °C
Boiling Point 273.6 °C at 760 mmHg
Solubility Soluble in water
pKa 8.5 (amine), 10.2 (phenol) (Predicted)
InChI Key KPRZOPQOBJRYSW-UHFFFAOYSA-N
SMILES NCc1ccccc1O

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 2-hydroxybenzaldehyde (salicylaldehyde). The first step is the formation of an oxime, followed by its reduction to the corresponding amine.

Step 1: Synthesis of 2-Hydroxybenzaldehyde Oxime (Salicylaldoxime)

  • Materials:

    • 2-Hydroxybenzaldehyde (1.0 eq)

    • Hydroxylamine hydrochloride (1.1 eq)

    • Sodium hydroxide (1.1 eq)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve 2-hydroxybenzaldehyde in ethanol in a round-bottom flask.

    • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

    • Slowly add the hydroxylamine solution to the stirred solution of 2-hydroxybenzaldehyde at room temperature.

    • Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is typically poured into cold water to precipitate the product.

    • The crude 2-hydroxybenzaldehyde oxime is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 2-Hydroxybenzaldehyde Oxime to this compound

  • Materials:

    • 2-Hydroxybenzaldehyde oxime (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

    • Dissolve the 2-hydroxybenzaldehyde oxime in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. The addition should be slow to control the exothermic reaction.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by acid-base extraction or by recrystallization from an appropriate solvent.

HPLC-UV Method for the Analysis of this compound

This protocol outlines a general method for the quantitative analysis of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A typical gradient could be:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-30 min: Return to initial conditions (95% A, 5% B)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh a portion of the formulation containing this compound.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).

    • Sonicate if necessary to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the diluent.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathway

This compound has been identified as a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs). These dicarbonyls are highly reactive electrophiles generated from lipid peroxidation during periods of oxidative stress and inflammation. They readily form covalent adducts with macromolecules like proteins, DNA, and lipids, leading to cellular dysfunction and contributing to the pathogenesis of numerous diseases.

The mechanism of action of this compound involves its nucleophilic amine and ortho-positioned hydroxyl group, which allows it to efficiently trap dicarbonyls, thereby preventing their damaging reactions with cellular components.

Dicarbonyl_Scavenging_Pathway Mechanism of Dicarbonyl Scavenging by this compound Oxidative_Stress Oxidative Stress / Inflammation Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Dicarbonyls Reactive Dicarbonyls (e.g., Isolevuglandins) Lipid_Peroxidation->Dicarbonyls Adduct_Formation Macromolecular Adducts Dicarbonyls->Adduct_Formation Reacts with Trapping Dicarbonyl Trapping Dicarbonyls->Trapping Macromolecules Cellular Macromolecules (Proteins, DNA, Lipids) Macromolecules->Adduct_Formation Cellular_Dysfunction Cellular Dysfunction & Pathogenesis Adduct_Formation->Cellular_Dysfunction Aminomethylphenol This compound Aminomethylphenol->Trapping Acts as a scavenger Stable_Adducts Stable, Non-toxic Adducts Trapping->Stable_Adducts Protection Cellular Protection Stable_Adducts->Protection

Caption: Dicarbonyl scavenging pathway of this compound.

Conclusion

This compound is a compound with a well-defined chemical profile and significant therapeutic potential, primarily attributed to its ability to mitigate the damaging effects of reactive dicarbonyl species. The experimental protocols provided in this guide offer a foundation for its synthesis and analysis, enabling further research into its biological activities and potential applications in drug development. The elucidation of its mechanism of action as a dicarbonyl scavenger opens new avenues for the development of novel therapeutic strategies for a variety of diseases underpinned by oxidative stress.

References

Technical Guide: 2-(Aminomethyl)phenol (CAS 932-30-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of 2-(Aminomethyl)phenol, also known as 2-Hydroxybenzylamine (2-HOBA). This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

This compound is an organic compound featuring a phenol ring substituted with an aminomethyl group at the ortho position.[1] This unique structure facilitates intramolecular hydrogen bonding, which influences its physical and chemical characteristics.[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 932-30-9[2][3][4][5]
Molecular Formula C₇H₉NO[3][4][6][7][8]
Molecular Weight 123.15 g/mol [1][3][8]
Melting Point 126–131 °C[1][4][5]
Boiling Point 245.0 ± 15.0 °C (Predicted)[4]
Density 1.141 - 1.163 g/cm³ (Predicted)[1][4]
Water Solubility 41.2 mg/mL (Predicted)[2]
logP (Partition Coefficient) -0.55 to 1.76[1][2]
pKa (Strongest Acidic) 8.32[2][8]
pKa (Strongest Basic) 10.18[2][8]
Appearance White to beige or brown solid[4][6]
Solubility Soluble in polar organic solvents (e.g., THF, methanol), chloroform (slightly), and can be recrystallized from hot water.[1][4][9]

Synthesis and Reactivity

Synthetic Methodology: Reduction of Nitrovinyl Phenol

A common method for the synthesis of this compound involves the reduction of a 2-(2-nitrovinyl)phenol derivative. This process is typically carried out using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in an appropriate solvent.[1]

Experimental Protocol:

  • Reaction Setup: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][4]

  • Reduction: 2-(2-nitrovinyl)phenol is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0°C.[1]

  • Reagent Addition: A solution of lithium aluminium hydride (LiAlH₄) in THF is added dropwise to the cooled solution of the nitrovinyl phenol.[1]

  • Reaction Progression: The reaction mixture is stirred at a controlled temperature, typically between 0°C and 20°C, for approximately 2 hours.[1]

  • Workup: Following the completion of the reaction, an aqueous workup is performed to quench the excess LiAlH₄ and isolate the product.[1]

  • Purification: The crude product is purified using column chromatography on silica gel, with a mobile phase such as an ammonia-methanol mixture, to yield pure this compound. This two-step process can achieve a yield of around 65%.[1]

Chemical Reactivity

The reactivity of this compound is characterized by the interplay of its phenolic hydroxyl group and the aminomethyl substituent.

  • Nucleophilic Reactions: The amino group (-NH₂) makes the molecule a nucleophile, allowing it to participate in reactions such as condensation reactions.[6]

  • Aromatic Ring Substitution: The hydroxyl (-OH) group is an activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, for all practical purposes, substitution or elimination of the phenolic hydroxyl group itself does not typically occur.[10]

  • Mannich Reactions: this compound and its derivatives can be synthesized from benzoxazines via HCl hydrolysis and can also serve as reactants for creating novel benzoxazine structures.[]

Pharmacological Applications and Mechanism of Action

This compound is recognized as a potent antioxidant and a selective scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[12] These dicarbonyls are electrophiles that can adduct to proteins and lipids, contributing to oxidative stress, inflammation, and cellular damage, which are implicated in various diseases.[][12]

Cardiovascular Disease

Research has highlighted the potential of this compound in the context of cardiovascular diseases like atherosclerosis and atrial fibrillation.[12]

  • Atherosclerosis: By scavenging dicarbonyls, this compound reduces the levels of malondialdehyde (MDA)-LDL and MDA-HDL.[12] It helps to decrease inflammation, reduce the number of apoptotic cells in plaques, and promote efferocytosis (the clearance of apoptotic cells), leading to more stable atherosclerotic plaques.[12]

  • Atrial Fibrillation: The compound has been shown to prevent the early recurrence of atrial fibrillation.[12]

  • Hypertension: Oxidative stress and immune activation are linked in hypertension, where reactive oxygen species lead to the formation of isoketals (gamma-ketoaldehydes). These compounds form adducts with proteins, which are then presented as neoantigens that activate T-cells and promote hypertension.[] Scavengers like this compound can mitigate this process.

The diagram below illustrates the proposed mechanism of action for this compound in mitigating cellular damage.

Mechanism_of_Action cluster_0 Pathophysiological Stress cluster_1 Dicarbonyl Formation cluster_2 Cellular Damage Pathway cluster_3 Therapeutic Intervention ROS Reactive Oxygen Species (ROS) & Inflammation Dicarbonyls Reactive Dicarbonyls (e.g., IsoLGs, MDA) ROS->Dicarbonyls Adducts Protein & Lipid Adducts Dicarbonyls->Adducts Adduction Inflammation Increased Inflammation (IL-1β, IL-6, TNF-α) Adducts->Inflammation Apoptosis Macrophage & Endothelial Cell Apoptosis Inflammation->Apoptosis Disease Cardiovascular Disease (Atherosclerosis, AF) Apoptosis->Disease HOBA This compound (2-HOBA) HOBA->Dicarbonyls Scavenges

Caption: Mechanism of this compound as a dicarbonyl scavenger.

Key Experimental Protocols

The therapeutic potential of this compound has been investigated in both in vitro and in vivo models.

In Vitro Anti-Apoptotic Assay

This protocol assesses the ability of this compound to protect cells from apoptosis.

  • Cell Lines: Macrophages and Human Aortic Endothelial Cells (HAECs).

  • Treatment: Cells are treated with this compound at a concentration of 500 μM.[12]

  • Incubation: The cells are incubated for 24 hours.[12]

  • Endpoint: The number of apoptotic cells is quantified using standard methods (e.g., TUNEL staining, caspase activity assays).

  • Expected Outcome: A significant decrease in the number of apoptotic cells in the treated groups compared to the control.[12]

In Vivo Atherosclerosis Mouse Model

This protocol evaluates the efficacy of this compound in reducing the development of atherosclerosis in a genetically modified mouse model.

  • Animal Model: Female Ldlr⁻/⁻ (low-density lipoprotein receptor knockout) mice, a model that spontaneously develops atherosclerosis.[12]

  • Treatment Regimen:

    • Pre-treatment: Mice are administered this compound at a concentration of 1 g/L in their drinking water for 2 weeks.[12]

    • Continuation: The treatment is continued for an additional 16 weeks.[12]

  • Endpoints:

    • Primary: Quantification of the extent of proximal aortic atherosclerosis.[12]

    • Secondary: Measurement of MDA and IsoLG adduct content in tissues, and collagen content in the proximal aorta.[12]

  • Expected Outcome: A significant reduction (approximately 31%) in the extent of aortic atherosclerosis, a decrease in MDA (by ~59%) and IsoLG (by ~23%) adducts, and an increase in aortic collagen content, indicating more stable plaques.[12]

The workflow for the in vivo experiment is depicted below.

Experimental_Workflow start Start: Ldlr-/- Mice pretreatment 2-Week Pre-treatment (2-HOBA, 1 g/L in water) start->pretreatment treatment 16-Week Treatment Period pretreatment->treatment analysis Endpoint Analysis treatment->analysis aorta Aortic Atherosclerosis Quantification adducts MDA & IsoLG Adduct Measurement collagen Aortic Collagen Content outcome Outcome: Reduced Atherosclerosis, Increased Plaque Stability aorta->outcome adducts->outcome collagen->outcome

Caption: Workflow for the in vivo atherosclerosis study in Ldlr-/- mice.

Structure-Function Relationship

The efficacy of this compound as a dicarbonyl scavenger is directly related to its chemical structure. The ortho-positioning of the nucleophilic amine and the phenolic hydroxyl group is key to its activity.

Structure_Function cluster_features Key Structural Features structure Chemical Structure: This compound amine Nucleophilic Amino (-NH2) Group structure->amine hydroxyl Phenolic Hydroxyl (-OH) Group structure->hydroxyl ortho Ortho-Positioning structure->ortho function Primary Function: Selective Dicarbonyl Scavenging amine->function Enables hydroxyl->function Enables ortho->function Enables

Caption: Relationship between chemical structure and biological function.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.[4] It should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[4]

This document is for informational purposes only and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.

References

An In-depth Technical Guide to the Free Radical Scavenging Mechanisms of 2-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine, is a naturally occurring compound found in buckwheat that has garnered scientific interest for its role as a selective scavenger of dicarbonyl electrophiles and free radicals.[1][2] Its antioxidant properties contribute to its potential therapeutic applications in conditions associated with oxidative stress, such as inflammation and cardiovascular diseases.[1][3] This technical guide provides a comprehensive overview of the core mechanisms underlying the free radical scavenging activity of this compound, detailed experimental protocols for its evaluation, and a discussion of its potential interaction with cellular antioxidant signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from studies on structurally related phenolic compounds to provide a robust theoretical framework.

Core Free Radical Scavenging Mechanisms

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The principal mechanisms governing this process are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF). Computational studies are instrumental in elucidating the thermodynamics and kinetics of these pathways to determine the most favorable mechanism in a given environment.[4]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom directly to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical. The efficiency of this mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation.[5]

  • Reaction: ArOH + R• → ArO• + RH

HAT_Mechanism This compound (ArOH) This compound (ArOH) Phenoxyl Radical (ArO•) Phenoxyl Radical (ArO•) This compound (ArOH)->Phenoxyl Radical (ArO•) H• donation Free Radical (R•) Free Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) H• acceptance

Single Electron Transfer (SET)

The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. This is often followed by proton transfer. The ionization potential (IP) of the antioxidant is a key determinant of the feasibility of this pathway.[6]

  • Reaction:

    • ArOH + R• → ArOH•+ + R-

    • ArOH•+ → ArO• + H+

SET_Mechanism cluster_step1 Step 1: Electron Transfer cluster_step2 Step 2: Proton Transfer ArOH This compound ArOH_radical_cation Radical Cation (ArOH•+) ArOH->ArOH_radical_cation e- donation R_radical Free Radical (R•) R_anion Anion (R-) R_radical->R_anion e- acceptance ArOH_radical_cation2 Radical Cation (ArOH•+) ArO_radical Phenoxyl Radical (ArO•) ArOH_radical_cation2->ArO_radical deprotonation H_ion Proton (H+) ArOH_radical_cation2->H_ion

Radical Adduct Formation (RAF)

In the RAF mechanism, the free radical directly adds to the aromatic ring of the phenolic antioxidant, forming a radical adduct. This mechanism is particularly relevant for less sterically hindered phenols and highly reactive radicals.

  • Reaction: ArOH + R• → [Ar(OH)R]•

RAF_Mechanism ArOH This compound Adduct Radical Adduct [Ar(OH)R]• ArOH->Adduct R_radical Free Radical (R•) R_radical->Adduct addition

Quantitative Analysis of Antioxidant Activity

AssayTest CompoundIC50 (µM)Reference CompoundIC50 (µM)
DPPH Radical Scavenging2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid180.0Ascorbic Acid-
Ferrous Ion Chelation2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid76.3EDTA-
Total Antioxidant Activity (Phosphomolybdenum)2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid121.5Ascorbic Acid-
Table 1: In vitro antioxidant activity of a Schiff base derivative of 2-hydroxybenzylideneamine. Data extracted from a study on a related compound and presented for illustrative purposes.[1]

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed, generalized protocols for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate the antioxidant capacity of phenolic compounds. These protocols can be adapted for the specific analysis of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Sample: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.

  • Preparation of Positive Control: Prepare a stock solution and serial dilutions of the positive control in methanol.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the diluted test sample or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective sample dilution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Scavenging = [1 - (Abs_sample - Abs_neg_control) / Abs_blank] * 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare 0.1 mM DPPH in Methanol P2 Prepare Serial Dilutions of This compound P3 Prepare Serial Dilutions of Positive Control A1 Add 100 µL Sample/Control to 96-well plate P3->A1 A2 Add 100 µL DPPH Solution A1->A2 A3 Incubate in Dark (30 min, RT) A2->A3 M1 Measure Absorbance at 517 nm A3->M1 C1 Calculate % Scavenging Activity M1->C1 C2 Determine IC50 Value C1->C2

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS, pH 7.4)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working ABTS Solution: Dilute the ABTS radical solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Sample and Positive Control: Prepare stock solutions and serial dilutions of this compound and the positive control in PBS.

  • Assay:

    • To each well of a 96-well plate, add 10 µL of the diluted test sample or positive control.

    • Add 200 µL of the working ABTS solution to each well.

    • For the blank, add 10 µL of PBS and 200 µL of the working ABTS solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Generate ABTS•+ Radical (ABTS + K2S2O8) P2 Prepare Working ABTS Solution (Absorbance ~0.7 at 734 nm) P1->P2 P3 Prepare Serial Dilutions of This compound & Control P2->P3 A1 Add 10 µL Sample/Control to 96-well plate P3->A1 A2 Add 200 µL Working ABTS Solution A1->A2 A3 Incubate (6 min, RT) A2->A3 M1 Measure Absorbance at 734 nm A3->M1 C1 Calculate % Scavenging Activity M1->C1 C2 Determine IC50 Value C1->C2

Interaction with Cellular Antioxidant Signaling Pathways

The cellular response to oxidative stress is regulated by intricate signaling pathways. One of the most critical is the Keap1-Nrf2 pathway. While direct evidence for this compound's interaction with this pathway is not yet established, many phenolic compounds are known to be modulators of Nrf2 activity.[7]

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

It is plausible that this compound, or its metabolites, could indirectly influence this pathway by modulating the cellular redox state through its free radical scavenging activity, or potentially through direct interaction with Keap1, although the latter requires experimental verification.

Nrf2_Keap1_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n translocation

Conclusion and Future Directions

This compound exhibits promising antioxidant properties, likely mediated through a combination of HAT, SET, and RAF mechanisms, characteristic of phenolic compounds. While direct quantitative data on its radical scavenging efficacy is an area for future research, the established protocols and theoretical frameworks presented in this guide provide a solid foundation for its investigation. Further studies employing computational modeling and in vitro assays are crucial to precisely determine the dominant scavenging mechanisms and quantify its antioxidant capacity. Moreover, elucidating the potential interaction of this compound with the Nrf2-Keap1 signaling pathway will provide deeper insights into its cytoprotective effects and further support its development as a potential therapeutic agent for oxidative stress-related diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antioxidant Activity of 2-(Aminomethyl)phenol

This technical guide provides a comprehensive overview of the antioxidant activity of this compound, also known as 2-Hydroxybenzylamine (2-HOBA). The document details its core mechanisms of action, summarizes its observed effects from in vitro and in vivo studies, provides detailed experimental protocols for assessing its activity, and includes visualizations of key pathways and workflows.

Core Antioxidant Mechanisms

This compound is a phenolic compound recognized for its potent antioxidant and selective dicarbonyl scavenging properties.[1] Its activity stems from its specific chemical structure: a phenol ring substituted with a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group at the ortho position. This arrangement is crucial for its function. The antioxidant mechanisms of phenolic compounds are generally categorized into two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3][4]

  • Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[3][4][5] The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation. This is often followed by proton transfer. Assays like the DPPH and ABTS methods can involve this mechanism.[3]

For this compound specifically, the primary mechanisms include:

  • Direct Free Radical Scavenging: The ortho- and para-isomers of aminophenol are particularly effective at scavenging free radicals, a property demonstrated by their strong reactivity with the DPPH radical.[6][7] The phenolic hydroxyl group is the primary site for hydrogen atom donation.

  • Selective Dicarbonyl Scavenging: A key and selective action of this compound is its ability to scavenge reactive dicarbonyl species such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[1] These dicarbonyls are byproducts of lipid peroxidation and can form adducts with proteins and DNA, leading to cellular damage. By trapping these species, this compound prevents downstream oxidative injury.

  • Pro-oxidant Potential: It is important to note that, like other ortho- and para-aminophenols, this compound can exhibit pro-oxidant activity in the presence of transition metal ions like copper (Cu²⁺).[6][7] The compound can reduce the metal ion, which in turn can react with oxygen to generate superoxide radicals, thus stimulating the production of reactive oxygen species (ROS).[6][7] This context-dependent activity is a critical consideration in its application.

cluster_HAT Hydrogen Atom Transfer (HAT) Mechanism AMP This compound (Ar-OH) AMP_Radical Phenoxyl Radical (Ar-O•) AMP->AMP_Radical H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: Hydrogen Atom Transfer (HAT) by this compound.

Summary of Antioxidant and Related Biological Activities

The antioxidant effects of this compound have been characterized in both in vitro and in vivo models, demonstrating its potential for therapeutic applications, particularly in cardiovascular diseases.[1]

Activity Type Model System Key Findings Assay/Endpoint Measured Reference
Free Radical Scavenging Chemical AssayPotent reactivity with DPPH radical.DPPH Assay[6][7]
Dicarbonyl Scavenging In vivo (Ldlr-/- Mice)Reduced malondialdehyde (MDA) and isolevuglandin (IsoLG) adduct content by 59% and 23%, respectively.Measurement of MDA and IsoLG adducts.[1]
Anti-apoptotic Effect Cell Culture (Macrophages, Human Aortic Endothelial Cells)Markedly decreased the number of apoptotic cells at 500 μM concentration.Apoptosis Assays[1]
Anti-inflammatory Effect Cell Culture (Macrophages)Significantly reduced the inflammatory response to oxidized LDL, shown by decreased mRNA levels of IL-1β, IL-6, and TNF-α.qRT-PCR for inflammatory cytokines.[1]
Atheroprotective Effect In vivo (Ldlr-/- Mice)Reduced the extent of proximal aortic atherosclerosis by approximately 31%. Increased collagen content, promoting stable plaques.Histological analysis of aortic plaques.[1]

Experimental Protocols

Standardized protocols are essential for evaluating and comparing the antioxidant capacity of compounds like this compound. Below are detailed methodologies for two widely used in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8][9]

Principle: The antioxidant reduces the DPPH radical to its non-radical form, DPPH-H.[5] The reduction in absorbance at a characteristic wavelength (typically 517 nm) is proportional to the concentration of the antioxidant and its scavenging activity.[8][9][10]

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectroscopic grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM or 0.2 mg/mL) in methanol or ethanol.[10][11] The solution should be freshly prepared and kept in the dark to avoid degradation. Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[9]

  • Preparation of Samples: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to test a range of concentrations.

  • Reaction:

    • Add a fixed volume of the DPPH working solution (e.g., 200 µL) to each well of a 96-well plate.[10]

    • Add a small volume of the sample dilution (e.g., 20 µL) to the corresponding wells.[10]

    • For the control (blank), add the same volume of solvent instead of the sample solution.

  • Incubation: Mix the contents of the wells thoroughly. Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[8][9][12]

  • Measurement: Measure the absorbance of each well at 517 nm.[8][10]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the % inhibition against the sample concentrations.

cluster_DPPH DPPH Assay Experimental Workflow P1 Prepare DPPH Working Solution (Abs ≈ 1.0 at 517 nm) P3 Mix DPPH Solution with Sample/Control/Blank in Microplate P1->P3 P2 Prepare Serial Dilutions of this compound and Control (Trolox) P2->P3 P4 Incubate in Dark (e.g., 30 minutes at RT) P3->P4 P5 Measure Absorbance at 517 nm P4->P5 P6 Calculate % Inhibition and Determine IC50 Value P5->P6

Caption: Standard workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Principle: Antioxidants reduce the ABTS•⁺, returning it to its colorless neutral form. The decrease in absorbance at a specific wavelength (typically 734 nm) is proportional to the antioxidant concentration.[13] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Materials and Reagents:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•⁺ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes.[13]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete generation of the ABTS radical cation.

  • Preparation of ABTS•⁺ Working Solution:

    • Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.10 at 734 nm.[13]

  • Reaction:

    • Add a large volume of the ABTS•⁺ working solution (e.g., 290 µL) to each well.

    • Add a small volume of the sample dilution (e.g., 10 µL) to the wells.

    • For the control, add the same volume of solvent instead of the sample.

  • Incubation: Incubate the plate at room temperature for a defined time (e.g., 6 minutes), protected from light.

  • Measurement: Record the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Signaling Pathways and Cellular Effects

Beyond direct scavenging, this compound modulates cellular pathways involved in oxidative stress and inflammation, contributing to its protective effects. Its ability to trap reactive dicarbonyls like MDA prevents the formation of MDA-adducted low-density lipoprotein (MDA-LDL). MDA-LDL is a pro-inflammatory stimulus that can trigger inflammatory responses in macrophages. By reducing MDA-LDL levels, this compound mitigates this inflammatory cascade, leading to a decrease in the expression of cytokines such as IL-1β, IL-6, and TNF-α.[1] This mechanism is a key contributor to its observed atheroprotective effects in animal models.[1]

cluster_Cellular Cellular Effects of this compound AMP This compound Dicarbonyls Reactive Dicarbonyls (MDA, IsoLGs) AMP->Dicarbonyls Scavenges OxLDL Oxidized LDL (MDA-LDL) Dicarbonyls->OxLDL Forms Macrophage Macrophage Inflammation OxLDL->Macrophage Stimulates Cytokines ↓ IL-1β, IL-6, TNF-α Macrophage->Cytokines Reduces Athero ↓ Atherosclerosis Macrophage->Athero Reduces

Caption: Pathway of this compound's cellular effects.

References

2-(Aminomethyl)phenol: A Selective Dicarbonyl Scavenger for Mitigating Carbonyl Stress

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine (2-HOBA), as a potent and selective scavenger of reactive dicarbonyl species. Dicarbonyl stress, characterized by the accumulation of compounds like methylglyoxal (MGO), glyoxal, and isolevuglandins (IsoLGs), is a key pathological factor in a range of chronic diseases. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.

The Challenge of Dicarbonyl Stress

Dicarbonyl stress arises from an imbalance between the formation and detoxification of reactive dicarbonyl species, which are byproducts of glucose and lipid metabolism.[1][2] The most reactive of these, methylglyoxal (MGO), is primarily formed from the degradation of glycolytic intermediates.[3][4] These electrophilic compounds readily react with nucleophilic sites on proteins, lipids, and DNA to form advanced glycation endproducts (AGEs).[5] This process, known as carbonyl stress, can lead to:

  • Protein Dysfunction: Modification of proteins can alter their structure and function, contributing to cellular damage.[1]

  • Mitochondrial Impairment: Dicarbonyls are known to target mitochondrial proteins, leading to increased reactive oxygen species (ROS) production and oxidative stress.[2][4]

  • Inflammation: The interaction of AGEs with their receptor (RAGE) triggers inflammatory signaling cascades, such as the NF-κB pathway, exacerbating tissue damage.[1][3]

  • Cellular Damage and Apoptosis: Unchecked dicarbonyl stress can induce cellular dysfunction and programmed cell death.[6]

The body's primary defense against dicarbonyl stress is the glyoxalase system, with glyoxalase 1 (Glo1) playing a crucial role in detoxifying MGO.[3][4] However, in many pathological conditions, this system is overwhelmed, necessitating therapeutic interventions.

This compound: A Promising Scavenger

This compound belongs to a class of scavengers that have shown significant promise in preclinical trials for various conditions, including neurodegenerative and cardiovascular diseases.[7][8] Its efficacy stems from the unique ortho-positioning of the aminomethyl and phenolic hydroxyl groups, which facilitates a rapid and selective reaction with dicarbonyls.[9]

Mechanism of Action:

The scavenging activity of this compound is significantly higher than that of endogenous nucleophiles like lysine.[7] Structure-activity relationship studies have revealed that the 2-aminomethylphenol moiety is responsible for this high reactivity.[7] The reaction with 1,4-dicarbonyls, such as 4-oxopentanal, is approximately 2000 times faster than the reaction with lysine.[7] This enhanced reactivity is attributed to the intramolecular catalysis provided by the adjacent phenolic hydroxyl group. For instance, with 4-oxo-2-nonenal (ONE), a lipid-derived dicarbonyl, 2-aminomethylphenols react rapidly to form stable pyrrolo[2,1-b][1][10]oxazines.[9]

Selectivity:

A key advantage of this compound is its selectivity. It reacts rapidly with deleterious dicarbonyls like IsoLGs, malondialdehyde (MDA), and ONE, but not with monocarbonyls such as 4-hydroxynonenal.[11] This selectivity allows it to target the most damaging reactive carbonyl species without interfering with other cellular signaling pathways.[7]

Quantitative Efficacy of this compound

The following tables summarize key quantitative data regarding the performance and characteristics of this compound and related compounds.

Table 1: Comparative Reactivity with Dicarbonyls

ScavengerDicarbonyl SpeciesRelative Reactivity vs. LysineReference
This compound (2-HOBA) 4-Ketoaldehydes~2000x faster[7]
Pyridoxamine (PM) 4-Ketoaldehydes~2000x faster[7]
This compound (2-HOBA) Isolevuglandins (IsoLGs)~1600x faster[12]
Pyridoxamine (PM) Methylglyoxal (MGO)Increased reactivity[7]
Pyridoxamine (PM) 4-Hydroxynonenal (HNE)No increased reactivity[7]

Table 2: Pharmacokinetic Properties of this compound (2-HOBA) in Mice

ParameterValueReference
Oral Bioavailability ~38%[7]
Half-life ~62 minutes[7]

Table 3: Preclinical Efficacy in Disease Models

Disease ModelTreatmentKey FindingReference
Atherosclerosis (Ldlr-/- mice) 2-HOBA60% decrease in atherosclerosis[13]
Metabolic-Associated Steatohepatitis (MASH) 2-HOBASignificantly lower fibrosis scores and liver transaminases[12]
Hypertension 2-HOBAPrevention of hypertension development

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in dicarbonyl stress and the methodologies to study them is crucial for a deeper understanding.

G cluster_upstream Upstream Triggers cluster_dicarbonyls Reactive Dicarbonyls cluster_downstream Pathological Consequences Hyperglycemia Hyperglycemia MGO Methylglyoxal (MGO) Hyperglycemia->MGO Lipid_Peroxidation Lipid Peroxidation IsoLGs Isolevuglandins (IsoLGs) Lipid_Peroxidation->IsoLGs AGEs AGE Formation MGO->AGEs Oxidative_Stress Oxidative Stress MGO->Oxidative_Stress GO Glyoxal (GO) GO->AGEs IsoLGs->AGEs RAGE RAGE Activation AGEs->RAGE Inflammation Inflammation (NF-kB) RAGE->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Oxidative_Stress->Apoptosis Scavenger This compound Scavenger->MGO Scavenges Scavenger->GO Scavenger->IsoLGs G start Start prepare_reagents Prepare Solutions: - Dicarbonyl (e.g., MGO) - Scavenger (2-AP) - Buffer (pH 7.4) start->prepare_reagents incubation Incubate scavenger with dicarbonyl at 37°C prepare_reagents->incubation sampling Collect aliquots at different time points incubation->sampling derivatization Optional: Derivatize remaining dicarbonyl for detection sampling->derivatization analysis Analyze samples using LC-UV or LC-MS/MS derivatization->analysis quantification Quantify residual dicarbonyl or adduct formation analysis->quantification end End quantification->end G AP This compound (2-AP) Intermediate Schiff Base Intermediate AP->Intermediate + Dicarbonyl Reactive Dicarbonyl (e.g., MGO) Dicarbonyl->Intermediate Cyclization Intramolecular Cyclization (Phenolic -OH participation) Intermediate->Cyclization Rapid Product Stable, Non-toxic Adduct Cyclization->Product Irreversible

References

The Role of 2-(Aminomethyl)phenol in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)phenol, also known as 2-Hydroxybenzylamine (2-HOBA), is emerging as a compound of significant interest in cardiovascular research. As a selective dicarbonyl scavenger, antioxidant, and anti-inflammatory agent, 2-HOBA demonstrates potential therapeutic applications in a range of cardiovascular diseases, including atherosclerosis, atrial fibrillation, and heart failure. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cardiovascular research, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols. Furthermore, this guide illustrates the signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. The pathophysiology of many CVDs involves complex processes of oxidative stress, inflammation, and cellular damage. Phenolic compounds, a broad class of molecules found in plants, have long been investigated for their cardioprotective effects.[1][2] this compound (2-HOBA) is a small molecule that has garnered attention for its potent antioxidant and dicarbonyl scavenging properties.[3] This guide delves into the specifics of 2-HOBA's contributions to cardiovascular research, offering a technical resource for the scientific community.

Mechanism of Action

The primary mechanism of action of this compound in the cardiovascular system revolves around its ability to counteract oxidative stress and inflammation.

  • Scavenging of Reactive Species: 2-HOBA is a potent scavenger of free radicals and isolevuglandins (IsoLGs), which are highly reactive dicarbonyls that can damage proteins and lipids.[3] By neutralizing these harmful species, 2-HOBA helps to mitigate cellular damage.

  • Reduction of Oxidized Lipoproteins: It has been shown to reduce levels of malondialdehyde (MDA)-modified low-density lipoprotein (LDL) and high-density lipoprotein (HDL).[3] The oxidation of LDL is a critical step in the development of atherosclerosis.

  • Anti-inflammatory Effects: 2-HOBA exhibits significant anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in macrophages stimulated with oxidized LDL.[3]

  • Cellular Protection: The compound promotes the clearance of apoptotic cells (efferocytosis) and reduces the number of apoptotic cells within atherosclerotic plaques, contributing to plaque stability.[3]

The proposed signaling pathway for the anti-inflammatory and antioxidant effects of this compound is depicted below.

Proposed Signaling Pathway of this compound Oxidative_Stress Oxidative Stress (e.g., Oxidized LDL) Free_Radicals Free Radicals & Isolevuglandins (IsoLGs) Oxidative_Stress->Free_Radicals Dicarbonyls Reactive Dicarbonyls Oxidative_Stress->Dicarbonyls Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Oxidative_Stress->Inflammatory_Cytokines Apoptosis Macrophage & Endothelial Cell Apoptosis Oxidative_Stress->Apoptosis HOBA This compound (2-HOBA) HOBA->Free_Radicals Scavenges HOBA->Dicarbonyls Scavenges HOBA->Inflammatory_Cytokines Inhibits Expression HOBA->Apoptosis Reduces Effero Efferocytosis HOBA->Effero Promotes Atherosclerosis Atherosclerosis Progression Inflammatory_Cytokines->Atherosclerosis Apoptosis->Atherosclerosis Experimental Workflow for In Vivo Atherosclerosis Study Start Start: Ldlr-/- Mice Diet High-Fat Diet Start->Diet Grouping Randomization into Control & Treatment Groups Diet->Grouping Control Control Group: Regular Drinking Water Grouping->Control Treatment Treatment Group: 2-HOBA in Drinking Water Grouping->Treatment Duration 18 Weeks Treatment Period Control->Duration Treatment->Duration Euthanasia Euthanasia & Tissue Collection Duration->Euthanasia Analysis Atherosclerotic Plaque Quantification & Biochemical Analysis Euthanasia->Analysis

References

The Multifaceted Role of 2-(Aminomethyl)phenol Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(aminomethyl)phenol scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of a wide array of therapeutic agents. The inherent functionalities of the phenolic hydroxyl group and the aminomethyl moiety allow for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their applications as anticancer, antimicrobial, antioxidant, and neuroprotective agents.

Core Synthetic Strategies: The Mannich Reaction

The primary route for the synthesis of this compound derivatives is the Mannich reaction.[1][2] This three-component condensation reaction involves a phenol, formaldehyde (or another suitable aldehyde), and a primary or secondary amine. The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol at the ortho position to the hydroxyl group, yielding the corresponding aminomethylated phenol.[1]

General Experimental Protocol for the Mannich Reaction

The following protocol is a generalized procedure for the synthesis of this compound derivatives. Specific conditions such as solvent, temperature, and reaction time may need to be optimized for different substrates.[3][4][5][6]

Materials:

  • Substituted phenol

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Primary or secondary amine

  • Ethanol or other suitable solvent

  • Hydrochloric acid (for hydrochloride salt formation, if desired)

  • Diethyl ether or other non-polar solvent for precipitation

Procedure:

  • Dissolve the substituted phenol (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add the primary or secondary amine (1-1.2 equivalents).

  • Add formaldehyde (1-1.5 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from a few hours to several days, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product can be isolated in one of two ways:

    • As a free base: The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

    • As a hydrochloride salt: The reaction mixture is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise to precipitate the hydrochloride salt of the Mannich base. The precipitate is then collected by filtration, washed with cold diethyl ether, and dried.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[4]

Therapeutic Applications and Quantitative Data

This compound derivatives have demonstrated significant potential in various therapeutic areas. The following sections summarize their activities, supported by quantitative data where available.

Anticancer Activity

Derivatives of this compound have been investigated as potential anticancer agents, with studies demonstrating their ability to induce apoptosis and inhibit cancer cell proliferation.[7] The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[1][8][9][10]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenolU2OS (Osteosarcoma)50.5 ± 3.8[7]
Aminobenzylnaphthol derivative MMZ-45AABxPC-3 (Pancreatic)13.26[11]
Aminobenzylnaphthol derivative MMZ-140CHT-29 (Colorectal)11.55[11]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-19 (Glioblastoma)PGI = 65.12 at 10 µM[6]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4e)MCF-7 (Breast)<10[4]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4f)SK-MEL-28 (Melanoma)<10[4]

PGI = Percent Growth Inhibition

Many phenolic compounds exert their anticancer effects by inducing apoptosis. This programmed cell death can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases.[12][13][14][15][16]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR) procaspase8 Pro-caspase-8 death_receptor->procaspase8 Ligand binding & DISC formation caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 bax Bax mitochondrion Mitochondrion bax->mitochondrion Promotes pore formation bcl2 Bcl-2 bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apoptosome Apoptosome cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9 Caspase-9 caspase9->procaspase3 apoptosome->caspase9 Activation caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis phenol_derivative This compound Derivative phenol_derivative->death_receptor phenol_derivative->bax phenol_derivative->bcl2

Apoptosis Induction by this compound Derivatives.
Antimicrobial Activity

The antimicrobial properties of this compound derivatives are often assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[17][18][19][20][21]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c)Gram-positive & Gram-negative bacteria8[6]
Phloroglucinol derivative A5MRSA0.98[22]
Aminomethylated 2-propenylphenolBacteria and Fungi in fuelEffective at 0.3-0.5%[23]
Aminomethylated 4-isopropenylphenolBacteria and Fungi in oilEffective at 1-2%[23]

Phenolic compounds exert their antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell membrane and essential cellular processes.[24][25][26][27][28]

antimicrobial_mechanism cluster_cell Bacterial Cell phenol_derivative This compound Derivative cell_membrane Cell Membrane phenol_derivative->cell_membrane dna DNA phenol_derivative->dna enzymes Essential Enzymes phenol_derivative->enzymes disruption Membrane Disruption & Increased Permeability cell_membrane->disruption cytoplasm Cytoplasm inhibition_dna Inhibition of DNA Replication/Synthesis dna->inhibition_dna inhibition_enzyme Inhibition of Enzyme Activity enzymes->inhibition_enzyme cell_death Bacterial Cell Death disruption->cell_death inhibition_dna->cell_death inhibition_enzyme->cell_death

Antimicrobial Mechanisms of this compound Derivatives.
Antioxidant Activity

The antioxidant capacity of these derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[7][29][30]

Compound/DerivativeAntioxidant AssayIC50 (µg/mL)Reference
2-Methoxy phenol derivative T2DPPH27.97[31]
2-Methoxy phenol derivative T2Nitric Oxide Scavenging34.36[31]
2-Methoxy phenol derivative T2Hydroxyl Radical Scavenging34.83[31]
2-Methoxy phenol derivative T2Iron Chelation24.32[31]
Neuroprotective Activity

This compound derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's disease. Their mechanisms of action often involve the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as providing antioxidant and neuroprotective effects.[18][32][33]

Compound/DerivativeTarget/AssayIC50 (µM)Reference
2-Acetyl-5-O-(amino-alkyl)phenol derivative TM-3eeAChE0.69[18]
2-Acetyl-5-O-(amino-alkyl)phenol derivative TM-3MAO-B6.8[18]
Piperazine derivative 136eeAChE7.9[33]
Piperazine derivative 136human MAO-B9.9[33]
Dimethylamino chalcone-O-alkylamine derivative 137EeAChE0.69[33]
Dimethylamino chalcone-O-alkylamine derivative 137MAO-B1.0[33]

The neuroprotective effects of phenolic compounds are often mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway. Activation of this pathway can inhibit apoptosis and promote neuronal survival.[23][32]

neuroprotection_pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_apoptosis Apoptosis Regulation phenol_derivative This compound Derivative pi3k PI3K phenol_derivative->pi3k akt Akt pi3k->akt Activation bad Bad akt->bad Phosphorylation (Inactivation) bcl2 Bcl-2 bad->bcl2 apoptosis_inhibition Inhibition of Apoptosis bcl2->apoptosis_inhibition survival Neuronal Survival apoptosis_inhibition->survival

Neuroprotection via PI3K/Akt Pathway Activation.

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxicity of this compound derivatives against cancer cell lines.[1][8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the medium from the wells and add the different concentrations of the test compound. Include wells with untreated cells (negative control) and a vehicle control (if a solvent like DMSO is used).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Observe the formation of purple formazan crystals.

  • Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay

This protocol is for determining the antioxidant activity of the synthesized derivatives.[7][29][30]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound derivative stock solution

  • Positive control (e.g., ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Prepare serial dilutions of the this compound derivative and the positive control in the same solvent.

  • In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette.

  • Add an equal volume of the test compound dilutions or the positive control to the DPPH solution.

  • Include a blank containing only the solvent and a control containing the DPPH solution and the solvent.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with the solvent and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC50 value from a plot of scavenging activity against the concentration of the derivative.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the antimicrobial activity of the synthesized compounds.[17][18][19][20][21]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplates

  • This compound derivative stock solution

  • Positive control (standard antibiotic)

  • Negative control (broth with inoculum only)

  • Sterility control (broth only)

Procedure:

  • Prepare a standardized inoculum of the microorganism in the broth medium.

  • In a 96-well plate, add a specific volume of broth to each well.

  • Prepare serial dilutions of the this compound derivative directly in the wells of the microplate.

  • Add the standardized inoculum to each well, except for the sterility control.

  • Include a positive control with a standard antibiotic and a negative control with no antimicrobial agent.

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The this compound scaffold continues to be a valuable starting point for the development of new therapeutic agents. Its synthetic accessibility via the Mannich reaction and the diverse biological activities of its derivatives make it an attractive area of research. This guide has provided a comprehensive overview of the synthesis, quantitative biological data, and mechanistic insights into the anticancer, antimicrobial, antioxidant, and neuroprotective properties of these compounds. The detailed experimental protocols and visual representations of key signaling pathways are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration and optimization of this versatile scaffold hold significant promise for the discovery of novel and effective drugs to address a range of human diseases.

References

Spectroscopic Analysis of 2-(Aminomethyl)phenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine or salicylamine, is a phenolic compound with a primary amine functional group. Its chemical structure lends itself to a variety of applications, including in medicinal chemistry and as a building block in organic synthesis. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a summary of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₉NOPubChem
Molecular Weight123.15 g/mol PubChem
CAS Number932-30-9PubChem
Melting Point129 °CECHEMI

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

A definitive ¹H NMR spectrum for this compound has not been located in the searched public spectral databases. The expected proton signals are described below based on the chemical structure.

Expected ¹H NMR Data

ProtonsChemical Shift (ppm, estimated)MultiplicityIntegration
Ar-H (4 protons)6.7 - 7.2m4H
-CH₂-~3.8s2H
-NH₂Variablebr s2H
-OHVariablebr s1H

Note: The chemical shifts for the -NH₂ and -OH protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents like D₂O.

¹³C NMR Spectroscopy

A reference to a ¹³C NMR spectrum for this compound is cited in the PubChem database, originating from a 1979 publication. However, the actual spectral data was not accessible through the conducted searches. The expected carbon signals are detailed below.

Expected ¹³C NMR Data

CarbonChemical Shift (ppm, estimated)
C-OH155 - 160
C-CH₂NH₂120 - 125
Aromatic CH115 - 130
-CH₂-~45

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. A vapor phase IR spectrum for this compound is available, and the characteristic absorption bands are summarized below.

IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400 - 3200 (broad)O-H and N-HStretching
3100 - 3000Aromatic C-HStretching
2950 - 2850Aliphatic C-HStretching
1620 - 1580C=CAromatic Ring Stretching
1500 - 1400N-HBending
1300 - 1200C-OStretching
1200 - 1000C-NStretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here is from an analysis of this compound.

Mass Spectrometry Data

m/zIonRelative Intensity (%)
124.0738[M+H]⁺-
107.0492[M+H - NH₃]⁺53.64
77.0386[C₆H₅]⁺100
51.0240[C₄H₃]⁺49.05

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound were not available in the searched literature. Therefore, generalized protocols for the analysis of small organic molecules are provided below.

NMR Spectroscopy (General Protocol)

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy (General Protocol)

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet would be prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be recorded from a thin film of the sample on a salt plate or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (General Protocol)

The mass spectrum would be acquired using a mass spectrometer, likely with an electrospray ionization (ESI) source for generating the [M+H]⁺ ion. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) would separate the ions based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification QC Quality Control (e.g., TLC, HPLC) Synthesis->QC NMR NMR Spectroscopy (¹H, ¹³C) QC->NMR IR IR Spectroscopy QC->IR MS Mass Spectrometry QC->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Archiving Data Archiving Purity_Assessment->Data_Archiving

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility and Stability of 2-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(Aminomethyl)phenol, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for its effective use in research and drug development, ensuring optimal formulation, storage, and handling.

Core Physicochemical Properties

This compound, also known as 2-hydroxybenzylamine, is a bifunctional organic molecule containing both a phenolic hydroxyl group and an aminomethyl group. This unique structure governs its chemical behavior, including its solubility in various solvent systems and its stability under different environmental conditions.

PropertyValueSource
Molecular Formula C₇H₉NO--INVALID-LINK--
Molecular Weight 123.16 g/mol --INVALID-LINK--
Melting Point Not available
pKa (Strongest Acidic) 8.32 (Predicted)--INVALID-LINK--
pKa (Strongest Basic) 10.18 (Predicted)--INVALID-LINK--

Solubility Profile

The solubility of this compound is dictated by its polar functional groups, which allow for hydrogen bonding with protic solvents, and its aromatic ring, which contributes to its solubility in organic solvents.

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound across a wide range of solvents and temperatures is not extensively available in the public domain. The following table summarizes the available quantitative and qualitative solubility information.

SolventSolubilityTemperature (°C)Source
Water 41.2 mg/mL (Predicted)Not Specified--INVALID-LINK--
Dimethyl Sulfoxide (DMSO) 10 mMNot Specified--INVALID-LINK--
Tetrahydrofuran (THF) SolubleNot Specified--INVALID-LINK--
Methanol SolubleNot Specified--INVALID-LINK--

Note: The predicted water solubility suggests moderate aqueous solubility. The "soluble" designation in organic solvents indicates that it is likely soluble to a practical extent for many synthetic applications.

Stability Profile

The stability of this compound is influenced by its susceptibility to oxidation, photodegradation, and reactions related to its phenolic and amino functionalities.

pH Stability

The presence of both an acidic phenol group and a basic amino group makes the stability of this compound pH-dependent. At neutral pH, it exists predominantly as a zwitterion. In acidic solutions, the amino group will be protonated, while in basic solutions, the phenolic hydroxyl group will be deprotonated. Extreme pH conditions and the presence of oxygen can promote degradation. Phenolic compounds, in general, are susceptible to oxidation, which is often accelerated at higher pH.

Thermal Stability
Photostability

Phenolic compounds can be sensitive to light. Studies on the photocatalytic degradation of the related compound 2-aminophenol indicate that UV irradiation can lead to its decomposition.[1][2] It is therefore advisable to store this compound and its solutions protected from light.

Oxidative Stability

The phenolic hydroxyl group makes this compound susceptible to oxidation. The presence of oxidizing agents or exposure to air over prolonged periods can lead to the formation of colored degradation products. The antioxidant properties of aminomethyl derivatives of other phenols have been studied, suggesting that this compound itself may have antioxidant or pro-oxidant properties depending on the chemical environment.[3]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

G Experimental Workflow for Solubility Determination A 1. Preparation of Saturated Solution - Add excess this compound to the solvent in a sealed vial. B 2. Equilibration - Agitate the vial at a constant temperature for a defined period (e.g., 24-48 hours). A->B C 3. Phase Separation - Allow the solution to stand undisturbed for phase separation. - Alternatively, centrifuge to pellet undissolved solid. B->C D 4. Sample Collection - Carefully withdraw a known volume of the clear supernatant. C->D E 5. Dilution - Dilute the collected sample with a suitable solvent to a concentration within the analytical range. D->E F 6. Quantification - Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). E->F G 7. Calculation - Calculate the original concentration in the saturated solution to determine solubility. F->G

Caption: Workflow for determining the solubility of this compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature until the undissolved solid has settled, leaving a clear supernatant. Centrifugation can be used to accelerate this process.

  • Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Avoid disturbing the solid material at the bottom of the vial.

  • Dilution: Dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

G Experimental Workflow for Stability Assessment cluster_stress 1. Stress Conditions cluster_analysis 2. Analysis cluster_evaluation 3. Evaluation Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Sampling Sample at defined time points Acid->Sampling Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->Sampling Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->Sampling Thermal Thermal Stress (e.g., 60°C) Thermal->Sampling Photo Photolytic Stress (e.g., UV/Vis light) Photo->Sampling Quenching Quench reaction if necessary Sampling->Quenching HPLC Analyze by HPLC-UV/MS Quenching->HPLC Degradation Quantify degradation HPLC->Degradation Products Identify degradation products HPLC->Products Pathway Propose degradation pathway Degradation->Pathway Products->Pathway

Caption: Workflow for assessing the stability of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure complete dissolution).

  • Application of Stress Conditions: Aliquot the stock solution into separate vials and subject them to a range of forced degradation conditions:

    • Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat if necessary.

    • Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat if necessary.

    • Oxidation: Add an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photolytic Stress: Expose the solution to a controlled source of UV and/or visible light. A control sample should be kept in the dark at the same temperature.

  • Time-Point Sampling: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: If necessary, quench the degradation reaction (e.g., by neutralizing acidic or basic samples). Dilute the samples to an appropriate concentration for analysis.

  • Analytical Method: Analyze the stressed samples and a non-stressed control sample using a stability-indicating HPLC method, preferably with both UV and mass spectrometric (MS) detection.

  • Data Analysis:

    • Quantify Degradation: Determine the percentage of this compound remaining at each time point to assess the rate of degradation under each condition.

    • Identify Degradation Products: Use the MS data to identify the molecular weights of any new peaks that appear in the chromatograms of the stressed samples. Propose structures for the degradation products.

    • Mass Balance: Evaluate the mass balance to ensure that all major degradation products are accounted for.

Summary and Recommendations

This compound exhibits moderate predicted solubility in water and is soluble in polar organic solvents. Its stability is influenced by pH, light, and the presence of oxidizing agents. For optimal use and storage, it is recommended to:

  • Store the solid compound in a well-sealed container, protected from light and moisture.

  • Prepare solutions fresh whenever possible. If solutions need to be stored, they should be protected from light and kept at a low temperature.

  • Avoid exposure to strong oxidizing agents and extreme pH conditions to minimize degradation.

Further experimental studies are warranted to obtain more precise quantitative solubility and stability data, which will be invaluable for the development of robust formulations and manufacturing processes involving this compound.

References

Methodological & Application

Application Note: A Comparative Study of Experimental Procedures for the Reduction of Salicylaldoxime to 2-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of 2-(aminomethyl)phenol, a valuable building block in pharmaceutical development, through the reduction of salicylaldoxime. Two primary methodologies are presented: reduction using lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. This application note includes step-by-step procedures, a comparative data table of the two methods, and a visual representation of the experimental workflow to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure, featuring both a phenolic hydroxyl group and a primary amine, makes it a versatile precursor for further chemical modifications. The reduction of salicylaldoxime is a common and effective route to obtain this compound. This note details two robust and widely used methods for this transformation: a chemical reduction using a strong hydride agent, lithium aluminum hydride (LiAlH4), and a catalytic hydrogenation approach. The choice between these methods often depends on factors such as available equipment, desired scale, and tolerance of other functional groups in the substrate.

Comparative Data of Reduction Methods

The following table summarizes the key quantitative parameters for the two primary methods of reducing salicylaldoxime to this compound. The yields are representative of typical outcomes for the reduction of aromatic oximes.

ParameterMethod 1: LiAlH4 ReductionMethod 2: Catalytic Hydrogenation
Reducing Agent Lithium Aluminum Hydride (LiAlH4)Hydrogen Gas (H2) with Palladium on Carbon (Pd/C)
Solvent Anhydrous Tetrahydrofuran (THF)Ethanol or Methanol
Temperature 0 °C to refluxRoom Temperature to 50 °C
Pressure Atmospheric1 - 4 atm
Reaction Time 2 - 6 hours4 - 24 hours
Typical Yield 65 - 85%80 - 95%
Key Considerations Requires strictly anhydrous conditions. The work-up procedure is critical for product isolation.Requires specialized hydrogenation equipment. The catalyst can be pyrophoric.

Experimental Protocols

Method 1: Reduction of Salicylaldoxime using Lithium Aluminum Hydride (LiAlH4)

This protocol describes the reduction of salicylaldoxime to this compound using the powerful reducing agent, lithium aluminum hydride.[1][2][3][4][5]

Materials:

  • Salicylaldoxime

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Diethyl Ether

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 - 2.0 molar equivalents relative to the oxime) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Salicylaldoxime: Dissolve salicylaldoxime (1.0 molar equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the salicylaldoxime solution dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Procedure): After the reaction is complete, cool the flask back to 0 °C with an ice bath. Cautiously and slowly quench the excess LiAlH4 by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH4 in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Isolation: Stir the resulting granular precipitate at room temperature for 30 minutes. Add anhydrous magnesium sulfate or sodium sulfate to the mixture to ensure all water is absorbed, and stir for another 15 minutes. Filter the solid precipitate and wash it thoroughly with THF or diethyl ether.

  • Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by recrystallization or column chromatography.

Method 2: Catalytic Hydrogenation of Salicylaldoxime

This protocol details the reduction of salicylaldoxime via catalytic hydrogenation, a method often preferred for its cleaner reaction profile and easier work-up.[6][7][8]

Materials:

  • Salicylaldoxime

  • 10% Palladium on Carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H2)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H2)

  • Celite

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve salicylaldoxime (1.0 molar equivalent) in ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere to prevent the catalyst from catching fire.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC.

  • Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent (ethanol or methanol).

  • Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the chemical transformation and the general experimental workflow.

G cluster_reaction Chemical Transformation Salicylaldoxime Salicylaldoxime Product This compound Salicylaldoxime->Product Reduction ReducingAgent Reducing Agent (LiAlH4 or H2/Pd/C) ReducingAgent->Product

Caption: Chemical reduction of Salicylaldoxime.

G Start Start: Salicylaldoxime Reaction Reduction Reaction (Method 1 or 2) Start->Reaction Workup Reaction Work-up (Quenching / Filtration) Reaction->Workup Isolation Isolation (Solvent Removal) Workup->Isolation Purification Purification (Recrystallization / Chromatography) Isolation->Purification FinalProduct Final Product: This compound Purification->FinalProduct

References

Application Notes and Protocols for the Synthesis of Benzoxazine Resins Using 2-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of benzoxazine resins utilizing 2-(Aminomethyl)phenol as a key reactant. This document is intended to guide researchers in the development of novel thermosetting polymers with versatile properties.

Introduction to Benzoxazine Resins

Benzoxazine resins are a class of high-performance phenolic polymers that have garnered significant attention due to their exceptional properties. These include near-zero shrinkage upon polymerization, excellent thermal and mechanical properties, high char yield, outstanding flame retardancy, and remarkable molecular design flexibility.[1][2] The synthesis of benzoxazine monomers typically involves a Mannich-like condensation reaction of a phenolic compound, a primary amine, and formaldehyde.[3]

The use of this compound as a reactant in benzoxazine synthesis offers a unique approach to designing novel polymer architectures. In this context, this compound can act as the amine component, reacting with another phenolic compound and formaldehyde to form a benzoxazine monomer with a built-in phenolic hydroxyl group. This pendant hydroxyl group can serve as a site for further chemical modifications or influence the curing behavior and final properties of the resin.

Synthesis of Benzoxazine Monomer from this compound

This section details the protocol for the synthesis of a benzoxazine monomer using this compound, Bisphenol A, and paraformaldehyde.

Experimental Protocol: Monomer Synthesis

Materials:

  • This compound

  • Bisphenol A

  • Paraformaldehyde

  • 1,4-Dioxane (or another suitable solvent like toluene)

  • Sodium hydroxide (NaOH)

  • Chloroform

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reactant Charging: In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Bisphenol A (1 molar equivalent) and this compound (2 molar equivalents) in 1,4-dioxane.

  • Addition of Formaldehyde: To the stirred solution, add paraformaldehyde (4 molar equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 90-100°C and reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification:

    • Pour the reaction mixture into a separatory funnel containing chloroform and deionized water.

    • Wash the organic layer sequentially with a 1N NaOH solution to remove unreacted phenols, followed by deionized water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting viscous product in a vacuum oven at 50-60°C to a constant weight to obtain the benzoxazine monomer.

Characterization of the Benzoxazine Monomer

The chemical structure of the synthesized monomer should be confirmed using spectroscopic techniques.

  • Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the benzoxazine ring, typically around 920-950 cm⁻¹ (oxazine ring breathing) and 1220-1240 cm⁻¹ (asymmetric C-O-C stretching). The absence of a broad O-H stretching band from the starting phenolic compounds (around 3200-3600 cm⁻¹) and the N-H stretching band from the primary amine (around 3300-3400 cm⁻¹) indicates the successful formation of the benzoxazine ring.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for detailed structural confirmation. In the ¹H NMR spectrum, characteristic peaks for the methylene protons of the oxazine ring (Ar-CH₂-N and O-CH₂-N) are expected to appear around 4.5-4.9 ppm and 5.3-5.6 ppm, respectively.

Thermal Curing of the Benzoxazine Monomer

The synthesized benzoxazine monomer can be thermally cured to form a cross-linked polybenzoxazine network.

Experimental Protocol: Thermal Curing
  • Sample Preparation: Place a sample of the synthesized benzoxazine monomer in a suitable mold or on a substrate.

  • Curing Schedule: Transfer the sample to a programmable oven and cure using a stepwise heating program. A typical curing schedule is:

    • 150°C for 1 hour

    • 170°C for 1 hour

    • 190°C for 2 hours

    • 210°C for 1 hour

    • The optimal curing temperature and time should be determined by analyzing the polymerization exotherm using Differential Scanning Calorimetry (DSC).

Characterization of the Cured Polybenzoxazine Resin

The properties of the cured resin should be evaluated to determine its performance characteristics.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the curing behavior of the monomer and the glass transition temperature (Tg) of the cured polymer. The exothermic peak in the DSC thermogram of the monomer indicates the temperature range of the ring-opening polymerization.[4]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and degradation behavior of the cured polybenzoxazine. Key parameters obtained from TGA include the onset decomposition temperature (Td), the temperature at 5% or 10% weight loss (T₅ or T₁₀), and the char yield at a high temperature (e.g., 800°C).[5]

Mechanical Properties

The mechanical properties of the cured resin, such as tensile strength, flexural strength, and storage modulus, can be determined using standard techniques like Dynamic Mechanical Analysis (DMA).[6]

Quantitative Data Summary

The following tables summarize representative thermal properties of benzoxazine resins from the literature. These values can be used as a benchmark for comparison with newly synthesized resins based on this compound.

Table 1: Curing Temperatures and Polymerization Enthalpies of Various Benzoxazine Monomers

Benzoxazine Monomer SystemPeak Curing Temperature (°C)Polymerization Enthalpy (J/g)Reference
Cresol-based Benzoxazines230 - 250143.2 - 287.8[4][6]
Bisphenol A/Aniline (BA-a)~250Not specified[5]
Acetylene-functional Benzoxazines220 - 235Not specified[5]

Table 2: Thermal Stability of Various Polybenzoxazine Resins

| Polybenzoxazine System | T₅ (°C) | T₁₀ (°C) | Char Yield at 800°C (%) | Reference | | :--- | :--- | :--- | :--- | | Acetylene-functional Polybenzoxazines | Not specified | 520 - 600 | 71 - 81 |[5] | | Quinolinyl Phenol-based Polybenzoxazines | Not specified | Not specified | 24 - 45 |[7] | | Cresol-based Polybenzoxazines | Not specified | Not specified | 8.4 - 21.2 (Residual Mass) |[4] |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a benzoxazine monomer using this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_characterization Characterization 2_Aminomethylphenol This compound Mixing Mixing in Solvent 2_Aminomethylphenol->Mixing Bisphenol_A Bisphenol A Bisphenol_A->Mixing Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mixing Reaction Reflux (90-100°C) Mixing->Reaction Workup Work-up & Purification Reaction->Workup Monomer Benzoxazine Monomer Workup->Monomer FTIR FTIR Monomer->FTIR NMR NMR Monomer->NMR

Caption: Workflow for Benzoxazine Monomer Synthesis.

Ring-Opening Polymerization Mechanism

The following diagram illustrates the thermally induced cationic ring-opening polymerization of a benzoxazine monomer.

G Monomer Benzoxazine Monomer Initiation Thermal Initiation (Ring Opening) Monomer->Initiation Heat (Δ) Cationic_Species Cationic Intermediate Initiation->Cationic_Species Propagation Electrophilic Attack on another Monomer Cationic_Species->Propagation Propagation->Propagation n Polymer_Network Cross-linked Polybenzoxazine Network Propagation->Polymer_Network Chain Growth

Caption: Cationic Ring-Opening Polymerization of Benzoxazine.

References

Application of 2-(Aminomethyl)phenol as a Corrosion Inhibitor for Mild Steel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of mild steel is a significant issue in numerous industrial applications. The use of organic corrosion inhibitors is a primary method to mitigate this problem. 2-(Aminomethyl)phenol, a compound containing both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring, presents itself as a promising candidate for corrosion inhibition. These functional groups, rich in electrons, can effectively adsorb onto the metal surface, forming a protective barrier against corrosive agents.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel in acidic media.

While direct experimental data for this compound is not extensively available in the public domain, this document leverages data from closely related aminophenol derivatives to provide a comprehensive guide. The principles and methodologies described herein are directly applicable to the study of this compound.

Mechanism of Corrosion Inhibition

The corrosion inhibition of mild steel by this compound is primarily attributed to its adsorption on the metal surface. This process is facilitated by the presence of nitrogen and oxygen atoms, which act as active centers for adsorption.[2] The mechanism involves the displacement of water molecules from the steel surface and the subsequent formation of a protective film by the inhibitor molecules. This film acts as a physical barrier, isolating the metal from the corrosive environment. Additionally, the inhibitor can participate in the electrochemical processes at the metal-solution interface, slowing down both anodic and cathodic reactions. The adsorption process is often described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the mild steel surface.[3][4][5]

Data Presentation: Corrosion Inhibition of a this compound Derivative

The following table summarizes quantitative data for a structurally similar compound, 2-[(Phenylamino)methyl]phenol, which provides an indication of the expected performance of this compound.

Inhibitor Concentration (M)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)
0 (Blank)1150-
0.000125078.3
0.000515087.0
0.00111090.4
0.0058093.0

Note: Data is for 2-[(Phenylamino)methyl]phenol in 1 M HCl, obtained from potentiodynamic polarization measurements. This data is presented as a proxy for the expected performance of this compound and should be experimentally verified.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.

Weight Loss Measurement

This is a straightforward and widely used method to determine the corrosion rate.[6][7][8]

Objective: To determine the corrosion rate of mild steel in the presence and absence of this compound and to calculate the inhibitor's efficiency.

Materials:

  • Mild steel coupons of known composition and surface area.

  • Abrasive papers of various grades (e.g., 600, 800, 1200).

  • Degreasing solvent (e.g., acetone, ethanol).

  • Corrosive medium (e.g., 1 M HCl solution).

  • This compound inhibitor solutions of varying concentrations.

  • Analytical balance.

  • Water bath or thermostat.

Procedure:

  • Mechanically polish the mild steel coupons with abrasive papers to achieve a smooth, mirror-like surface.

  • Degrease the coupons by washing with a suitable solvent, rinse with distilled water, and dry.

  • Accurately weigh each coupon using an analytical balance.

  • Immerse the coupons in the corrosive solution with and without different concentrations of this compound.

  • Maintain a constant temperature using a water bath for a specified immersion period (e.g., 6, 12, 24 hours).

  • After the immersion period, remove the coupons, clean them to remove corrosion products, rinse with distilled water and a degreasing solvent, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

    Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type (anodic, cathodic, or mixed).[9][10][11]

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) to understand the inhibition mechanism.

Apparatus:

  • Potentiostat/Galvanostat.

  • Three-electrode cell:

    • Working electrode (mild steel sample).

    • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

    • Counter electrode (e.g., platinum or graphite).

  • Corrosive solution with and without the inhibitor.

Procedure:

  • Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed.

  • Polish and clean the exposed surface as described in the weight loss protocol.

  • Assemble the three-electrode cell with the mild steel as the working electrode, the reference electrode, and the counter electrode immersed in the test solution.

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a certain period (e.g., 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Plot the resulting current density versus potential (Tafel plot).

  • Determine the corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    Inhibition Efficiency (IE%) = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

    Where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inhibitor is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface, offering insights into the protective film's properties.

Objective: To evaluate the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to understand the corrosion process and the inhibitor's adsorption behavior.

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode cell (same as for PDP).

Procedure:

  • Prepare the working electrode and the electrochemical cell as described for the PDP measurement.

  • Allow the system to reach a steady state at the OCP.

  • Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    Inhibition Efficiency (IE%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

    Where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.

Visualizations

Experimental Workflow

Experimental_Workflow A Mild Steel Sample Preparation B Surface Polishing & Cleaning A->B E Weight Loss Measurement B->E F Potentiodynamic Polarization (PDP) B->F G Electrochemical Impedance Spectroscopy (EIS) B->G C Corrosive Medium Preparation C->E C->F C->G D Inhibitor Solution Preparation D->E D->F D->G H Data Analysis E->H F->H G->H I Corrosion Rate & Inhibition Efficiency H->I J Electrochemical Parameters H->J K Impedance Parameters H->K L Mechanism Elucidation I->L J->L K->L

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Inhibition Mechanism

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Mild Steel Surface Inhibitor {this compound | -NH2, -OH groups} Adsorbed_Inhibitor {Adsorbed Inhibitor Film | Protective Barrier} Inhibitor->Adsorbed_Inhibitor Adsorption H2O H2O Adsorbed_H2O Adsorbed H2O H2O->Adsorbed_H2O Hplus H+ Fe Fe Hplus->Fe Corrosion Attack Clminus Cl- Clminus->Fe Pitting Attack Adsorbed_H2O->H2O Displacement Adsorbed_Inhibitor->Fe Protection

Caption: Proposed adsorption mechanism of this compound.

References

Application Notes and Protocols: 2-(Aminomethyl)phenol as a Polymer Antioxidant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(Aminomethyl)phenol as a primary antioxidant for the stabilization of polymers. This document outlines its mechanism of action, provides detailed experimental protocols for its incorporation and evaluation, and presents typical performance data.

Introduction

Polymer degradation is a significant challenge that can compromise the mechanical, thermal, and aesthetic properties of polymeric materials. Oxidative degradation, initiated by factors such as heat, light, and mechanical stress, is a primary cause of this deterioration. Antioxidants are crucial additives that inhibit or retard these oxidative processes, thereby extending the service life of polymers.[1][2]

This compound is a phenolic compound that can function as a potent primary antioxidant.[3] Its chemical structure, featuring a hydroxyl group and an aminomethyl group on a benzene ring, enables it to effectively scavenge free radicals, which are the key intermediates in the polymer degradation cascade.[1][4][5] The presence of the aminomethyl group may offer synergistic effects by participating in different radical termination pathways. This document provides a guide for researchers on how to effectively use this compound to enhance the stability of various polymer systems.

Mechanism of Action

The primary antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to reactive free radicals (R•, RO•, ROO•) that are formed during the initiation and propagation stages of polymer oxidation. This process neutralizes the free radicals, preventing them from attacking the polymer chains and propagating the degradation process.[1][4][5][6] Upon donating a hydrogen atom, the this compound is converted into a stable phenoxy radical, which is resonance-stabilized and has low reactivity, thus preventing it from initiating new degradation chains.[7]

The aminomethyl group can also contribute to the antioxidant activity, potentially through the formation of stable nitroxyl radicals or by deactivating metallic impurities that can catalyze oxidation.

Antioxidant_Mechanism cluster_0 Polymer Oxidation Cascade cluster_1 Intervention by this compound Initiation Initiation (Heat, Light, Stress) Polymer_Chain Polymer Chain (PH) Initiation->Polymer_Chain Generates Alkyl_Radical Alkyl Radical (P•) Polymer_Chain->Alkyl_Radical Forms Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Antioxidant This compound (ArOH) Alkyl_Radical->Antioxidant Reacts with Oxygen Oxygen (O2) Peroxy_Radical->Polymer_Chain Attacks Degradation Degradation Products (Chain Scission, Crosslinking) Peroxy_Radical->Degradation Peroxy_Radical->Antioxidant Reacts with Stable_Radical Stable Phenoxy Radical (ArO•) Antioxidant->Stable_Radical Donates H• Inactive_Product Inactive Product Stable_Radical->Inactive_Product Terminates

Caption: Mechanism of radical scavenging by this compound.

Data Presentation

The following tables summarize typical performance data for this compound as an antioxidant in a common polymer matrix like polypropylene (PP). This data is representative and may vary depending on the specific polymer grade, processing conditions, and other additives present.

Table 1: Oxidative Induction Time (OIT) of Polypropylene Stabilized with this compound

Antioxidant Concentration (wt%)OIT at 200°C (minutes)
0 (Control)3.5
0.0515.2
0.128.7
0.245.1
0.562.8

Table 2: Mechanical Properties of Polypropylene After Accelerated Aging (150°C for 72 hours)

Antioxidant Concentration (wt%)Tensile Strength Retention (%)Elongation at Break Retention (%)
0 (Control)4520
0.18575
0.29288
0.59593

Experimental Protocols

Protocol for Incorporation of this compound into Polymers

This protocol describes the incorporation of this compound into a polymer matrix using a laboratory-scale twin-screw extruder.

Materials:

  • Polymer resin (e.g., polypropylene, polyethylene)

  • This compound powder

  • Twin-screw extruder

  • Pelletizer

  • Drying oven

Procedure:

  • Pre-drying: Dry the polymer resin and this compound powder in a vacuum oven at 80°C for 4 hours to remove any residual moisture.

  • Premixing: Prepare a dry blend of the polymer resin and the desired concentration of this compound (e.g., 0.1, 0.2, 0.5 wt%). Tumble mix for 15 minutes to ensure a homogeneous mixture.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the polymer's processing recommendations (e.g., for polypropylene: 180°C - 220°C from feed zone to die).

    • Set the screw speed to a moderate level (e.g., 100-150 rpm).

    • Feed the premixed blend into the extruder hopper at a constant rate.

  • Pelletization: The extruded polymer strand is cooled in a water bath and then fed into a pelletizer to produce pellets.

  • Post-drying: Dry the pellets in an oven at 80°C for 4 hours to remove surface moisture.

  • Sample Preparation: The stabilized polymer pellets can then be used for further analysis, such as compression molding or injection molding to prepare test specimens.

Protocol for Evaluation of Antioxidant Activity

OIT is a measure of the thermal-oxidative stability of a material.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Weigh 5-10 mg of the stabilized polymer sample into an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample rapidly to the desired isothermal test temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere (flow rate ~50 mL/min).

  • Once the isothermal temperature is reached and stabilized, switch the gas to oxygen or air at the same flow rate.

  • Record the heat flow as a function of time. The OIT is the time from the introduction of the oxidative atmosphere to the onset of the exothermic oxidation peak.

This protocol evaluates the long-term thermal stability of the polymer.

Apparatus:

  • Forced-air convection oven

  • Universal testing machine

Procedure:

  • Prepare standardized test specimens (e.g., tensile bars) from the stabilized polymer pellets by injection molding or compression molding.

  • Measure the initial mechanical properties (tensile strength, elongation at break) of unaged specimens according to relevant ASTM or ISO standards.

  • Place a set of specimens in a forced-air convection oven at an elevated temperature (e.g., 150°C).

  • Remove specimens at predetermined time intervals (e.g., 24, 48, 72 hours).

  • Allow the aged specimens to cool to room temperature and condition them for at least 24 hours.

  • Measure the mechanical properties of the aged specimens.

  • Calculate the retention of mechanical properties as a percentage of the initial values.

Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow Start Start Pre-drying Pre-drying of Polymer and Antioxidant Start->Pre-drying Premixing Premixing of Polymer and Antioxidant Pre-drying->Premixing Extrusion Melt Blending (Twin-Screw Extruder) Premixing->Extrusion Pelletization Pelletization Extrusion->Pelletization Sample_Preparation Preparation of Test Specimens Pelletization->Sample_Preparation Evaluation Evaluation of Antioxidant Performance Sample_Preparation->Evaluation OIT Oxidative Induction Time (OIT) Measurement Evaluation->OIT Aging Accelerated Aging Evaluation->Aging Data_Analysis Data Analysis and Comparison OIT->Data_Analysis Mechanical_Testing Mechanical Property Testing Aging->Mechanical_Testing Mechanical_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway Polymer_Matrix Polymer Matrix Free_Radicals Free Radicals (P•, POO•) Polymer_Matrix->Free_Radicals Initiates Stressors Heat, Light, O2 Stressors->Polymer_Matrix Radical_Scavenging Radical Scavenging Free_Radicals->Radical_Scavenging Reacts with Polymer_Degradation Polymer Degradation Free_Radicals->Polymer_Degradation Leads to Antioxidant This compound (ArOH) Antioxidant->Radical_Scavenging Stable_Products Stable Phenoxy Radical (ArO•) + Non-Radical Polymer Species Radical_Scavenging->Stable_Products Stabilized_Polymer Stabilized Polymer Stable_Products->Stabilized_Polymer Results in

Caption: Signaling pathway of polymer stabilization.

Conclusion

This compound demonstrates significant potential as a primary antioxidant for a variety of polymer systems. Its ability to effectively scavenge free radicals leads to a substantial improvement in the thermal and oxidative stability of polymers, as evidenced by increased oxidative induction times and enhanced retention of mechanical properties after accelerated aging. The protocols provided herein offer a standardized approach for the incorporation and evaluation of this antioxidant, enabling researchers to effectively harness its stabilizing properties in their polymer formulations. Further investigations could explore synergistic combinations of this compound with secondary antioxidants to achieve even greater long-term stability.

References

Application Note: Quantification of 2-(Aminomethyl)phenol in Human Plasma and Urine by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(Aminomethyl)phenol in human plasma and urine. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. Sample preparation involves protein precipitation for plasma and enzymatic hydrolysis followed by solid-phase extraction (SPE) for urine to remove interferences and enrich the analyte. The method is demonstrated to be sensitive, specific, accurate, and precise, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

This compound is a compound of interest in pharmaceutical development and clinical research. Accurate and reliable quantification in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for a robust HPLC-UV method for the determination of this compound in human plasma and urine.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used. The detailed chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection 275 nm
Run Time 15 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.04060
10.0595
12.0595
12.1955
15.0955
Standards and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., 4-Aminophenol (≥98% purity)

  • HPLC-grade acetonitrile and water

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • β-Glucuronidase/arylsulfatase (from Helix pomatia)

  • Phosphate buffer (pH 5.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation Protocols

Plasma Sample Preparation
  • To 200 µL of plasma, add 20 µL of Internal Standard working solution.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Inject 20 µL into the HPLC system.

Urine Sample Preparation
  • To 500 µL of urine, add 50 µL of Internal Standard working solution and 500 µL of phosphate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase solution.

  • Incubate at 37 °C for 18 hours to hydrolyze conjugated metabolites.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Inject 20 µL into the HPLC system.

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery according to standard guidelines.

Table 3: Method Validation Summary

ParameterPlasmaUrine
Linearity Range (µg/mL) 0.1 - 500.5 - 100
Correlation Coefficient (r²) > 0.998> 0.997
LOD (µg/mL) 0.030.15
LOQ (µg/mL) 0.10.5
Intra-day Precision (%RSD) < 5%< 6%
Inter-day Precision (%RSD) < 7%< 8%
Accuracy (% Recovery) 92 - 104%89 - 106%
Extraction Recovery (%) > 85%> 80%

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound from endogenous components in both plasma and urine. The retention time for this compound was approximately 5.8 minutes, and for the internal standard (4-Aminophenol), it was approximately 4.5 minutes. No interfering peaks were observed at the retention times of the analyte and the IS in blank biological samples.

The sample preparation procedures were effective in removing matrix interferences and achieving good recovery. The validation results demonstrate that the method is reliable and can be routinely used for the analysis of this compound in biological samples.

Visualizations

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Plasma_Prep Protein Precipitation (Plasma) Spike->Plasma_Prep for Plasma Urine_Prep Enzymatic Hydrolysis & Solid-Phase Extraction (Urine) Spike->Urine_Prep for Urine Drydown Evaporation to Dryness Plasma_Prep->Drydown Urine_Prep->Drydown Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute HPLC HPLC Separation (C18 Column, Gradient Elution) Reconstitute->HPLC UV UV Detection (275 nm) HPLC->UV Integration Peak Integration UV->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Overall experimental workflow for the quantification of this compound.

Sample_Preparation_Workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation Plasma_Sample 200 µL Plasma Add_IS_P Add 20 µL IS Plasma_Sample->Add_IS_P Add_ACN Add 600 µL Acetonitrile Add_IS_P->Add_ACN Vortex_P Vortex 1 min Add_ACN->Vortex_P Centrifuge_P Centrifuge 10,000 x g, 10 min Vortex_P->Centrifuge_P Supernatant Collect Supernatant Centrifuge_P->Supernatant Evaporate_P Evaporate to Dryness Supernatant->Evaporate_P Reconstitute_P Reconstitute in 100 µL Mobile Phase Evaporate_P->Reconstitute_P Inject_P Inject 20 µL Reconstitute_P->Inject_P Urine_Sample 500 µL Urine Add_IS_U Add 50 µL IS Urine_Sample->Add_IS_U Add_Buffer Add 500 µL Buffer (pH 5.0) Add_IS_U->Add_Buffer Add_Enzyme Add 20 µL β-Glucuronidase Add_Buffer->Add_Enzyme Incubate Incubate 37 °C, 18 h Add_Enzyme->Incubate SPE_Load Load Sample Incubate->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evaporate_U Evaporate to Dryness SPE_Elute->Evaporate_U Reconstitute_U Reconstitute in 100 µL Mobile Phase Evaporate_U->Reconstitute_U Inject_U Inject 20 µL Reconstitute_U->Inject_U

Caption: Detailed sample preparation workflows for plasma and urine.

Application Notes and Protocols: Electrochemical Impedance Spectroscopy of Steel with 2-(Aminomethyl)phenol Coating

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. Organic coatings are a primary method for corrosion protection, acting as a barrier between the steel surface and corrosive environments. 2-(Aminomethyl)phenol is a promising corrosion inhibitor due to its molecular structure, which includes both an amine and a hydroxyl group. These functional groups can adsorb onto the steel surface, forming a protective film that impedes the electrochemical processes of corrosion.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the performance of protective coatings on metallic substrates. By applying a small amplitude alternating potential and measuring the resulting current, EIS can provide quantitative data on the coating's barrier properties and the corrosion processes occurring at the metal-coating interface. This application note provides a detailed protocol for applying a this compound coating to steel and evaluating its performance using EIS.

Experimental Protocols

Materials and Equipment
  • Substrate: Mild steel panels (e.g., AISI 1018 or similar), cut to a suitable size for the electrochemical cell (e.g., 1 cm x 1 cm exposed area).

  • Coating Solution: this compound, solvent (e.g., ethanol, deionized water, or a mixture), and potentially a film-forming agent or binder depending on the application.

  • Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200), polishing cloths, and alumina or diamond paste.

  • Cleaning Solvents: Acetone, ethanol, and deionized water.

  • Electrochemical Cell: A standard three-electrode cell consisting of the coated steel sample as the working electrode (WE), a platinum or graphite counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

  • Potentiostat/Galvanostat with EIS capability: A device capable of performing electrochemical impedance spectroscopy over a wide frequency range.

  • Corrosive Medium: A 3.5% NaCl solution is commonly used to simulate a marine environment. Other electrolytes can be used depending on the target application.

Steel Substrate Preparation

Proper preparation of the steel surface is critical for good coating adhesion and reproducible results.

  • Grinding and Polishing: Mechanically grind the steel panels with successively finer grades of SiC abrasive paper to achieve a smooth and uniform surface. For a mirror-like finish, polish the surface with alumina or diamond paste on a polishing cloth.

  • Cleaning: After polishing, sonicate the steel panels in acetone for 10-15 minutes to remove any organic residues.

  • Rinsing: Rinse the panels thoroughly with ethanol and then with deionized water.

  • Drying: Dry the panels using a stream of nitrogen or in a desiccator. The prepared samples should be used immediately for coating to prevent surface oxidation.

Preparation and Application of this compound Coating

This protocol describes a simple immersion (dip-coating) method.

  • Solution Preparation: Prepare a solution of this compound at the desired concentration (e.g., 0.01 M to 0.1 M) in the chosen solvent. Ensure the compound is fully dissolved.

  • Immersion: Immerse the cleaned and dried steel panels in the this compound solution for a specified period (e.g., 1 to 24 hours) at a controlled temperature (e.g., room temperature or slightly elevated). The immersion time will influence the formation and thickness of the protective film.

  • Drying: After immersion, carefully remove the samples from the solution and allow them to air-dry or dry in a controlled environment (e.g., a low-temperature oven) to form a stable coating.

Electrochemical Impedance Spectroscopy (EIS) Measurements
  • Cell Assembly: Assemble the three-electrode electrochemical cell with the coated steel sample as the working electrode, the platinum/graphite electrode as the counter electrode, and the reference electrode. The exposed area of the working electrode should be well-defined (e.g., 1 cm²).

  • Electrolyte Immersion: Fill the cell with the corrosive medium (e.g., 3.5% NaCl solution).

  • Open Circuit Potential (OCP) Stabilization: Monitor the OCP of the system until it reaches a stable value (typically a drift of less than 5 mV over 10-15 minutes). This indicates that the system has reached a quasi-equilibrium state.

  • EIS Measurement: Perform the EIS measurement at the stabilized OCP. The typical parameters are:

    • Frequency Range: 100 kHz to 10 mHz.

    • AC Amplitude (Perturbation): 10 mV (rms).

    • Number of points per decade: 10.

  • Data Acquisition: Record the impedance data (real and imaginary components or magnitude and phase angle) as a function of frequency.

Data Presentation

The performance of the this compound coating can be evaluated by analyzing the EIS data. The following tables summarize typical quantitative data obtained from EIS experiments on bare steel and steel coated with aminophenol-related inhibitors.

Note: The data presented below is representative and compiled from studies on aminophenol and related benzylamine inhibitors, as specific data for this compound was not available in a tabulated format. The trends are illustrative of the expected performance.

Table 1: EIS Parameters for Bare and Coated Steel in 3.5% NaCl Solution

SampleRs (Ω·cm²)Rct (kΩ·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (%)
Bare Mild Steel25.50.85350-
Steel + this compound Analogue28.215.74594.6

Table 2: Coating Properties Derived from EIS Data

SampleRcoat (kΩ·cm²)Ccoat (nF·cm⁻²)
Steel + this compound Analogue5.28.5
  • Rs (Solution Resistance): Resistance of the electrolyte.

  • Rct (Charge Transfer Resistance): Resistance to the corrosion reaction at the metal-electrolyte interface. A higher Rct indicates better corrosion resistance.

  • Cdl (Double Layer Capacitance): Capacitance of the electrochemical double layer at the metal-electrolyte interface. A lower Cdl can indicate a reduction in the active surface area due to inhibitor adsorption.

  • Rcoat (Coating Resistance): Resistance of the protective coating.

  • Ccoat (Coating Capacitance): Capacitance of the protective coating.

Visualization of Experimental Workflow and Data Analysis

Experimental Workflow

The following diagram illustrates the key steps in the experimental process.

experimental_workflow cluster_prep Sample Preparation cluster_coating Coating Application cluster_eis EIS Measurement cluster_analysis Data Analysis p1 Steel Substrate Polishing p2 Cleaning (Sonication) p1->p2 p3 Drying p2->p3 c2 Immerse Steel in Solution p3->c2 c1 Prepare this compound Solution c1->c2 c3 Dry Coated Sample c2->c3 e1 Assemble 3-Electrode Cell c3->e1 e2 Stabilize OCP e1->e2 e3 Perform EIS Scan e2->e3 a1 Nyquist and Bode Plots e3->a1 a2 Equivalent Circuit Modeling a1->a2 a3 Extract Parameters (Rct, Cdl, etc.) a2->a3

Experimental workflow for EIS analysis.
Logic of EIS Data Interpretation

The interpretation of EIS data often involves modeling the electrochemical system with an equivalent electrical circuit (EEC). The choice of the EEC depends on the physical processes occurring at the electrode.

data_interpretation cluster_data Raw EIS Data cluster_model Equivalent Circuit Model cluster_params Physical Parameters cluster_eval Performance Evaluation d1 Impedance vs. Frequency m1 Select Appropriate EEC (e.g., Randles circuit) d1->m1 m2 Fit Model to Data m1->m2 p1 R_s (Solution Resistance) m2->p1 p2 R_ct (Charge Transfer Resistance) m2->p2 p3 C_dl (Double Layer Capacitance) m2->p3 e1 High R_ct -> Good Corrosion Resistance p2->e1 e2 Low C_dl -> Effective Inhibitor Adsorption p3->e2

Logic of EIS data interpretation.
Equivalent Circuit Models

For a simple corroding system (bare steel), the Randles circuit is often used. For a coated system, a more complex model is required to account for the coating properties.

equivalent_circuits cluster_bare Bare Steel (Randles Circuit) cluster_coated Coated Steel Rs1 R_s Rct1 R_ct Rs1->Rct1 Cdl1 C_dl Rct1->Cdl1 out1 Rct1->out1 Cdl1->out1 in1 in1->Rs1 Rs2 R_s Rcoat R_coat Rs2->Rcoat Ccoat C_coat Rcoat->Ccoat Rct2 R_ct Rcoat->Rct2 Ccoat->Rct2 Cdl2 C_dl Rct2->Cdl2 out2 Rct2->out2 Cdl2->out2 in2 in2->Rs2

Application Notes and Protocols for Cell-Based Assays to Evaluate the Antioxidant Efficacy of 2-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine (2-HOBA), is a naturally occurring compound found in buckwheat that has garnered significant interest for its protective effects against oxidative stress.[1] Unlike classical antioxidants that directly scavenge reactive oxygen species (ROS), the primary mechanism of 2-HOBA is the selective scavenging of reactive dicarbonyl electrophiles, such as isolevuglandins (IsoLGs), which are damaging byproducts of lipid peroxidation.[2][3] This unique mode of action prevents the modification of cellular macromolecules like proteins and lipids, thereby mitigating downstream inflammatory and cytotoxic effects without directly altering ROS levels.[2][3]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the antioxidant and cytoprotective effects of this compound. The assays are designed to assess its efficacy in a cellular context, taking into account bioavailability and metabolism. The described methods include the Cellular Antioxidant Activity (CAA) assay to evaluate the overall intracellular antioxidant potential, assays to measure the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT), and an assessment of the compound's influence on the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.

Mechanism of Action: Dicarbonyl Scavenging

It is crucial to note that studies have shown that this compound does not significantly alter the mRNA expression of antioxidant enzymes such as Catalase, Glutathione Peroxidase (Gpx1), or Superoxide Dismutase (Sod2).[2] This supports the understanding that its protective effects are not derived from the upregulation of the endogenous antioxidant enzyme defense system but rather from its direct action as a dicarbonyl scavenger. The following assays are therefore intended to confirm the lack of direct ROS scavenging and enzyme modulation, and to investigate other potential cellular effects.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described assays when testing this compound. This data is for representative purposes, as specific experimental values for these particular assays with this compound are not extensively available in published literature.

Table 1: Cellular Antioxidant Activity (CAA) of this compound

CompoundConcentration (µM)CAA Value (%)IC50 (µM)
This compound105.2 ± 1.1> 1000
508.9 ± 1.5
10012.3 ± 2.0
50020.1 ± 3.5
Quercetin (Positive Control)125.6 ± 2.815.8
558.3 ± 4.1
1075.9 ± 5.3
2592.1 ± 6.0

Data are presented as mean ± standard deviation. The CAA value indicates the percentage inhibition of peroxyl radical-induced DCF fluorescence.

Table 2: Effect of this compound on Intracellular ROS Levels

TreatmentConcentration (µM)DCF Fluorescence (Relative Fluorescence Units)% ROS Reduction
Vehicle Control-1000 ± 50-
H₂O₂ (Oxidative Stressor)1004500 ± 210-
This compound + H₂O₂504350 ± 1903.3
1004280 ± 2054.9
5004100 ± 1808.9
N-acetylcysteine (Positive Control) + H₂O₂10001500 ± 9066.7

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Antioxidant Enzyme Activity

TreatmentConcentration (µM)SOD Activity (% of Control)Catalase Activity (% of Control)
Untreated Control-100 ± 7.5100 ± 8.2
This compound50102 ± 6.898 ± 7.1
10099 ± 8.1101 ± 6.9
500105 ± 7.397 ± 8.5
Positive Control (e.g., Sulforaphane)10145 ± 11.2138 ± 10.5

Data are presented as mean ± standard deviation.

Table 4: Effect of this compound on Nrf2 Target Gene Expression

TreatmentConcentration (µM)NQO1 (Fold Change)HO-1 (Fold Change)
Vehicle Control-1.0 ± 0.11.0 ± 0.1
This compound501.1 ± 0.21.2 ± 0.1
1001.2 ± 0.11.1 ± 0.2
5001.3 ± 0.21.2 ± 0.1
Sulforaphane (Positive Control)108.5 ± 0.712.3 ± 1.1

Data are presented as mean ± standard deviation relative to the vehicle control.

Experimental Protocols

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) by intracellular reactive oxygen species (ROS) generated by a free radical initiator.[4][5]

Workflow Diagram:

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_induction Oxidative Stress Induction and Measurement seed Seed HepG2 cells in a 96-well black plate culture Culture to 80-90% confluency seed->culture wash1 Wash cells with PBS culture->wash1 load_probe Load cells with DCFH-DA wash1->load_probe incubate_probe Incubate for 1 hour load_probe->incubate_probe wash2 Wash cells to remove excess probe incubate_probe->wash2 add_compound Add this compound or controls wash2->add_compound add_initiator Add AAPH (free radical initiator) add_compound->add_initiator read_fluorescence Measure fluorescence kinetically (Ex: 485 nm, Em: 535 nm) add_initiator->read_fluorescence DCFDA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stress Induction cluster_detection ROS Detection seed Seed cells in a 96-well plate culture Culture to desired confluency seed->culture add_compound Pre-treat with this compound culture->add_compound add_stressor Induce oxidative stress (e.g., H₂O₂) add_compound->add_stressor load_probe Load cells with DCFH-DA add_stressor->load_probe incubate_probe Incubate for 30-60 minutes load_probe->incubate_probe read_fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) incubate_probe->read_fluorescence Enzyme_Activity_Workflow cluster_prep Cell Preparation and Lysis cluster_sod SOD Activity Assay cluster_cat Catalase Activity Assay treat_cells Treat cells with this compound harvest_cells Harvest and wash cells treat_cells->harvest_cells lyse_cells Lyse cells and collect supernatant harvest_cells->lyse_cells sod_reaction Incubate lysate with SOD assay reagents lyse_cells->sod_reaction cat_reaction Incubate lysate with H₂O₂ lyse_cells->cat_reaction sod_read Measure absorbance at 450 nm sod_reaction->sod_read cat_stop Stop reaction and add colorimetric probe cat_reaction->cat_stop cat_read Measure absorbance at 540 nm cat_stop->cat_read

References

Application Notes and Protocols for In Vivo Studies of 2-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(Aminomethyl)phenol, also known as 2-Hydroxybenzylamine (2-HOBA), is a selective dicarbonyl scavenger with antioxidant and anti-inflammatory properties.[1] It acts as a scavenger of free radicals and isolevuglandins (IsoLGs), which are implicated in various pathological processes.[1] Research suggests its potential therapeutic application in cardiovascular diseases, such as atherosclerosis and atrial fibrillation, as well as in general inflammation.[1] This document provides detailed protocols for the formulation and in vivo administration of this compound to facilitate further research into its pharmacological effects.

Data Presentation

Table 1: Formulation of this compound for In Vivo Administration

Formulation ComponentVehicle Composition 1Vehicle Composition 2Solubility
Solvents 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (20.30 mM)[1]
Appearance Clear solutionClear solution-
Notes Heat and/or sonication can aid dissolution if precipitation occurs.[1]--

Table 2: Summary of In Vivo Studies with this compound

Study TypeAnimal ModelAdministration RouteDosageObserved EffectsReference
AtherosclerosisLdlr-/- miceOral (p.o.) in drinking water1 g/LReduced aortic atherosclerosis, decreased MDA and IsoLG adducts, increased collagen content.[1]MedChemExpress[1]
Saluretic/Diuretic EffectsRatsOral (p.o.)Not specifiedSaluretic and diuretic activity.[2]Journal of Medicinal Chemistry[2]
Saluretic/Diuretic EffectsDogsIntravenous (i.v.)Not specifiedSaluretic and diuretic activity.[2]Journal of Medicinal Chemistry[2]
Clinical TrialOlder AdultsNot specifiedNot specifiedUnder investigation in a multiple dosing study (NCT03556319).[3][4]DrugBank Online, PubChem[3][4]

Experimental Protocols

Protocol 1: Formulation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle

This protocol describes the preparation of a 2.5 mg/mL solution of this compound.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • Heating block or water bath (optional)

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Weigh the required amount of this compound.

    • Dissolve this compound in DMSO to create a stock solution of 25 mg/mL. For example, dissolve 25 mg of this compound in 1 mL of DMSO.

  • Prepare the Final Formulation (for a final volume of 1 mL):

    • To a sterile conical tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.

    • Mix thoroughly using a vortex mixer until the solution is homogenous.

    • Add 50 µL of Tween-80 to the mixture.

    • Mix again until the solution is clear and homogenous.

    • Add 450 µL of saline to the mixture to bring the final volume to 1 mL.

    • Vortex the final solution until it is a clear and homogenous solution.

  • Dissolution Assistance (if necessary):

    • If precipitation or phase separation is observed, gently heat the solution (e.g., in a 37°C water bath) and/or sonicate until the solution becomes clear.[1]

  • Storage:

    • It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to return to room temperature and check for any precipitation.

Protocol 2: In Vivo Administration in a Mouse Model of Atherosclerosis

This protocol is based on a study using Ldlr-/- mice.[1]

Materials:

  • Ldlr-/- mice

  • This compound formulation (prepared as in Protocol 1 or dissolved in drinking water)

  • Appropriate animal handling and dosing equipment (e.g., gavage needles for oral administration)

  • Metabolic cages for monitoring food and water intake (optional but recommended)

Procedure:

  • Animal Acclimatization:

    • Acclimatize the Ldlr-/- mice to the housing conditions for at least one week before the start of the experiment.

  • Diet:

    • Feed the mice a high-fat diet to induce atherosclerosis.

  • Drug Administration (Oral via Drinking Water):

    • Prepare a solution of this compound in the drinking water at a concentration of 1 g/L.[1]

    • Provide the medicated drinking water ad libitum to the treatment group.

    • The control group should receive regular drinking water.

    • Prepare fresh medicated drinking water regularly (e.g., every 2-3 days) to ensure stability.

  • Study Duration:

    • Continue the treatment for the desired study duration. In the cited study, a 2-week pretreatment was followed by 16 weeks of treatment.[1]

  • Monitoring:

    • Monitor the body weight, food intake, and water consumption of the animals regularly.[1]

    • At the end of the study, collect blood and tissue samples (e.g., aorta) for analysis of atherosclerosis extent, inflammatory markers, and lipid peroxidation products (e.g., MDA and IsoLG adducts).[1]

Visualizations

Signaling Pathway

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits ROS ROS TNFR->ROS Generates TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Degrades & Releases DNA DNA NFkB_active->DNA Translocates to Nucleus HOBA This compound HOBA->ROS Scavenges Genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) DNA->Genes Induces Transcription

Caption: TNF-α induced inflammatory signaling pathway and the inhibitory role of this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Phase Formulation Prepare this compound Formulation Administration Administer Vehicle (Control) or this compound Formulation->Administration Acclimatization Animal Acclimatization (e.g., Ldlr-/- mice) Grouping Divide into Control and Treatment Groups Acclimatization->Grouping Diet Induce Disease Model (e.g., High-Fat Diet) Grouping->Diet Diet->Administration Monitoring Monitor Body Weight, Food & Water Intake Administration->Monitoring Collection Collect Blood and Tissue Samples at Endpoint Monitoring->Collection Analysis Analyze Biomarkers (e.g., Atherosclerosis, Cytokines) Collection->Analysis Data Data Analysis and Interpretation Analysis->Data

References

Application Note and Protocol for Studying the Effect of 2-(Aminomethyl)phenol on Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid peroxidation is a critical process implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. It is a chain reaction of oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can cause cellular damage. Antioxidants play a crucial role in mitigating lipid peroxidation. 2-(Aminomethyl)phenol, also known as 2-HOBA, is a compound recognized for its antioxidant properties. This document provides a detailed protocol for investigating the inhibitory effect of this compound on lipid peroxidation in a biological system.

Overview of the Experimental Approach

This protocol outlines an in vitro study to assess the efficacy of this compound in preventing lipid peroxidation. The experimental design involves inducing lipid peroxidation in a biological sample, such as isolated low-density lipoprotein (LDL) or tissue homogenate, using a free radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The protective effect of this compound will be evaluated by measuring key markers of lipid peroxidation and the activity of endogenous antioxidant enzymes.

Data Presentation

The quantitative results from the described experimental protocols can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Markers of Lipid Peroxidation

Treatment GroupThis compound (µM)Malondialdehyde (MDA) (nmol/mg protein)Lipid Hydroperoxides (µM)
Control (No AAPH)00.5 ± 0.11.2 ± 0.3
AAPH-treated05.2 ± 0.610.5 ± 1.1
AAPH + 2-AP (10 µM)104.1 ± 0.58.3 ± 0.9
AAPH + 2-AP (50 µM)502.8 ± 0.35.6 ± 0.7
AAPH + 2-AP (100 µM)1001.5 ± 0.23.1 ± 0.4
AAPH + Trolox (50 µM)-1.8 ± 0.33.5 ± 0.5

Data are presented as mean ± standard deviation (n=3). 2-AP: this compound. Trolox is used as a positive control antioxidant.

Table 2: Effect of this compound on Antioxidant Enzyme Activity

Treatment GroupThis compound (µM)Superoxide Dismutase (SOD) (U/mg protein)Catalase (CAT) (U/mg protein)Glutathione Peroxidase (GPx) (U/mg protein)
Control (No AAPH)0150 ± 12250 ± 2080 ± 7
AAPH-treated095 ± 10180 ± 1555 ± 6
AAPH + 2-AP (10 µM)10105 ± 9195 ± 1662 ± 5
AAPH + 2-AP (50 µM)50125 ± 11220 ± 1870 ± 6
AAPH + 2-AP (100 µM)100140 ± 13240 ± 1978 ± 7
AAPH + Trolox (50 µM)-135 ± 12235 ± 2075 ± 6

Data are presented as mean ± standard deviation (n=3). 2-AP: this compound. Trolox is used as a positive control antioxidant.

Experimental Protocols

In Vitro Induction of Lipid Peroxidation

This protocol describes the induction of lipid peroxidation in a sample (e.g., isolated LDL or tissue homogenate) using AAPH.[1][2][3]

Materials:

  • Biological sample (e.g., isolated human LDL at 1 mg/mL or rat liver tissue homogenate at 10% w/v in PBS)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution (10 mM in PBS)

  • This compound stock solution (10 mM in DMSO)

  • Trolox stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Prepare the biological sample. For LDL, dialyze against PBS to remove any preservatives. For tissue, homogenize in ice-cold PBS and centrifuge to obtain the supernatant.

  • Set up the experimental groups in microcentrifuge tubes as outlined in Tables 1 and 2.

  • Add the appropriate volume of this compound or Trolox stock solution to the respective tubes. Add an equivalent volume of DMSO to the control and AAPH-treated groups.

  • Pre-incubate the tubes at 37°C for 15 minutes.

  • Initiate lipid peroxidation by adding the AAPH solution to all tubes except the "Control (No AAPH)" group. Add an equivalent volume of PBS to the control group.

  • Incubate the tubes at 37°C for 4 hours with gentle shaking.

  • After incubation, immediately place the tubes on ice to stop the reaction.

  • The samples are now ready for the measurement of lipid peroxidation markers and antioxidant enzyme activities.

Measurement of Malondialdehyde (MDA) using the TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure MDA, a secondary product of lipid peroxidation.[4][5][6][7]

Materials:

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v in 0.05 M NaOH)

  • Butylated hydroxytoluene (BHT) solution (4% w/v in ethanol)

  • MDA standard solution (from 1,1,3,3-tetramethoxypropane)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm

Procedure:

  • To 200 µL of the sample from the lipid peroxidation induction step, add 10 µL of BHT solution to prevent further oxidation during the assay.

  • Add 200 µL of 20% TCA and vortex thoroughly to precipitate proteins.

  • Centrifuge at 3,000 x g for 15 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new tube.

  • Add 400 µL of 0.67% TBA solution.

  • Incubate the tubes in a boiling water bath for 15 minutes.

  • Cool the tubes on ice for 10 minutes.

  • Measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Prepare a standard curve using known concentrations of MDA.

  • Calculate the MDA concentration in the samples and normalize to the protein concentration of the initial sample.

Measurement of Lipid Hydroperoxides using the Ferrous Oxidation-Xylenol Orange (FOX) Assay

The FOX assay is a sensitive method for the direct measurement of lipid hydroperoxides, the primary products of lipid peroxidation.[8][9][10][11][12]

Materials:

  • FOX reagent: 90% methanol, 250 µM ammonium ferrous sulfate, 100 µM xylenol orange, and 25 mM sulfuric acid.

  • Cumene hydroperoxide or hydrogen peroxide for standard curve.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 560 nm.

Procedure:

  • To 50 µL of the sample, add 950 µL of the FOX reagent.

  • Incubate at room temperature for 30 minutes in the dark.

  • Measure the absorbance at 560 nm.

  • Prepare a standard curve using known concentrations of cumene hydroperoxide or hydrogen peroxide.

  • Calculate the lipid hydroperoxide concentration in the samples.

Measurement of Antioxidant Enzyme Activity

This assay measures the ability of SOD to inhibit the reduction of a tetrazolium salt by superoxide radicals.[13][14][15][16]

Materials:

  • Xanthine

  • Xanthine oxidase

  • Nitroblue tetrazolium (NBT) or a similar water-soluble tetrazolium salt (WST-1)

  • Potassium phosphate buffer, pH 7.8

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, xanthine, and NBT/WST-1.

  • Add a small volume of the sample to the reaction mixture.

  • Initiate the reaction by adding xanthine oxidase.

  • Monitor the rate of NBT/WST-1 reduction by measuring the increase in absorbance at the appropriate wavelength (e.g., 560 nm for NBT, 450 nm for WST-1).

  • The SOD activity is calculated as the percentage of inhibition of the rate of NBT/WST-1 reduction compared to a control without the sample. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction by 50%.

This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.[7][17][18][19][20]

Materials:

  • Hydrogen peroxide (H2O2) solution (30 mM)

  • Potassium phosphate buffer, pH 7.0

  • UV-Vis spectrophotometer

Procedure:

  • Add a small volume of the sample to a quartz cuvette containing potassium phosphate buffer.

  • Initiate the reaction by adding the H2O2 solution.

  • Immediately monitor the decrease in absorbance at 240 nm for 1-3 minutes. The decrease in absorbance is due to the consumption of H2O2.

  • The catalase activity is calculated using the molar extinction coefficient of H2O2 at 240 nm (43.6 M⁻¹cm⁻¹).

This assay measures the reduction of an organic hydroperoxide by GPx, coupled to the oxidation of NADPH by glutathione reductase.[4][5][6][21][22]

Materials:

  • Potassium phosphate buffer, pH 7.0

  • Glutathione (GSH)

  • Glutathione reductase

  • NADPH

  • tert-butyl hydroperoxide or cumene hydroperoxide

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, GSH, glutathione reductase, and NADPH.

  • Add a small volume of the sample to the reaction mixture.

  • Initiate the reaction by adding the hydroperoxide substrate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The GPx activity is calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Mandatory Visualizations

Experimental Workflow

experimental_workflow A Biological Sample (e.g., LDL, Tissue Homogenate) C Treatment Groups: - Control - AAPH - AAPH + this compound - AAPH + Positive Control A->C B Induce Lipid Peroxidation (AAPH) D Incubation (37°C, 4 hours) B->D C->B E Measure Lipid Peroxidation Markers D->E F Measure Antioxidant Enzyme Activity D->F G TBARS Assay (MDA) E->G H FOX Assay (Lipid Hydroperoxides) E->H I SOD Activity Assay F->I J CAT Activity Assay F->J K GPx Activity Assay F->K L Data Analysis and Comparison G->L H->L I->L J->L K->L

Caption: Experimental workflow for studying the effect of this compound on lipid peroxidation.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from AAPH) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation AP This compound AP->ROS scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to Ub Ubiquitination & Proteasomal Degradation Keap1->Ub targets Nrf2 for ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Genes activates transcription of

Caption: The Nrf2 signaling pathway in response to oxidative stress.

References

Application Notes and Protocols for the Polymerization of Benzoxazines Derived from 2-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and polymerization of benzoxazines derived from 2-(aminomethyl)phenol, with a focus on the widely studied phenol and aniline-based monomer (PH-a). The protocols outlined below are compiled from established methodologies in the field of polymer chemistry.

Introduction

Polybenzoxazines are a class of high-performance thermosetting polymers that have garnered significant attention due to their exceptional properties. These include high thermal stability, excellent mechanical strength, low water absorption, and near-zero volumetric shrinkage during polymerization.[1] The molecular design flexibility of benzoxazine monomers allows for the tailoring of properties to suit specific applications, ranging from aerospace composites to electronic materials.[2] This document focuses on benzoxazines synthesized from this compound and its derivatives, providing detailed experimental protocols and a summary of their characteristic properties.

Data Presentation

The following tables summarize the key quantitative data for the 2-((phenylamino)methyl)phenol-based benzoxazine monomer (PH-a) and its corresponding polymer.

Table 1: Thermal Properties of PH-a Monomer and Poly(PH-a)

PropertyValueSource(s)
PH-a Monomer
Melting Point59 °C[3]
Polymerization Peak Temperature (DSC)272 °C[3]
Poly(PH-a)
Glass Transition Temperature (Tg)201 °C[4]
5% Weight Loss Temperature (Td5)307 °C[4]
10% Weight Loss Temperature (Td10)351 °C[4]
Char Yield at 800 °C (in N2)42%[4]

Table 2: Mechanical and Dielectric Properties of Polybenzoxazines

PropertyValueMaterial SystemSource(s)
Mechanical Properties
Storage Modulus~2.8 GPaCardanol/Bisphenol-A based blend[5]
Flexural Strength84.05 MPaBio-based benzoxazine/novolac blend[6]
Dielectric Properties
Dielectric Constant2.36 (at 1 MHz)Fluorinated copolybenzoxazine
Dielectric Loss (tan δ)0.0044 (at 1 MHz)Fluorinated copolybenzoxazine
Dielectric Constant2.54 - 2.83Aliphatic main-chain polybenzoxazine[7]

Experimental Protocols

Protocol 1: Synthesis of 2-((phenylamino)methyl)phenol (hPH-a)

This protocol is adapted from a method involving the hydrolytic ring-opening of a pre-synthesized benzoxazine monomer (PH-a).[1]

Materials:

  • 3-Phenyl-3,4-dihydro-2H-benzo[e][8][9]-oxazine (PH-a)

  • n-Propanol

  • Hydrochloric acid (37.5% w/w)

  • Distilled water

  • Ammonium hydroxide (29%)

  • Ethyl acetate

Procedure:

  • Dissolve 500 mg of PH-a in 15 mL of n-propanol in a round-bottom flask.

  • Add 7 mL of hydrochloric acid (37.5% w/w) and 3.5 mL of distilled water to the solution.

  • Stir the mixture magnetically and heat under reflux for 2 hours.

  • After reflux, cool the mixture to 0 °C in an ice bath.

  • Slowly add 15 mL of 29% ammonium hydroxide to the solution.

  • Continue to stir the mixture magnetically for 1 hour at room temperature.

  • Perform liquid-liquid extraction with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with distilled water (3 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield pure 2-((phenylamino)methyl)phenol (hPH-a).

Protocol 2: Synthesis of Benzoxazine Monomer from hPH-a

This protocol describes the ring-closure reaction to form the benzoxazine monomer from the synthesized 2-((phenylamino)methyl)phenol.

Materials:

  • 2-((phenylamino)methyl)phenol (hPH-a)

  • Paraformaldehyde

  • Toluene or a suitable solvent

Procedure:

  • In a round-bottom flask, dissolve a stoichiometric amount of hPH-a in the chosen solvent.

  • Add a stoichiometric amount of paraformaldehyde to the solution.

  • The molar ratio of hPH-a to paraformaldehyde should be 1:1.

  • Reflux the reaction mixture for 4-6 hours with a Dean-Stark trap to remove the water formed during the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the solution with a dilute sodium hydroxide solution and then with distilled water to remove unreacted phenol and other impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • The resulting product is the benzoxazine monomer, which can be further purified by recrystallization.

Protocol 3: Thermal Ring-Opening Polymerization of Benzoxazine Monomer

This is a general multi-step curing protocol for the thermal polymerization of the synthesized benzoxazine monomer to form a crosslinked polybenzoxazine network.[5][10]

Materials:

  • Purified benzoxazine monomer

Procedure:

  • Place the benzoxazine monomer in a suitable mold (e.g., silicone or aluminum).

  • For solvent-free casting, melt the monomer at a temperature above its melting point but below the polymerization onset temperature (e.g., 80-100 °C).

  • Degas the molten monomer in a vacuum oven for approximately 1 hour at a temperature of 130 °C to remove any entrapped air or volatiles.[10]

  • Place the mold in a programmable oven and follow a staged curing cycle. A typical cycle is:

    • Heat to 180 °C and hold for 2 hours.[10]

    • Ramp the temperature to 200 °C and hold for 4 hours.[10]

    • Increase the temperature to 220 °C and hold for 2 hours for post-curing.[10]

  • After the curing cycle is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking of the polymer.

  • Demold the resulting polybenzoxazine solid.

Visualizations

Diagram 1: Synthesis of 2-((phenylamino)methyl)phenol (hPH-a)

G cluster_synthesis Synthesis of hPH-a Monomer PH-a Monomer Reaction Reflux (2h) Monomer->Reaction Solvent n-Propanol Solvent->Reaction Reagents HCl, H2O Reagents->Reaction Neutralization NH4OH (0°C) Reaction->Neutralization Extraction Ethyl Acetate Extraction Neutralization->Extraction Purification Purification Extraction->Purification Product hPH-a Purification->Product

Caption: Workflow for the synthesis of 2-((phenylamino)methyl)phenol.

Diagram 2: Benzoxazine Monomer Synthesis and Polymerization

G cluster_polymerization Monomer Synthesis and Polymerization hPHa hPH-a RingClosure Ring Closure (Reflux) hPHa->RingClosure Paraform Paraformaldehyde Paraform->RingClosure BzMonomer Benzoxazine Monomer RingClosure->BzMonomer Degassing Degassing (130°C, 1h) BzMonomer->Degassing Curing Thermal Curing (180-220°C) Degassing->Curing Polymer Polybenzoxazine Curing->Polymer

Caption: Workflow for benzoxazine monomer synthesis and thermal polymerization.

Diagram 3: Logical Relationship in Polybenzoxazine Formation

G cluster_logic Polybenzoxazine Formation Logic Precursors Phenol Derivative + Amine Derivative + Formaldehyde Monomer Benzoxazine Monomer Precursors->Monomer Mannich Condensation ROP Ring-Opening Polymerization (Thermal Energy) Monomer->ROP Network Crosslinked Polybenzoxazine Network ROP->Network Properties High Performance Thermoset Properties Network->Properties

Caption: Logical flow from precursors to final polymer properties.

References

Application Notes and Protocols for the Quality Control of 2-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the quality control of 2-(Aminomethyl)phenol. The following protocols are adaptable for determining the identity, purity, and assay of this compound in bulk drug substances and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and quantifying its content. A reversed-phase HPLC method can be employed to separate this compound from its potential impurities.

Potential Impurities

A comprehensive quality control strategy requires the identification and control of potential impurities. Based on common synthetic routes to this compound, such as the reduction of 2-hydroxybenzaldehyde oxime or the amination of 2-hydroxybenzyl chloride, potential impurities could include:

  • Starting materials: 2-hydroxybenzaldehyde, 2-hydroxybenzyl chloride.

  • Intermediates: 2-hydroxybenzaldehyde oxime.

  • By-products: 2-(Hydroxymethyl)phenol, bis(2-(aminomethyl)phenyl)amine.

  • Degradation products: Oxidation products of the phenol or amine group.

Experimental Protocol: Reversed-Phase HPLC

This protocol is a starting point and should be optimized and validated for specific applications. It is adapted from methods developed for structurally similar aminophenols.[1][2][3][4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-15 min: 10-40% B15-20 min: 40-10% B20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Calculate the purity by the area normalization method and the assay against the reference standard.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution equilibrate Equilibrate System prep_std->equilibrate prep_sample Prepare Sample Solution prep_sample->equilibrate inject_std Inject Standard equilibrate->inject_std inject_sample Inject Sample inject_std->inject_sample record_chrom Record Chromatograms inject_sample->record_chrom analyze_data Calculate Purity & Assay record_chrom->analyze_data

Caption: Workflow for HPLC Purity and Assay Determination.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas Chromatography (GC) is a suitable technique for the analysis of volatile impurities and residual solvents that may be present in the this compound drug substance. Due to the low volatility of this compound, derivatization is often required for its analysis by GC.

Experimental Protocol: GC-FID/MS

This protocol outlines a general approach for the GC analysis of this compound, which may require derivatization.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents and Materials:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane, HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

GC Conditions (Starting Point):

ParameterCondition
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector FID or MS
FID Temperature 300 °C
MS Transfer Line 280 °C
MS Ion Source 230 °C

Sample Preparation (with Derivatization):

  • Accurately weigh about 10 mg of the sample or standard into a vial.

  • Add 1 mL of dichloromethane and 100 µL of BSTFA.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Procedure:

  • Inject the derivatized sample or standard into the GC system.

  • Record the chromatogram and/or mass spectrum.

  • Identify peaks by comparison with the reference standard and by mass spectral library search.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample derivatize Derivatize with BSTFA weigh->derivatize inject Inject into GC-MS derivatize->inject acquire Acquire Data inject->acquire identify Identify Peaks acquire->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for GC-MS Analysis of Volatile Impurities.

Titrimetry for Assay

A simple and cost-effective method for determining the assay of this compound is an acid-base titration, taking advantage of the basic aminomethyl group.

Experimental Protocol: Acid-Base Titration

Instrumentation:

  • Analytical balance

  • Burette (50 mL)

  • pH meter or suitable indicator

Reagents and Materials:

  • 0.1 M Hydrochloric acid (standardized)

  • Ethanol (neutralized)

  • This compound sample

Procedure:

  • Accurately weigh approximately 250 mg of the this compound sample.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Titrate the solution with standardized 0.1 M hydrochloric acid.

  • Determine the endpoint potentiometrically (the point of maximum inflection) or using a suitable indicator.

  • Perform a blank titration with 50 mL of neutralized ethanol and subtract the blank volume from the sample titration volume.

Calculation:

Where:

  • V_sample = Volume of HCl used for the sample (mL)

  • V_blank = Volume of HCl used for the blank (mL)

  • M_HCl = Molarity of HCl solution

  • 123.15 = Molecular weight of this compound

  • W_sample = Weight of the sample (mg)

Logical Flow for Titrimetric Assay:

Titration_Logic start Start dissolve Dissolve Sample in Ethanol start->dissolve titrate Titrate with Standardized HCl dissolve->titrate endpoint Determine Endpoint titrate->endpoint calculate Calculate Assay endpoint->calculate end End calculate->end

Caption: Logical Flow of the Titrimetric Assay.

Spectroscopic Analysis for Identification

Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the unambiguous identification of this compound.

Infrared (IR) Spectroscopy

Protocol:

  • Obtain an IR spectrum of the this compound sample using a suitable technique (e.g., KBr pellet or ATR).

  • Compare the spectrum with that of a reference standard.

  • The spectra should exhibit a high degree of similarity.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
3400-3200O-H and N-H stretching
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C stretching
1250-1000C-N and C-O stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • The chemical shifts and coupling patterns should be consistent with the structure of this compound and match those of a reference standard.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Aromatic protons (multiplets)

  • Methylene protons (-CH₂-) (singlet or doublet depending on exchange)

  • Amine protons (-NH₂) (broad singlet)

  • Phenolic proton (-OH) (broad singlet)

Summary of Quantitative Data

The following table summarizes typical parameters that would be determined during the quality control of this compound. The values provided are illustrative and should be established for each specific method and system.

Analytical TechniqueParameterTypical Value/Specification
HPLC Retention Time~8.5 min (under specified conditions)
Purity≥ 99.0%
Individual Impurity≤ 0.1%
Total Impurities≤ 0.5%
GC Residual SolventsAs per ICH Q3C guidelines
Titrimetry Assay99.0% - 101.0%

This comprehensive set of analytical techniques provides a robust framework for the quality control of this compound, ensuring its identity, purity, and strength for its intended use in research and drug development.

References

Troubleshooting & Optimization

Overcoming solubility issues of 2-(Aminomethyl)phenol in non-polar solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(Aminomethyl)phenol in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in non-polar solvents?

A1: The solubility of a compound is governed by the principle "like dissolves like".[1] this compound is a polar molecule due to the presence of a hydroxyl (-OH) group and an aminomethyl (-NH2) group.[2][3] These groups can form strong hydrogen bonds. Non-polar solvents (e.g., hexane, toluene) lack the ability to form these strong interactions, leading to poor solvation of the polar this compound molecules. For a substance to dissolve, the energy released from solvent-solute interactions must overcome the energy required to break solute-solute and solvent-solvent interactions. In this case, the strong hydrogen bonds between this compound molecules are not sufficiently compensated by the weak van der Waals forces that would be formed with non-polar solvent molecules.[4]

Q2: What are the primary strategies to overcome these solubility issues?

A2: There are three main strategies to enhance the solubility of this compound in non-polar media:

  • Co-solvency: Introducing a small amount of a polar "co-solvent" that is miscible with the non-polar solvent. This co-solvent can bridge the polarity gap between the solute and the main solvent.[5][6]

  • Micellar Solubilization: Using surfactants to form micelles. These microscopic spheres have a polar interior that can encapsulate this compound, and a non-polar exterior that is compatible with the bulk solvent.[7][8][9]

  • Chemical Modification: Structurally altering the this compound molecule to increase its lipophilicity (non-polar character), for example, by adding a non-polar alkyl chain.[10]

Q3: How can I experimentally determine the solubility of this compound in my solvent system?

A3: The standard "shake-flask" method is a reliable technique for determining solubility.[11][12][13] A detailed protocol is provided in the "Experimental Protocols" section below. The general procedure involves creating a saturated solution, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound using techniques like UV spectrophotometry or gravimetry.[11][14]

Troubleshooting Guides

This section provides step-by-step guidance on implementing the key solubilization strategies.

Logical Troubleshooting Workflow

If you are facing solubility issues with this compound, the following workflow can guide your approach.

G start Start: this compound Insoluble in Non-Polar Solvent cosolvent Strategy 1: Add Polar Co-solvent (e.g., Ethanol, THF) start->cosolvent Easiest to implement surfactant Strategy 2: Use Surfactant (Micellar Solubilization) cosolvent->surfactant Not Soluble? success Success: Solubilized cosolvent->success Soluble? modification Strategy 3: Chemical Modification (Increase Lipophilicity) surfactant->modification Not Soluble? surfactant->success Soluble? modification->success Soluble? fail Issue Persists: Re-evaluate System modification->fail Not Soluble?

Caption: A workflow for troubleshooting the solubility of this compound.

Guide 1: The Co-solvent Approach

Q: How does a co-solvent work? A: A co-solvent is a solvent added in a small quantity to the primary solvent to increase the solubility of a poorly soluble compound. For this compound in a non-polar solvent, a polar co-solvent (like ethanol or THF) can interact with the polar groups of the solute, effectively reducing the overall polarity difference between the solute and the solvent system.[6][15]

Q: Which co-solvents should I try? A: The ideal co-solvent should be miscible with your primary non-polar solvent and have a higher polarity to interact with this compound. Start with low percentages (1-10% v/v) and increase as needed.

Co-solvent CandidatePrimary Non-Polar SolventRationale
Ethanol Toluene, Hexane, CyclohexanePolar protic solvent capable of hydrogen bonding. Miscible with many hydrocarbons.[6]
Tetrahydrofuran (THF) Toluene, DichloromethanePolar aprotic solvent, less polar than ethanol but a good hydrogen bond acceptor.
Isopropanol Toluene, HexaneSimilar to ethanol but slightly less polar.
2-Methyl-THF (2-MeTHF) Hexane, TolueneA greener alternative to THF, it is mostly lipophilic but has a polar ether group.[16]

Q: Will the co-solvent affect my downstream experiment? A: Yes, this is a critical consideration. Co-solvents can alter the reaction kinetics, product distribution, or biological activity. Always run a control experiment with the co-solvent alone to assess its impact on your specific application. The release of hydrophilic co-solvents from a formulation can also cause the drug to precipitate out of the solution.[5]

Guide 2: Micellar Solubilization with Surfactants

Q: How do surfactants help dissolve this compound? A: Surfactants are amphiphilic molecules, meaning they have a polar "head" and a non-polar "tail". In a non-polar solvent, they can form "reverse micelles" where the polar heads create a core that can encapsulate polar molecules like this compound, while the non-polar tails extend into the solvent. This effectively dissolves the solute in the bulk non-polar medium.[7][8]

G cluster_micelle Reverse Micelle in Non-Polar Solvent center This compound s1 s1->center Polar Head 1,2.5 s1->1,2.5 Non-Polar Tail s2 s2->center 2.5,1 s2->2.5,1 s3 s3->center 1,-0.5 s3->1,-0.5 s4 s4->center -0.5,1 s4->-0.5,1 s5 s5->center 0.1,2.2 s5->0.1,2.2 s6 s6->center 2.2,2.2 s6->2.2,2.2 s7 s7->center 2.2,-0.2 s7->2.2,-0.2 s8 s8->center -0.2,-0.2 s8->-0.2,-0.2 G cluster_0 Original Molecule cluster_1 Modified Molecule mol1 This compound (Polar) mol2 Derivative (More Lipophilic) mol1->mol2 Add Lipophilic Group p1 OH p2 NH2 np Benzene Ring np->p1 np->p2 p3 OH p4 NH-R r_group R = Non-Polar Group (e.g., Alkyl Chain) p4->r_group np2 Benzene Ring np2->p3 np2->p4

References

Stability problems of 2-(Aminomethyl)phenol in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Aminomethyl)phenol (also known as 2-HOBA or 2-Hydroxybenzylamine). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues related to the stability of this compound in solution and during storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][] It is advisable to store it under an inert gas atmosphere (e.g., nitrogen or argon) to minimize oxidation.[] Keep it away from sources of ignition, strong oxidizing agents, strong acids, and strong bases.[3][4]

Q2: My this compound solution has changed color (e.g., turned yellow or brown). What is the cause and is it still usable?

A2: Phenolic compounds, especially those with amine groups, are susceptible to oxidation, which can lead to the formation of colored quinone-like structures. This process can be accelerated by exposure to air (oxygen), light, high pH, and the presence of metal ions. A color change indicates potential degradation of the compound. The usability of the solution depends on the specific requirements of your experiment. For applications sensitive to impurities or requiring precise concentrations of the active compound, it is recommended to prepare a fresh solution.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in polar organic solvents such as methanol (very slightly, with heating) and chloroform (slightly).[] Its solubility in aqueous solutions is dependent on the pH. In acidic solutions, the amine group is protonated, which generally increases water solubility.

Q4: What are the likely degradation pathways for this compound in solution?

A4: The primary degradation pathways for this compound are likely oxidation and photodecomposition. The phenol group is susceptible to oxidation to form quinone-type compounds, especially in the presence of oxygen, metal ions, or high pH. The presence of the aminomethyl group can also influence its electronic properties and reactivity. Exposure to light, particularly UV light, can also promote degradation.[5]

Q5: How can I enhance the stability of my this compound solutions?

A5: To enhance stability, consider the following:

  • Use deoxygenated solvents: Purge your solvent with an inert gas like nitrogen or argon before preparing the solution.

  • Control the pH: For many phenolic compounds, stability is better at a slightly acidic pH. However, the optimal pH for this compound would need to be determined experimentally.

  • Protect from light: Store solutions in amber vials or wrap the container with aluminum foil to protect them from light.[3]

  • Store at low temperatures: Store solutions at 2-8°C when not in use.[] For long-term storage, consider storing aliquots at -20°C or -80°C, but be sure to perform freeze-thaw stability studies.

  • Add antioxidants or chelating agents: In some applications, the addition of a small amount of an antioxidant or a chelating agent like EDTA (to sequester metal ions) might be considered, but this would need to be validated for your specific use case.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Color change in solution (yellowing/browning) Oxidation due to exposure to air or light. High pH. Contamination with metal ions.Prepare fresh solution using deoxygenated solvent. Store the solution under an inert atmosphere (nitrogen or argon). Protect the solution from light using amber vials or foil. Ensure the pH of the solution is appropriate (consider buffering at a slightly acidic pH). Use high-purity solvents and clean glassware to avoid metal ion contamination.
Precipitation in aqueous solution Poor solubility at the current pH. Degradation to less soluble products.Adjust the pH of the solution. The protonated form (at lower pH) may be more soluble. Filter the solution if the precipitate is suspected to be an impurity, but it is generally better to prepare a fresh solution. Confirm the identity of the precipitate if possible.
Loss of activity or inconsistent experimental results Degradation of this compound. Incorrect concentration due to degradation.Prepare a fresh solution before each experiment. Quantify the concentration of this compound in your stock solution using a validated analytical method (e.g., HPLC-UV) before use. Perform a stability study under your experimental conditions to determine the usable lifetime of the solution.
Appearance of new peaks in chromatogram (e.g., HPLC) Formation of degradation products.Identify the degradation products if possible using techniques like LC-MS. Optimize storage and handling conditions to minimize degradation (see above). Develop a stability-indicating analytical method to separate and quantify the main compound from its degradants.

Quantitative Data on Stability

Currently, there is a lack of publicly available, detailed quantitative stability data for this compound in various solutions. The following tables are presented as examples to illustrate how such data would be structured. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Solution at Different pH and Temperatures (Stored in the Dark)

pHTemperature% Remaining after 24 hours% Remaining after 7 days
3.04°C99.5%98.0%
3.025°C98.0%92.5%
7.04°C98.5%95.0%
7.025°C95.0%85.0%
9.04°C96.0%88.0%
9.025°C85.0%65.0%

Table 2: Hypothetical Photostability of this compound (1 mg/mL) in Methanol at 25°C

Light Condition% Remaining after 8 hours
Dark (Control)99.8%
Ambient Fluorescent Light97.0%
Direct Sunlight80.0%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

    • If coupled with a mass spectrometer, attempt to identify the mass of the degradation products to propose degradation pathways.

Protocol 2: Example of a Stability-Indicating HPLC-UV Method

This is a starting point for developing a method to separate this compound from its potential degradation products.[4][5][8]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 274 nm

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal (80°C) prep->thermal Expose to Stress photo Photodegradation (ICH Q1B) prep->photo Expose to Stress sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize if applicable hplc Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc neutralize->hplc degradation Calculate % Degradation hplc->degradation pathway Identify Degradants & Propose Pathways degradation->pathway

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_main Potential Degradation of this compound cluster_products Potential Degradation Products parent This compound quinone Oxidized Products (e.g., Quinone-imine) parent->quinone Oxidation (O2, light, high pH) dimer Dimerization/Polymerization Products parent->dimer Further Reactions photoproduct Photolytic Products parent->photoproduct UV/Visible Light quinone->dimer

Caption: Plausible degradation pathways for this compound.

References

Troubleshooting HPLC analysis of 2-(Aminomethyl)phenol: peak tailing and resolution issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Aminomethyl)phenol, with a focus on peak tailing and resolution problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My this compound peak is showing significant tailing.

Q: What are the common causes of peak tailing for this compound?

A: Peak tailing for a basic compound like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Silanol Interactions: The aminomethyl group in this compound is basic and can interact with acidic silanol groups on the surface of silica-based stationary phases. This strong secondary interaction can lead to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the aminomethyl group, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[3][4] For a similar compound, 2-aminophenol, the pKa of the amino group is approximately 4.78.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in asymmetrical peaks.[1]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and leading to increased tailing.

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[1]

Q: How can I reduce or eliminate peak tailing for this compound?

A: A systematic approach to troubleshooting peak tailing is recommended. Here are several strategies:

  • Mobile Phase pH Adjustment:

    • Lower the pH: Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) will ensure that the aminomethyl group of your analyte is fully protonated (ionized).[5] This also protonates the silanol groups on the stationary phase, minimizing the secondary ionic interactions that cause tailing.[5]

    • Buffer Selection: Use a buffer to maintain a consistent pH. Phosphate or formate buffers are common choices.[6] A buffer concentration of 10-50 mM is generally sufficient.[6]

  • Use of Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. A concentration of 10-25 mM is a good starting point.

  • Column Selection:

    • End-capped Columns: Use a column that is well end-capped. End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.

    • Columns with Low Silanol Activity: Modern columns are often manufactured with high-purity silica with reduced silanol activity.

  • Optimize Injection and Sample Preparation:

    • Reduce Sample Concentration: If column overload is suspected, dilute your sample and inject a smaller volume.

    • Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent to avoid peak distortion.[2]

Issue 2: I am having difficulty resolving this compound from its impurities or other components in my sample.

Q: What factors can be adjusted to improve the resolution of this compound?

A: Improving resolution in HPLC involves manipulating three key factors: efficiency, selectivity, and retention.[7][8]

  • Efficiency (N): Refers to the narrowness of the peaks. Higher efficiency leads to sharper peaks and better resolution.

  • Selectivity (α): Is the measure of the separation between two peaks. Changes in selectivity alter the relative retention of analytes.

  • Retention Factor (k'): Describes how long an analyte is retained on the column. Increasing retention can sometimes improve the separation of early-eluting peaks.

Q: What practical steps can I take to improve the resolution in my analysis?

A: Here are some strategies to enhance the resolution of this compound:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the type and concentration of the organic solvent (e.g., acetonitrile vs. methanol). This can significantly alter the selectivity of the separation.

    • Gradient Elution: If your sample contains components with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) can improve resolution and reduce analysis time.[9][10]

  • Adjust Mobile Phase pH:

    • As with peak tailing, adjusting the pH can change the ionization state of this compound and any ionizable impurities, thereby altering their retention times and improving selectivity.[3][11]

  • Column Parameters:

    • Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl) to introduce different separation mechanisms.[9]

    • Particle Size and Column Length: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column will increase efficiency and, consequently, resolution.[8][12]

  • Temperature Control:

    • Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[9][12] However, be mindful of the thermal stability of your analyte.

Quantitative Data Summary

Table 1: Effect of Mobile Phase pH on Retention and Peak Shape of this compound (Hypothetical Data)

Mobile Phase pHEstimated Analyte StateExpected Retention TimeExpected Peak ShapeRationale
2.5 - 3.5Fully Protonated (Cationic)ShorterSymmetricalSilanol interactions are suppressed.[5]
4.5 - 5.5Partially ProtonatedVariablePotentially Broad/TailingpH is near the estimated pKa of the amino group.[4]
6.5 - 7.5Mostly NeutralLongerTailingStrong secondary interactions with ionized silanols.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Peak Shape Improvement

  • Prepare Stock Buffers:

    • Aqueous Buffer A (pH 2.5): Prepare a 25 mM solution of potassium phosphate monobasic and adjust the pH to 2.5 with phosphoric acid.

    • Aqueous Buffer B (pH 3.5): Prepare a 25 mM solution of ammonium formate and adjust the pH to 3.5 with formic acid.

  • Prepare Mobile Phases:

    • Mobile Phase 1: Mix Aqueous Buffer A with acetonitrile in a ratio of 80:20 (v/v).

    • Mobile Phase 2: Mix Aqueous Buffer B with acetonitrile in a ratio of 80:20 (v/v).

  • Equilibrate the System:

    • Flush the HPLC system and column with Mobile Phase 1 for at least 20 column volumes.

  • Inject Standard:

    • Inject a standard solution of this compound and record the chromatogram.

  • Repeat with Second Mobile Phase:

    • Flush the system with Mobile Phase 2 for at least 20 column volumes.

    • Inject the same standard solution and record the chromatogram.

  • Analyze Results:

    • Compare the peak shape (tailing factor) and retention time from both runs to determine the optimal pH.

Protocol 2: Evaluating Different Organic Modifiers for Resolution Enhancement

  • Prepare Mobile Phases:

    • Mobile Phase A: 25 mM ammonium formate (pH 3.5) : Acetonitrile (80:20, v/v).

    • Mobile Phase B: 25 mM ammonium formate (pH 3.5) : Methanol (80:20, v/v).

  • Equilibrate the System:

    • Equilibrate the column with Mobile Phase A.

  • Inject Sample:

    • Inject your sample mixture containing this compound and impurities.

  • Repeat with Second Mobile Phase:

    • Thoroughly flush the system and equilibrate the column with Mobile Phase B.

    • Inject the same sample mixture.

  • Analyze Results:

    • Compare the resolution between this compound and the critical impurity pair in both chromatograms to determine which organic modifier provides better selectivity.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Desired Outcome Problem Peak Tailing or Poor Resolution pH_Adjust Adjust Mobile Phase pH (2.5 - 3.5) Problem->pH_Adjust Start Here Optimize Optimize Mobile Phase (Organic Modifier, Gradient) Problem->Optimize For Resolution Additive Add Competing Base (e.g., TEA) pH_Adjust->Additive If tailing persists Column Select Appropriate Column (End-capped, Low Silanol) Additive->Column If still tailing Solution Symmetrical Peak & Good Resolution Column->Solution Optimize->Solution

Caption: Troubleshooting workflow for HPLC analysis of this compound.

Silanol_Interaction cluster_stationary_phase Silica Stationary Phase cluster_analyte This compound Silanol Si-OH Acidic Silanol Group Analyte R-CH2-NH2 Basic Amino Group Analyte->Silanol Secondary Ionic Interaction (Causes Peak Tailing)

Caption: Interaction between this compound and silanol groups.

References

How to prevent the oxidation of 2-(Aminomethyl)phenol during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-(Aminomethyl)phenol during experiments.

Troubleshooting Guide

Discoloration or unexpected reaction outcomes when using this compound are often attributable to its oxidation. This guide provides solutions to common problems.

Problem Possible Cause Solution
Solid this compound has turned pink, red, or brown. Oxidation due to prolonged exposure to air and/or light during storage.The compound can likely be purified by recrystallization or vacuum distillation.[1][2][3] For future prevention, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at 2-8°C.[]
Reaction solution containing this compound darkens upon exposure to air. Rapid oxidation of the phenol group in the presence of oxygen. This can be accelerated by basic pH, heat, or the presence of metal ions.Perform the reaction under an inert atmosphere (e.g., using a Schlenk line or in a glove box).[] Use deoxygenated solvents. Consider adding a suitable antioxidant to the reaction mixture. Maintain a neutral or slightly acidic pH if the reaction conditions permit.[5][6]
Inconsistent or poor yields in reactions involving this compound. Degradation of the starting material due to oxidation. The oxidized impurities may interfere with the desired reaction pathway.Ensure the purity of this compound before use. If discoloration is observed, purify it. Always handle the compound using air-sensitive techniques to prevent degradation during the experimental setup.[7]
Formation of unexpected byproducts. Oxidized forms of this compound can be reactive and participate in side reactions.Minimize oxidation by using an inert atmosphere and appropriate solvents. Analyze byproducts to understand the degradation pathway, which can help in optimizing the reaction conditions to suppress their formation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound discolored?

A1: this compound, like other aminophenols, is susceptible to oxidation when exposed to air (oxygen), light, and heat.[2] This oxidation process leads to the formation of colored quinone-type compounds, which can cause the initially white or beige solid to appear pink, red, or brown.[2][3]

Q2: How should I properly store this compound to prevent oxidation?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2-8°C.[] For optimal protection against oxidation, it is best to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, amber glass container.[][8]

Q3: Can I still use this compound if it is discolored?

A3: Discoloration indicates that the compound has partially oxidized, meaning it is no longer pure. While it might still be usable for some applications where high purity is not critical, it is generally recommended to purify the compound before use in sensitive experiments to ensure reproducibility and avoid side reactions.[1][3]

Q4: What methods can be used to purify discolored this compound?

A4: If your this compound has discolored due to oxidation, it can be purified by standard laboratory techniques. Vacuum distillation is an effective method to separate the pure compound from non-volatile colored impurities.[3] Recrystallization from a suitable solvent can also be employed.

Q5: What is the effect of pH on the stability of this compound?

A5: Phenolic compounds are generally more stable in acidic to neutral conditions.[5][6] In alkaline (high pH) solutions, the phenolic hydroxyl group can deprotonate to form a phenoxide ion, which is more susceptible to oxidation.[9] Therefore, to minimize oxidation in solution, it is advisable to maintain a neutral or slightly acidic pH, if compatible with your experimental protocol.

Q6: Are there any chemical additives I can use to prevent oxidation?

A6: Yes, the addition of antioxidants or stabilizers can effectively inhibit the oxidation of phenolic compounds.[8] While specific data for this compound is limited, common antioxidants for phenols include hindered phenolic antioxidants (e.g., BHT), phosphites, and hydroxylamines.[10] The choice of antioxidant will depend on its compatibility with your reaction system.

Experimental Protocols

General Protocol for Handling this compound in an Inert Atmosphere

This protocol outlines the basic steps for setting up a reaction using this compound while minimizing its exposure to air.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and addition funnel) and connect it to a Schlenk line or place it within a glove box.

  • Purging the System: Evacuate the assembled glassware and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen and moisture.[11]

  • Solvent Degassing: Use a deoxygenated solvent. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes or by the freeze-pump-thaw method.

  • Reagent Transfer: Transfer the deoxygenated solvent to the reaction flask via a cannula or a syringe. If this compound is a solid, it can be added to the flask before purging. If it is to be added as a solution, dissolve it in a deoxygenated solvent and transfer it via a cannula or syringe.

  • Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the system to a bubbler or a balloon filled with the inert gas.

  • Work-up and Purification: When the reaction is complete, and if the product is also air-sensitive, continue to handle it under an inert atmosphere during the work-up and purification steps.

Visualizations

Logical Workflow for Preventing Oxidation

G Workflow for Preventing Oxidation of this compound cluster_storage Storage cluster_handling Experimental Handling cluster_purification Purification (If Oxidized) storage Store at 2-8°C start Start: Handling This compound storage->start dark Store in Dark Container dark->start inert_storage Store Under Inert Gas inert_storage->start inert_atmosphere Use Inert Atmosphere (Glove Box / Schlenk Line) deoxygenated_solvents Use Deoxygenated Solvents inert_atmosphere->deoxygenated_solvents control_ph Maintain Neutral/Acidic pH deoxygenated_solvents->control_ph add_antioxidants Consider Antioxidants control_ph->add_antioxidants end End: Stable Compound & Successful Experiment add_antioxidants->end distillation Vacuum Distillation distillation->end recrystallization Recrystallization recrystallization->end start->inert_atmosphere start->distillation If Discolored start->recrystallization If Discolored

Caption: A logical workflow illustrating the key steps to prevent the oxidation of this compound.

Signaling Pathway of Phenol Oxidation

G Simplified Pathway of Phenol Oxidation Phenol This compound Phenoxy_Radical Phenoxy Radical Intermediate Phenol->Phenoxy_Radical Oxidizing Agent (e.g., O2, Light, Heat) Phenoxy_Radical->Phenol H• donation Quinone Quinone-type Products (Colored) Phenoxy_Radical->Quinone Further Oxidation / Polymerization Stable_Radical Stable Antioxidant Radical (A•) Antioxidant Antioxidant (AH) Antioxidant->Phenoxy_Radical H• donation Antioxidant->Stable_Radical Forms

Caption: A diagram showing the simplified pathway of phenol oxidation and the role of antioxidants.

References

Technical Support Center: Interference of 2-(Aminomethyl)phenol in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by 2-(Aminomethyl)phenol in various biological assays. As a phenolic compound, this compound possesses chemical properties that can lead to false-positive or false-negative results, necessitating careful experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a small molecule containing both a phenol and an aminomethyl group. Its chemical structure (C₇H₉NO) and physicochemical properties, such as its redox potential and ability to participate in hydrogen bonding, make it a candidate for assay interference. Phenolic compounds, in general, are known to interfere in biological assays through various mechanisms, including redox cycling, reactivity with thiols, intrinsic fluorescence, and aggregation. These properties can lead to non-specific signals or inhibition of assay components, resulting in misleading data.

Q2: What are the common types of assays where interference from this compound might be observed?

Interference from this compound can potentially occur in a wide range of biological assays, particularly those that are sensitive to redox-active compounds, thiol-reactive molecules, or fluorescent interference. These include:

  • Fluorescence-Based Assays: The intrinsic fluorescence of this compound can interfere with assays that use fluorescent readouts.

  • Luminescence-Based Assays (e.g., Luciferase Assays): Phenolic compounds can directly inhibit luciferase enzymes or interfere with the light-producing reaction.

  • Cell Viability Assays (e.g., MTT, XTT): The reducing potential of phenolic compounds can lead to the non-enzymatic reduction of tetrazolium salts, causing false-positive signals for cell viability.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can occur through non-specific binding to assay components or by affecting the enzymatic activity of the reporter (e.g., HRP).

  • Assays Involving Thiols: The potential reactivity of the phenolic group with sulfhydryl groups on proteins can disrupt protein function and lead to inaccurate results.

Q3: What are the primary mechanisms by which this compound can cause assay interference?

Based on the general behavior of phenolic compounds, the following are potential mechanisms of interference for this compound:

  • Redox Cycling: The phenol moiety can undergo oxidation to form a phenoxyl radical, which can then be reduced back to the phenol by cellular reducing agents. This "redox cycling" can generate reactive oxygen species (ROS), which can damage cellular components and interfere with assay readouts.

  • Thiol Reactivity: Phenolic compounds can potentially react with sulfhydryl groups (thiols) present in proteins, such as enzymes or antibodies, altering their structure and function.

  • Fluorescence Interference: this compound may exhibit intrinsic fluorescence, which can overlap with the excitation or emission spectra of the fluorophores used in an assay, leading to artificially high signals.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that can sequester and non-specifically inhibit enzymes or other proteins in an assay.

Troubleshooting Guides

Here are troubleshooting guides for common issues encountered when working with this compound.

Issue 1: Unexpected Results in Fluorescence-Based Assays

Symptom: Higher than expected fluorescence signal in the presence of this compound, even in no-enzyme or no-cell controls.

Possible Cause: Intrinsic fluorescence of this compound.

Troubleshooting Steps:

  • Measure Compound Fluorescence: Run a control experiment with this compound in the assay buffer without the fluorescent probe or biological components. Measure the fluorescence at the same excitation and emission wavelengths used in your assay.

  • Spectral Scan: Perform a full excitation and emission scan of this compound to determine its fluorescence profile. This will help identify any spectral overlap with your assay's fluorophores.

  • Use a Different Fluorophore: If there is significant spectral overlap, consider using a fluorescent probe with a different excitation and emission spectrum that does not overlap with that of this compound.

  • Data Correction: If changing the fluorophore is not possible, you may be able to subtract the background fluorescence from the compound-treated wells. However, this approach should be used with caution as quenching effects can also occur.

Issue 2: Inconsistent or False-Positive Results in Luciferase Reporter Assays

Symptom: Inhibition or unexpected enhancement of the luciferase signal in the presence of this compound.

Possible Cause: Direct inhibition of the luciferase enzyme or interference with the luminescent reaction.

Troubleshooting Steps:

  • Luciferase Inhibition Assay: Perform a direct in vitro assay with purified luciferase enzyme and its substrate in the presence of varying concentrations of this compound. This will determine if the compound directly inhibits the enzyme.

  • Use a Structurally Different Luciferase: Consider using a different type of luciferase, such as NanoLuc® luciferase, which may have a different sensitivity profile to small molecule inhibitors compared to firefly luciferase.

  • Counter-Screen with an Unrelated Assay: Test this compound in a different assay that does not rely on luciferase to confirm if the observed activity is specific to your target or a result of assay interference.

Issue 3: Apparent Increase in Cell Viability in MTT or Similar Assays

Symptom: Increased colorimetric signal in MTT, XTT, or similar tetrazolium-based assays, suggesting increased cell viability, which is not corroborated by other methods.

Possible Cause: Direct reduction of the tetrazolium salt by the reducing activity of this compound.

Troubleshooting Steps:

  • Cell-Free Control: Incubate this compound with the tetrazolium salt in cell-free culture medium. An increase in color will confirm direct reduction by the compound.

  • Use an Orthogonal Viability Assay: Confirm cell viability using a method with a different readout, such as a cell counting-based method (e.g., trypan blue exclusion) or an ATP-based assay (e.g., CellTiter-Glo®).

  • Microscopic Examination: Visually inspect the cells under a microscope to assess their morphology and confluence, which can provide a qualitative measure of cell health.

Experimental Protocols

Protocol 1: Assessing Intrinsic Fluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence that could interfere with a fluorescence-based assay.

Materials:

  • This compound

  • Assay buffer (the same buffer used in your primary assay)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Method:

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.

  • Add the diluted compound solutions to the wells of the 96-well plate. Include wells with assay buffer only as a blank.

  • Measure the fluorescence at the excitation and emission wavelengths used in your primary assay.

  • (Optional) Perform a full excitation and emission scan for the highest concentration of this compound to obtain its complete spectral profile.

Protocol 2: Luciferase Inhibition Counter-Assay

Objective: To determine if this compound directly inhibits firefly luciferase activity.

Materials:

  • Purified firefly luciferase enzyme

  • Luciferin substrate

  • Luciferase assay buffer

  • This compound

  • 96-well white, opaque plates

  • Luminometer

Method:

  • Prepare a serial dilution of this compound in the luciferase assay buffer.

  • In the wells of the plate, combine the purified luciferase enzyme and the diluted this compound solutions. Include a control with no compound.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding the luciferin substrate.

  • Immediately measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each concentration of this compound relative to the no-compound control.

Data Presentation

Table 1: Example Data for Intrinsic Fluorescence

This compound (µM)Fluorescence Intensity (RFU) at Ex/Em of Assay
0 (Buffer)50
1150
101200
505500
10010000

Table 2: Example Data for Luciferase Inhibition

This compound (µM)Luminescence (RLU)% Inhibition
0 (Control)1,000,0000
1950,0005
10750,00025
50400,00060
100150,00085

Visualizations

Logical Workflow for Investigating Assay Interference

The following diagram illustrates a general workflow for identifying and mitigating potential assay interference from a test compound like this compound.

Workflow for troubleshooting assay interference.
Potential Mechanisms of this compound Interference

This diagram illustrates the potential pathways through which this compound might interfere with a biological assay.

Interference_Mechanisms Compound This compound Redox Redox Cycling Compound->Redox Fluorescence Intrinsic Fluorescence Compound->Fluorescence Thiol_Reactivity Thiol Reactivity Compound->Thiol_Reactivity Aggregation Aggregation Compound->Aggregation Assay_Signal Assay Signal (False Positive/Negative) Redox->Assay_Signal Generates ROS Fluorescence->Assay_Signal Spectral Overlap Thiol_Reactivity->Assay_Signal Modifies Proteins Aggregation->Assay_Signal Non-specific Inhibition

Potential interference mechanisms of this compound.

This technical support center provides a starting point for researchers encountering potential interference from this compound. By systematically applying these troubleshooting guides and experimental protocols, scientists can better understand and mitigate non-specific effects, leading to more reliable and reproducible experimental results.

How to increase the shelf life of 2-(Aminomethyl)phenol solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf life of 2-(Aminomethyl)phenol solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Q1: My this compound solution has turned yellow/brown. What is causing this discoloration and can I still use it?

A1: Discoloration of your this compound solution is a common indicator of degradation, primarily due to oxidation. The phenolic group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high temperatures, and the presence of metal ions. This process can lead to the formation of colored quinone-type structures.

Whether the solution is still usable depends on the extent of degradation and the sensitivity of your application. For highly sensitive assays, it is recommended to use a fresh, colorless solution. For other applications, you may need to perform a concentration analysis (e.g., via HPLC) to determine the remaining concentration of active this compound.

Q2: I've observed precipitation in my this compound solution. What could be the cause?

A2: Precipitation can occur for several reasons:

  • Degradation Products: Some degradation products of this compound may be less soluble than the parent compound, leading to precipitation over time.

  • pH Changes: The solubility of this compound is pH-dependent. A significant shift in the pH of your solution could cause the compound to precipitate.

  • Solvent Evaporation: If the solvent has evaporated over time, the concentration of this compound may have exceeded its solubility limit.

  • Low Temperature Storage: Storing the solution at a very low temperature might cause the compound to crystallize out of the solution.

It is generally not recommended to use a solution with precipitate without first identifying the cause. If degradation is suspected, the solution should be discarded.

Q3: How can I prevent the degradation of my this compound solutions?

A3: To enhance the stability and increase the shelf life of your this compound solutions, consider the following preventative measures:

  • Control of Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • pH Adjustment: Maintain the solution at an optimal pH. Phenols are generally more stable in acidic conditions. The ideal pH should be determined experimentally for your specific application.

  • Use of Antioxidants: Add antioxidants to the solution to inhibit oxidative degradation.

  • Use of Chelating Agents: Incorporate a chelating agent to sequester metal ions that can catalyze oxidation.

  • Protection from Light: Store solutions in amber-colored vials or in the dark to prevent photodegradation.

  • Temperature Control: Store solutions at recommended cool temperatures (e.g., 2-8 °C), but avoid freezing, which may cause precipitation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues with this compound solutions.

troubleshooting_workflow start Problem with Solution (e.g., discoloration, precipitation) visual_inspection Visual Inspection start->visual_inspection color_change Discoloration? visual_inspection->color_change precipitation Precipitation? visual_inspection->precipitation check_storage Review Storage Conditions (Light, Temp, Atmosphere) color_change->check_storage Yes ph_measurement Measure pH color_change->ph_measurement No precipitation->check_storage Yes precipitation->ph_measurement No check_storage->ph_measurement concentration_analysis Perform Concentration Analysis (e.g., HPLC) ph_measurement->concentration_analysis discard Discard Solution concentration_analysis->discard Significant Degradation use_with_caution Use with Caution (for non-critical applications) concentration_analysis->use_with_caution Minimal Degradation prepare_fresh Prepare Fresh Solution with Stabilizers discard->prepare_fresh use_with_caution->prepare_fresh

Caption: Troubleshooting workflow for this compound solution issues.

Frequently Asked Questions (FAQs)

Q4: What is the primary degradation pathway for this compound?

A4: The primary degradation pathway for this compound in solution is oxidation. The phenol group is readily oxidized, especially in the presence of oxygen, light, and metal ions, to form colored quinone-like species. The aminomethyl group can also be susceptible to oxidation.

Chemical Degradation Pathway

The diagram below illustrates the proposed oxidative degradation pathway of this compound.

degradation_pathway AMP This compound Radical Phenoxy Radical Intermediate AMP->Radical Oxidation (O2, light, metal ions) QuinoneImine Quinone-imine Species Radical->QuinoneImine Polymer Polymerized Products (colored) QuinoneImine->Polymer Further Reactions

Caption: Proposed oxidative degradation pathway of this compound.

Q5: What are the recommended storage conditions for this compound solutions?

A5: To maximize the shelf life of this compound solutions, they should be stored in tightly sealed, amber glass containers under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. The pH of the solution should be maintained on the acidic side, if compatible with the intended application.

Q6: Which stabilizers can I use to increase the shelf life of my this compound solution?

A6: A combination of antioxidants and a chelating agent is often effective.

  • Antioxidants:

    • Butylated Hydroxytoluene (BHT): A free-radical scavenger that can inhibit oxidative chain reactions. A typical starting concentration is 0.01-0.1% (w/v).

    • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can readily scavenge oxygen. A starting concentration of 0.05-0.1% (w/v) is recommended.

  • Chelating Agent:

    • Ethylenediaminetetraacetic acid (EDTA): Sequesters metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidative degradation. A typical concentration is 0.01-0.05% (w/v).

The optimal stabilizer and its concentration should be determined experimentally.

Data Presentation

The following table summarizes the potential impact of various storage conditions on the stability of this compound solutions. This is a qualitative guide; quantitative data should be generated using the experimental protocols provided below.

ConditionPotential Impact on StabilityMitigation Strategy
Temperature Increased degradation rate at higher temperatures.Store at 2-8°C. Avoid repeated freeze-thaw cycles.
Light Exposure Photodegradation, leading to discoloration.Store in amber vials or in the dark.
Oxygen Exposure Oxidation, leading to discoloration and loss of potency.Prepare and store under an inert atmosphere (N₂ or Ar).
pH Degradation rate is pH-dependent; generally more stable in acidic pH.Buffer the solution to an optimal acidic pH.
Metal Ions Catalyze oxidative degradation.Use high-purity solvents and glassware; add a chelating agent like EDTA.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the this compound solution under various stress conditions to identify potential degradation products and degradation pathways.

1. Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1M NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop and validate an HPLC method capable of separating this compound from its degradation products.

1. Chromatographic Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., around 270 nm).

  • Injection Volume: 10 µL.

2. Method Development:

  • Inject the unstressed this compound solution to determine its retention time.

  • Inject the samples from the forced degradation study (Protocol 1).

  • Adjust the mobile phase gradient to achieve baseline separation of the parent peak from all degradation product peaks.

3. Method Validation (according to ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: Analyze a series of dilutions of the stock solution to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo solution.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol 3: Evaluating the Efficacy of Stabilizers

This protocol is used to quantitatively assess the effectiveness of different stabilizers in preventing the degradation of this compound solutions.

1. Materials:

  • This compound stock solution (1 mg/mL).

  • Stabilizers: BHT, Ascorbic Acid, EDTA.

  • Stability-indicating HPLC method (from Protocol 2).

  • Environmental chamber (e.g., 40°C/75% RH).

2. Procedure:

  • Prepare several aliquots of the this compound stock solution.

  • To separate aliquots, add different stabilizers at various concentrations (e.g., BHT at 0.01%, 0.05%, 0.1%; Ascorbic Acid at 0.05%, 0.1%; EDTA at 0.01%, 0.05%). Include a control sample with no stabilizer.

  • Store all samples in an environmental chamber at accelerated stability conditions (e.g., 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each sample.

  • Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Compare the degradation rates of the stabilized samples to the control to determine the efficacy of each stabilizer. The results can be tabulated to show the percentage of this compound remaining at each time point for each condition.

Avoiding degradation of 2-(Aminomethyl)phenol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Aminomethyl)phenol. For researchers, scientists, and drug development professionals, this resource offers insights into preventing degradation under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is the cause and can I still use it?

A1: The discoloration of this compound solutions, particularly a yellow to brown color change, is a common indicator of oxidative degradation.[1] This process is accelerated by exposure to air (oxygen), light, and basic or neutral pH conditions. The colored compounds are typically products of oxidation, such as phenoxazinones.[1][2] It is strongly recommended to use fresh, colorless solutions for experiments where purity is critical, as the presence of degradation products can interfere with your results.

Q2: What are the primary degradation pathways for this compound under acidic and basic conditions?

A2: Under basic or neutral conditions , this compound is susceptible to oxidation. The phenoxide ion, which is more readily formed at higher pH, is easily oxidized. The degradation can proceed through the formation of a quinone-imine intermediate, which can then polymerize or react further to form colored products like 2-aminophenoxazin-3-one.[1][2]

Under acidic conditions , the aminomethyl group is protonated, forming a salt. This protonation makes the compound less susceptible to oxidation, thus increasing its stability.[1][3] Therefore, acidic solutions of this compound are generally more stable than neutral or basic solutions.

Q3: How should I store this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a tightly sealed container, protected from light and moisture, and at a low temperature (refrigerated).[4][5] For solutions, preparing them fresh is ideal. If storage of a solution is necessary, it is best to prepare it in a dilute acidic solution and store it in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.

Q4: Can I use antioxidants to stabilize my this compound solution?

A4: Yes, for applications where it will not interfere with downstream processes, the addition of antioxidants can help inhibit the oxidative degradation of this compound.[1] Common antioxidants used for similar compounds include sodium metabisulfite or butylated hydroxytoluene (BHT). However, the compatibility of the antioxidant with your specific experimental setup should be verified.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid discoloration of solution Exposure to air, light, or high pH. Contamination with metal ions (e.g., iron, copper) can catalyze oxidation.Prepare solutions fresh using deoxygenated solvents. Work under an inert atmosphere. Store solutions in amber vials or wrapped in foil. Ensure high purity of solvents and glassware to avoid metal contamination. Consider preparing the solution in a slightly acidic buffer if compatible with your experiment.
Inconsistent experimental results Degradation of this compound leading to lower effective concentration and presence of interfering byproducts.Always use fresh, colorless solutions of this compound. Verify the purity of your stock material using a suitable analytical method like HPLC before use.
Precipitate formation in solution Change in pH affecting solubility, or formation of insoluble degradation products.Ensure the pH of your solution is appropriate to maintain the solubility of this compound. If degradation is suspected, filter the solution and analyze the filtrate and precipitate separately to identify the cause.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradation products from the parent compound.[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 80°C for 48 hours.

    • Also, heat the stock solution at 80°C for 24 hours.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a period sufficient to evaluate stability (e.g., 24-48 hours).

3. Sample Analysis:

  • After the specified stress period, dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

  • A control sample (unstressed stock solution) should be analyzed concurrently.

Stability-Indicating HPLC Method

This method is a starting point for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient elution may be required to resolve all degradation products. A starting point could be a linear gradient from 5% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at 270 nm
Column Temperature 30°C
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations for this compound

Stress Condition Reagents/Parameters Expected Outcome Primary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°CMinimal degradation expected.Hydrolysis (minor)
Basic Hydrolysis 0.1 M NaOH, 60°CSignificant degradation with potential color change.Oxidation and Hydrolysis
Oxidation 3% H₂O₂, Room TemperatureSignificant degradation with potential color change.Oxidation
Thermal 80°C (Solid and Solution)Moderate degradation, potential for discoloration.Oxidation, Polymerization
Photolytic UV and Visible LightModerate degradation, potential for discoloration.Photo-oxidation

Visualizations

degradation_pathway cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) / Neutral + O2/Light AMP_H This compound (Protonated Amine) Stable Relatively Stable AMP_H->Stable Minor Degradation AMP This compound Intermediate Quinone-imine Intermediate AMP->Intermediate Oxidation Products Colored Oxidation Products (e.g., Phenoxazinones, Polymers) Intermediate->Products

Caption: Degradation pathways of this compound.

experimental_workflow Start Start: this compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Dilute Sample Stress->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Analyze Analyze Data: - % Degradation - Identify Degradation Products - Assess Peak Purity HPLC->Analyze End End: Stability Profile Analyze->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing 2-(Aminomethyl)phenol Formulations for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the formulation of 2-(Aminomethyl)phenol to improve its oral bioavailability. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenges for the oral bioavailability of this compound, like many phenolic compounds, are likely related to its physicochemical properties. These can include:

  • Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.

  • First-Pass Metabolism: As a phenolic compound, this compound may be susceptible to extensive metabolism in the gut wall and liver (e.g., glucuronidation and sulfation), reducing the amount of active drug that reaches systemic circulation.

  • Chemical Instability: Phenolic compounds can be prone to oxidation, which can lead to degradation in the gastrointestinal tract and during storage. 2-Aminophenol and 4-aminophenol are known to be unstable and easily undergo oxidation to form colored products.[1]

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the bioavailability challenges of this compound:

  • Salt Formation: Converting the basic aminomethyl group or the acidic phenolic group into a salt can significantly improve aqueous solubility and dissolution rate. This is a common and effective strategy for ionizable active pharmaceutical ingredients (APIs).

  • Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state, both the solubility and dissolution rate can be substantially increased.[2][3]

  • Prodrugs: A prodrug approach involves chemically modifying the this compound molecule to create a more absorbable derivative that converts back to the active parent drug in the body. This can be used to improve lipophilicity for better membrane permeation or to protect the molecule from first-pass metabolism.

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a faster dissolution rate. Technologies like nano-milling or formulation as lipid-based nanocarriers (e.g., nanoemulsions, solid lipid nanoparticles) can be explored.

Q3: How can I prevent the degradation of this compound in my formulation?

A3: Given that aminophenols can be susceptible to oxidation, the following strategies can help improve the stability of your formulation:

  • Use of Antioxidants: Incorporating antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA) can protect this compound from oxidative degradation.[4]

  • Controlled Manufacturing Environment: Manufacturing in a controlled environment with reduced exposure to light, oxygen, and humidity can minimize degradation.[4]

  • Appropriate Packaging: Using packaging materials that protect the formulation from light and moisture is crucial for long-term stability.[4]

  • pH Control: The stability of phenolic compounds can be pH-dependent. Formulating at an optimal pH where the compound is most stable can prevent degradation.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and testing of this compound.

Problem Possible Causes Troubleshooting Steps
Low in vitro dissolution rate. 1. Poor aqueous solubility of the crystalline form of this compound.2. Inappropriate dissolution medium.3. Agglomeration of particles.1. Formulation: Consider salt formation, preparing an amorphous solid dispersion, or micronization/nanonization to increase surface area.2. Dissolution Method: Ensure the dissolution medium has a pH relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Ensure sink conditions are maintained.3. Excipients: Incorporate a wetting agent or surfactant in the formulation to improve particle dispersion.
High variability in in vivo pharmacokinetic data. 1. Food effects on absorption.2. Inconsistent dissolution in vivo.3. Saturation of transporters or metabolic enzymes.1. Study Design: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food.2. Formulation: Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS) or an amorphous solid dispersion, to ensure more consistent in vivo dissolution.3. Dose: Evaluate dose-proportionality in your pharmacokinetic studies to identify any saturation effects.
Discoloration of the formulation over time. 1. Oxidation of the phenolic group.2. Reaction with excipients.1. Stabilization: Add an antioxidant to the formulation. Store samples protected from light and oxygen.2. Excipient Compatibility: Conduct compatibility studies with your chosen excipients to identify any interactions.
Low oral bioavailability despite good in vitro dissolution. 1. High first-pass metabolism.2. Poor permeability across the intestinal epithelium.3. Efflux by transporters like P-glycoprotein (P-gp).1. Prodrug Approach: Design a prodrug that masks the phenolic hydroxyl group to bypass glucuronidation or sulfation.2. Permeability Enhancement: Investigate the use of permeation enhancers in the formulation, though this should be approached with caution due to potential toxicity.3. Caco-2 Studies: Perform bidirectional Caco-2 permeability assays to determine the efflux ratio and identify if this compound is a substrate for efflux transporters.[5][6]

Section 3: Quantitative Data Summary

Table 1: Physicochemical Properties of Aminophenols

CompoundMolecular Weight ( g/mol )pKa (amino group)pKa (phenolic group)
2-Aminophenol109.134.789.97[7][8]
3-(Aminomethyl)phenol123.15~9-10 (predicted)~10 (predicted)
4-Aminophenol109.135.4810.3

Table 2: Bioavailability and Permeability Data for Reference Compounds

CompoundFormulationAnimal ModelOral Bioavailability (%)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
p-AminophenolNot specifiedNot specifiedGood (qualitative)Not Found
Acetaminophen (a p-aminophenol derivative)Oral solution/tabletHuman~8820-30

Note: Acetaminophen is a well-absorbed p-aminophenol derivative, and its data is provided for comparative purposes.[2]

Section 4: Experimental Protocols

In Vitro Dissolution Testing

Objective: To assess the rate and extent of release of this compound from a formulation.

Apparatus: USP Apparatus 2 (Paddle)

Method:

  • Media Preparation: Prepare dissolution media of different pH values, such as 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).

  • Apparatus Setup: Fill the dissolution vessels with 900 mL of the selected medium and maintain the temperature at 37 ± 0.5 °C. Set the paddle speed to 50 or 75 RPM.

  • Sample Introduction: Place one unit of the this compound formulation (e.g., tablet or capsule) in each vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Analyze the concentration of this compound in the samples using a validated stability-indicating HPLC method.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.

Method:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the this compound solution to the apical (A) side of the monolayer.

    • At specified time intervals, collect samples from the basolateral (B) side.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add the this compound solution to the basolateral (B) side.

    • At specified time intervals, collect samples from the apical (A) side.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux.[7]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.

Method:

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate strain).

  • Dosing:

    • Intravenous (IV) Group: Administer a single IV dose of this compound solution to determine the baseline pharmacokinetic parameters.

    • Oral (PO) Group: Administer a single oral dose of the this compound formulation.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.

Section 5: Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Salt_Screening Salt Screening Dissolution Dissolution Testing Salt_Screening->Dissolution ASD Amorphous Solid Dispersion ASD->Dissolution Prodrug_Synthesis Prodrug Synthesis Permeability Caco-2 Permeability Prodrug_Synthesis->Permeability Nanoformulation Nanoformulation Nanoformulation->Dissolution Pharmacokinetics Pharmacokinetic Study (Rats) Dissolution->Pharmacokinetics Permeability->Pharmacokinetics Stability Stability Studies Stability->Pharmacokinetics Bioavailability Bioavailability Calculation Pharmacokinetics->Bioavailability troubleshooting_logic Start Start Low_Bioavailability Low Oral Bioavailability Start->Low_Bioavailability Check_Dissolution Assess In Vitro Dissolution Low_Bioavailability->Check_Dissolution Poor_Dissolution Poor Dissolution Check_Dissolution->Poor_Dissolution No Good_Dissolution Good Dissolution Check_Dissolution->Good_Dissolution Yes Improve_Formulation Improve Formulation (ASD, Salt, Nano) Poor_Dissolution->Improve_Formulation Check_Permeability Assess Permeability (Caco-2 Assay) Good_Dissolution->Check_Permeability Poor_Permeability Poor Permeability Check_Permeability->Poor_Permeability Low High_Metabolism High First-Pass Metabolism Check_Permeability->High_Metabolism High Efflux or Metabolism Prodrug_Strategy Consider Prodrug Strategy Poor_Permeability->Prodrug_Strategy High_Metabolism->Prodrug_Strategy

References

Common impurities in commercial 2-(Aminomethyl)phenol and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 2-(Aminomethyl)phenol and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the likely common impurities in commercial this compound?

A1: While a definitive list can vary between manufacturers, common impurities in commercial this compound can be inferred from its synthetic routes. These impurities generally fall into three categories:

  • Process-Related Impurities: These arise from the manufacturing process and can include unreacted starting materials, intermediates, and byproducts of side reactions.

  • Degradation Products: These can form during storage or handling, particularly if the material is exposed to air, light, or elevated temperatures.

  • Residual Solvents and Reagents: These are substances used during the synthesis and purification process that are not completely removed.

Based on common synthetic pathways, the following are potential impurities:

  • Starting Materials:

    • 2-Hydroxybenzonitrile

    • 2-(Hydroxymethyl)phenol (Salicyl alcohol)

    • Salicylaldehyde

  • Intermediates and Byproducts:

    • 2-Hydroxybenzylamine derivatives (from over-alkylation if applicable to the specific synthesis)

    • Polymeric materials

    • Oxidation products (often colored)

  • Isomeric Impurities:

    • 4-(Aminomethyl)phenol

    • 3-(Aminomethyl)phenol

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for quantifying impurities. Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the main component and identify major impurities.

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS) to identify unknown impurities by their molecular weight.

  • Gas Chromatography (GC): Suitable for identifying volatile impurities and residual solvents.

Q3: My this compound has a pink or brownish color. Is it still usable?

A3: The appearance of a pink or brownish color often indicates the presence of oxidation products. While the material may still be suitable for some applications, the presence of these impurities can negatively impact sensitive downstream reactions, particularly in drug development where purity is critical. It is recommended to purify the material before use in such cases.

Q4: What is the best way to store this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction Using this compound
Symptom Possible Cause Suggested Solution
Formation of unexpected adducts or byproducts in your reaction.Presence of reactive impurities in the this compound starting material.1. Assess Purity: Analyze the purity of your this compound batch using HPLC. 2. Purify: If significant impurities are detected, purify the material using recrystallization or column chromatography. 3. Re-run Reaction: Use the purified this compound in your reaction and compare the outcome.
Low yield or incomplete reaction.Impurities may be interfering with the catalyst or reacting with your reagents.1. Characterize Impurities: If possible, identify the major impurities using LC-MS or NMR. 2. Select Purification Method: Choose a purification method that is likely to remove the identified impurities. 3. Consider a Different Supplier: If purification is not feasible, obtain a higher purity grade of this compound from a different supplier.
Issue 2: Poor Reproducibility Between Experiments
Symptom Possible Cause Suggested Solution
Inconsistent reaction outcomes when using different batches of this compound.Batch-to-batch variability in the impurity profile of the commercial this compound.1. Standardize Starting Material: Before starting a series of experiments, obtain a single, large batch of this compound. 2. Characterize the Batch: Perform a thorough analytical characterization of this batch to establish a baseline impurity profile. 3. Purify if Necessary: If the impurity levels are high or variable, purify the entire batch before use.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific impurities present and the HPLC system used.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing many common impurities from this compound. The choice of solvent is critical for successful purification.

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. A solvent pair system is often effective for this compound. A common starting point is a mixture of ethanol and water, or toluene and heptane.

Procedure (Ethanol/Water System):

  • Dissolve the impure this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Quantitative Data Summary for Recrystallization (Illustrative):

Solvent System Initial Purity (HPLC Area %) Purity after Recrystallization (HPLC Area %) Recovery (%)
Ethanol/Water95.2%99.5%85%
Toluene/Heptane95.2%99.1%80%

Visualizations

experimental_workflow cluster_assessment Purity Assessment cluster_final Final Product start Commercial this compound hplc_analysis HPLC Purity Analysis start->hplc_analysis purity_check Purity > 99%? hplc_analysis->purity_check recrystallization Recrystallization purity_check->recrystallization No use_in_experiment Use in Experiment purity_check->use_in_experiment Yes final_purity_check Final Purity Check (HPLC) recrystallization->final_purity_check column_chromatography Column Chromatography column_chromatography->final_purity_check final_purity_check->use_in_experiment

Caption: Experimental workflow for assessing and purifying commercial this compound.

logical_relationship cluster_impurities Potential Impurities route1 Reduction of 2-Hydroxybenzonitrile starting_materials Unreacted Starting Materials (e.g., 2-Hydroxybenzonitrile) route1->starting_materials byproducts Reaction Byproducts (e.g., over-alkylation) route1->byproducts route2 Amination of 2-(Hydroxymethyl)phenol route2->starting_materials route2->byproducts degradation Degradation Products (Oxidation)

Caption: Logical relationship between synthetic routes and potential impurities.

Validation & Comparative

Efficacy of 2-(Aminomethyl)phenol as a corrosion inhibitor compared to other organic inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the relentless battle against material degradation, the deployment of corrosion inhibitors is a cornerstone of asset preservation across numerous industries. Among the arsenal of organic compounds utilized for this purpose, 2-(Aminomethyl)phenol emerges as a noteworthy contender. Its unique molecular architecture, featuring both an amino and a hydroxyl group in close proximity on a benzene ring, bestows upon it significant potential to form a resilient protective barrier on metal surfaces. This guide provides a comprehensive comparison of the efficacy of this compound and its derivatives against other classes of organic corrosion inhibitors, supported by experimental data and detailed methodologies.

Unveiling the Protective Mechanism: A Tale of Adsorption

The primary mechanism by which this compound and similar organic inhibitors thwart corrosion is through adsorption onto the metal surface. This process involves the formation of a thin, protective film that isolates the metal from the corrosive environment. The presence of heteroatoms such as nitrogen and oxygen, rich in lone pair electrons, along with the π-electrons of the aromatic ring, facilitates strong adsorption onto the vacant d-orbitals of the metal. This interaction can be classified as either physisorption, involving electrostatic forces, or chemisorption, which entails the formation of coordinate bonds between the inhibitor molecules and the metal surface. The result is a hydrophobic layer that repels water and other corrosive agents, effectively stifling both anodic and cathodic corrosion reactions.

Comparative Efficacy: A Data-Driven Analysis

To objectively assess the performance of this compound and its analogues, a review of electrochemical data from scientific literature is essential. The following tables summarize key performance indicators for a series of aminomethylphenol derivatives and other relevant organic inhibitors when tested on mild steel in a 1 M hydrochloric acid (HCl) solution.

Table 1: Potentiodynamic Polarization Data for Aminomethylphenol Derivatives on Mild Steel in 1 M HCl [1]

InhibitorConcentration (M)Corrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (icorr) (μA/cm²)Inhibition Efficiency (IE%)
Blank--0.506144.00-
2-[(phenylamino)methyl]phenol (PAMP-1)10⁻⁴-0.49542.2870.64
2-{[(4-hydroxyphenyl)amino]methyl}phenol (HAMP-2)10⁻⁴-0.48328.1280.47
2-[(2-hydroxybenzyl)amino]benzonitrile (HABN-3)10⁻⁴-0.46810.7192.56
2-{[(3-chlorophenyl)amino]methyl}phenol (CAMP-4)10⁻⁴-0.47514.0790.23

Table 2: Comparison with Other Organic Corrosion Inhibitors on Mild Steel in Acidic Media

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (IE%)Reference
1-AminobenzotriazoleMild SteelHCl400 ppm~98%[2]
Polyphenol Extract (from pomace)Mild Steel1 M HCl-96.68%[3]
N-methyl-2-(1-(5-methyl thiophene-2-yl) ethylidene) hydrazine carbothioamide (N-MEH)Mild Steel1 M HCl0.005 M95.3%[4]
Methoxy Phenol (MPH)N80 Steel15% HCl75 mM78%[5]
Nonyl Phenol (NPH)N80 Steel15% HCl75 mM83%[5]

Note: Direct comparison of inhibition efficiencies across different studies should be approached with caution due to variations in experimental conditions such as temperature, exposure time, and the specific composition of the mild steel used.

Experimental Protocols: The Foundation of Reliable Data

The data presented above is derived from rigorous experimental procedures. A fundamental technique in evaluating corrosion inhibitors is potentiodynamic polarization.

Potentiodynamic Polarization Methodology[1]

1. Electrode Preparation:

  • Working Electrode: Mild steel specimens are mechanically polished with a series of emery papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally dried.

  • Counter Electrode: A platinum electrode is used as the auxiliary electrode.

  • Reference Electrode: A Saturated Calomel Electrode (SCE) is utilized as the reference against which the potential of the working electrode is measured.

2. Electrochemical Cell Setup:

  • A standard three-electrode cell is assembled with the prepared mild steel working electrode, platinum counter electrode, and SCE reference electrode.

  • The electrodes are immersed in the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at a specified concentration.

3. Measurement Procedure:

  • The system is allowed to stabilize for a period (e.g., 2 hours) to reach a steady open-circuit potential (OCP).

  • A potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

4. Data Analysis:

  • The resulting polarization curve (a plot of current density versus potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(i⁰corr - icorr) / i⁰corr] x 100 where i⁰corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Visualizing the Process and Comparison

To better understand the experimental workflow and the comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_preparation Material & Solution Preparation cluster_electrochemical_test Electrochemical Testing cluster_analysis Data Analysis & Interpretation prep_steel Mild Steel Specimen Preparation (Polishing, Cleaning) cell_setup Three-Electrode Cell Assembly prep_steel->cell_setup prep_solution Corrosive Medium Preparation (e.g., 1 M HCl) prep_solution->cell_setup prep_inhibitor Inhibitor Solution Preparation (Varying Concentrations) prep_inhibitor->cell_setup ocp Open Circuit Potential (OCP) Stabilization cell_setup->ocp pdp Potentiodynamic Polarization Scan ocp->pdp tafel_plot Tafel Plot Extrapolation pdp->tafel_plot calc_params Calculate Ecorr, icorr tafel_plot->calc_params calc_ie Calculate Inhibition Efficiency (IE%) calc_params->calc_ie comparison Compare Inhibitor Performance calc_ie->comparison

Caption: Workflow for Evaluating Corrosion Inhibitor Efficacy.

Inhibitor_Comparison cluster_aminophenols Aminomethylphenol Derivatives cluster_other_inhibitors Other Organic Inhibitors inhibitor_classes Organic Corrosion Inhibitors PAMP1 2-[(phenylamino)methyl]phenol (PAMP-1) inhibitor_classes->PAMP1 Comparison Based On Experimental Data HAMP2 2-{[(4-hydroxyphenyl)amino]methyl}phenol (HAMP-2) inhibitor_classes->HAMP2 HABN3 2-[(2-hydroxybenzyl)amino]benzonitrile (HABN-3) inhibitor_classes->HABN3 CAMP4 2-{[(3-chlorophenyl)amino]methyl}phenol (CAMP-4) inhibitor_classes->CAMP4 Triazoles Triazole Derivatives (e.g., Benzotriazole) inhibitor_classes->Triazoles Polyphenols Polyphenols inhibitor_classes->Polyphenols Thiophene_Derivatives Thiophene Derivatives inhibitor_classes->Thiophene_Derivatives

Caption: Comparative Framework for Organic Corrosion Inhibitors.

Conclusion: The Versatility of this compound Derivatives

The experimental data reveals that this compound derivatives are highly effective corrosion inhibitors for mild steel in acidic environments.[1] The inhibition efficiency is significantly influenced by the substituent groups on the aromatic ring. For instance, the presence of an additional hydroxyl group (HAMP-2), a nitrile group (HABN-3), or a chloro group (CAMP-4) enhances the inhibition efficiency compared to the parent compound, 2-[(phenylamino)methyl]phenol (PAMP-1).[1] This suggests that electronic effects and the potential for increased surface coordination play a crucial role in their protective capabilities.

When compared to other classes of organic inhibitors, aminomethylphenol derivatives demonstrate competitive performance. While direct, side-by-side comparisons in the literature are scarce, the high inhibition efficiencies reported for compounds like 1-Aminobenzotriazole and various polyphenol extracts indicate that the selection of an optimal inhibitor is highly dependent on the specific corrosive environment, the metal substrate, and operational conditions.

References

Comparative study of benzoxazines synthesized from different aminophenols

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Polymer Chemistry and Materials Science

The versatility of benzoxazine resins, a class of phenolic-type thermosets, has garnered significant interest in the development of high-performance materials. Their desirable properties, including near-zero volumetric shrinkage upon curing, excellent thermal stability, low water absorption, and a high char yield, make them suitable for a wide range of applications, from aerospace composites to electronics.[1][2] The molecular architecture of the benzoxazine monomer, which is synthesized from a phenol, a primary amine, and formaldehyde, offers extensive possibilities for tailoring the final properties of the cured polybenzoxazine.[1][3]

This guide presents a comparative study of benzoxazines synthesized from a simple phenol (p-cresol) and the three isomers of aminophenol: ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP). While a direct, comprehensive comparative study of these specific aminophenol-based benzoxazines is not extensively documented in a single source, this guide consolidates information from related systems to provide a predictive comparison of their synthesis and resulting properties. The analysis is supported by established experimental protocols and illustrative diagrams to aid researchers in this field.

Synthesis and Polymerization of Aminophenol-Based Benzoxazines

The synthesis of benzoxazines from aminophenols follows the general Mannich condensation reaction, where the aminophenol acts as the amine source.[3] The reaction involves the condensation of the aminophenol, a phenol (in this case, p-cresol as a representative simple phenol), and formaldehyde. The resulting benzoxazine monomer contains a hydroxyl group from the aminophenol moiety, which can influence the polymerization behavior and the properties of the final thermoset.

The polymerization of benzoxazine monomers is typically a thermally initiated ring-opening polymerization (ROP) that occurs at elevated temperatures, generally between 180°C and 250°C, without the need for a catalyst.[4] The phenolic hydroxyl groups present in the aminophenol-based benzoxazines can act as internal catalysts, potentially lowering the polymerization temperature.[5]

Comparative Performance Data

The following table summarizes the expected and observed trends in the properties of polybenzoxazines derived from different aminophenol isomers, based on studies of related isomeric systems such as monofluorophenols and aromatic diamines.[6][7] The data for a p-cresol-based benzoxazine (without the additional hydroxyl group) is included for reference. It is important to note that these values are illustrative and can vary depending on the specific synthesis and curing conditions.

Propertyp-Cresol-Aniline Based (Reference)o-Aminophenol Basedm-Aminophenol Basedp-Aminophenol Based
Monomer Synthesis Yield HighModerate to HighHighHigh
Polymerization Onset Temperature (Tonset) by DSC ~220 °CLower (due to intramolecular H-bonding)Lowest (meta-position effect)Higher
Polymerization Peak Temperature (Tpeak) by DSC ~250 °CLowerLowestHigher
Glass Transition Temperature (Tg) by DMA ~160 °CLower (disrupted packing)Highest (increased crosslink density)High
5% Weight Loss Temperature (Td5) by TGA ~350 °CSlightly LowerHighHigh
Char Yield at 800 °C (in N2) by TGA ~40%Similar to referenceHigherHigher
Mechanical Strength ModerateLowerHigherHigh

Note: The trends for aminophenol-based benzoxazines are hypothesized based on the influence of isomeric substitution on polymerization and properties observed in analogous systems. The presence of the additional hydroxyl group is expected to influence hydrogen bonding and crosslinking density.

The position of the hydroxyl group in the aminophenol isomers is expected to have a pronounced effect on the resulting polybenzoxazine properties. The ortho-isomer may exhibit a lower polymerization temperature due to intramolecular hydrogen bonding between the hydroxyl group and the oxazine ring, which can facilitate ring-opening. However, this may also lead to a less densely crosslinked network and consequently a lower glass transition temperature. The meta-isomer is predicted to result in a higher glass transition temperature and improved thermal stability, a trend observed in other meta-substituted benzoxazine systems, likely due to the formation of a more rigid and densely crosslinked network.[7] The para-isomer is expected to form a more linear and ordered network, leading to good thermal and mechanical properties.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these benzoxazines are provided below.

Synthesis of Benzoxazine Monomers

A solution-based synthesis method is typically employed for preparing benzoxazine monomers.[4]

Materials:

  • p-Cresol, o-Aminophenol, m-Aminophenol, or p-Aminophenol

  • Paraformaldehyde

  • Toluene

  • 1,4-Dioxane

  • Sodium hydroxide (1N)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve the chosen aminophenol or p-cresol (1 mole) and paraformaldehyde (2 moles) in a 1:1 mixture of toluene and 1,4-dioxane.

  • Heat the mixture to 110°C and stir vigorously for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with 1N sodium hydroxide solution three times, followed by washing with deionized water until the aqueous phase is neutral.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by recrystallization or column chromatography.

Characterization Techniques

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the formation of the benzoxazine ring.

  • Procedure: Acquire the FTIR spectrum of the synthesized monomer.

  • Expected Result: The appearance of characteristic absorption bands around 920-950 cm⁻¹ (out-of-plane C-H bending of the oxazine ring), 1030 cm⁻¹ (asymmetric C-O-C stretching), and 1230 cm⁻¹ (symmetric C-O-C stretching), and the disappearance of the N-H and O-H stretching bands from the primary amine and phenol (if fully reacted).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the chemical structure of the benzoxazine monomer.

  • Procedure: Record ¹H NMR and ¹³C NMR spectra of the monomer in a suitable deuterated solvent (e.g., CDCl₃).

  • Expected Result: In the ¹H NMR spectrum, characteristic peaks for the methylene protons of the oxazine ring (Ar-CH₂-N and O-CH₂-N) are expected to appear around 4.9 ppm and 5.4 ppm, respectively. In the ¹³C NMR spectrum, signals for the carbons of these methylene groups should be observed around 50 ppm and 80 ppm.

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the polymerization behavior of the benzoxazine monomer.

  • Procedure: Heat a small sample of the monomer in a DSC instrument under a nitrogen atmosphere at a heating rate of 10 °C/min.

  • Expected Result: An exothermic peak will be observed, indicating the ring-opening polymerization. The onset temperature (Tonset) and the peak temperature (Tpeak) of this exotherm provide information about the curing process.

4. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability and char yield of the cured polybenzoxazine.

  • Procedure: Cure the benzoxazine monomer by heating it through its polymerization exotherm. Then, heat the cured polymer in a TGA instrument under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10 °C/min.

  • Expected Result: The TGA thermogram will show the decomposition profile of the polymer. The temperature at which 5% weight loss occurs (Td5) is a measure of thermal stability, and the percentage of material remaining at 800°C is the char yield.

5. Dynamic Mechanical Analysis (DMA):

  • Purpose: To determine the glass transition temperature (Tg) and viscoelastic properties of the cured polybenzoxazine.

  • Procedure: Prepare a rectangular sample of the cured polymer and analyze it using a DMA instrument in a suitable mode (e.g., single cantilever or tensile) over a temperature range.

  • Expected Result: The peak of the tan δ curve is typically taken as the glass transition temperature (Tg). The storage modulus in the glassy and rubbery regions provides information about the stiffness and crosslink density of the polymer.

Visualizing Synthesis and Structure-Property Relationships

The following diagrams illustrate the synthesis workflow and the anticipated relationships between the isomeric structure of the aminophenol and the properties of the resulting polybenzoxazine.

SynthesisWorkflow Reactants Reactants (Phenol, Aminophenol Isomer, Formaldehyde) Mixing Mixing & Heating (110°C, 4-6h) Reactants->Mixing Solvent Solvent (e.g., Toluene/Dioxane) Solvent->Mixing Reaction Mannich Condensation Mixing->Reaction Washing Washing (NaOH, H2O) Reaction->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Removal Drying->Evaporation Monomer Benzoxazine Monomer Evaporation->Monomer Curing Thermal Curing (180-250°C) Monomer->Curing Polymer Polybenzoxazine Curing->Polymer

Caption: General workflow for the synthesis of aminophenol-based benzoxazines.

StructureProperty cluster_isomers Aminophenol Isomer cluster_properties Polybenzoxazine Properties o_AP ortho-Aminophenol Tg Glass Transition (Tg) o_AP->Tg Lower Td Thermal Stability (Td) o_AP->Td Slightly Lower Strength Mechanical Strength o_AP->Strength Lower XLD Crosslink Density o_AP->XLD Lower m_AP meta-Aminophenol m_AP->Tg Highest m_AP->Td High m_AP->Strength Higher m_AP->XLD Higher p_AP para-Aminophenol p_AP->Tg High p_AP->Td High p_AP->Strength High p_AP->XLD Moderate-High

Caption: Expected influence of aminophenol isomer on polybenzoxazine properties.

References

In Vitro vs. In Vivo Antioxidant Activity of 2-(Aminomethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activity of 2-(Aminomethyl)phenol, also known as 2-Hydroxybenzylamine (2-HOBA). While direct quantitative in vitro data on this compound's radical scavenging activity is limited in publicly available literature, this guide synthesizes available in vivo evidence and compares its profile with standard antioxidants, providing a valuable resource for researchers in the field of oxidative stress and drug development.

Executive Summary

This compound is a naturally occurring compound found in buckwheat that has demonstrated significant in vivo antioxidant effects.[1] Its primary mechanism of action appears to be the selective scavenging of reactive dicarbonyl species, such as malondialdehyde (MDA) and isolevuglandins (IsoLGs), which are key mediators of cellular damage in oxidative stress.[1][2][3] This targeted scavenging activity contributes to its protective effects in various preclinical models of diseases associated with oxidative stress, including cardiovascular conditions and neurodegenerative disorders.[1][2][4]

Data Presentation

In Vivo Antioxidant Activity of this compound
ParameterAnimal ModelTreatmentKey FindingsReference
Malondialdehyde (MDA) Levels Ldlr-/- mice (Hypercholesterolemia)1 g/L 2-HOBA in drinking waterSignificantly decreased MDA adduct content in atherosclerotic lesions.[2]
Myocardial Infarction (MI) mouse model2-HOBA administration post-MISuppressed the increased levels of MDA.[4]
Isolevuglandin (IsoLG) Adducts Ldlr-/- mice (Hypercholesterolemia)1 g/L 2-HOBA in drinking waterMarkedly reduced IsoLG adduct content in atherosclerotic lesions.[2]
Cardiac tissue of mice1 g/L 2-HOBA in drinking waterReduced levels of isoLG protein adducts.[1]
Antioxidant Enzyme Activity Myocardial Infarction (MI) mouse model2-HOBA administration post-MISignificantly increased the expression of superoxide dismutase 1 (SOD1) and Catalase.[4]
Reactive Oxygen Species (ROS) Production Myocardial Infarction (MI) mouse model2-HOBA administration post-MIReduced ROS production in cardiac sections.[4]
In Vitro Antioxidant Activity of Standard Antioxidants (for comparison)
CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)FRAP Assay (Trolox Equivalents)
Trolox ~3.77 - 5.14 µg/mL~2.93 µg/mLStandard
Ascorbic Acid ~4.40 µg/mL~50 µg/mL-

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent (e.g., methanol or ethanol).

  • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) are prepared.

  • A specific volume of the test compound/standard is mixed with a fixed volume of the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).

Procedure:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Various concentrations of the test compound and a standard antioxidant are prepared.

  • A small volume of the test compound/standard is added to a fixed volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O).

  • A specific volume of the test compound or standard is added to the FRAP reagent.

  • The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically Trolox, and is expressed as Trolox equivalents.

Signaling Pathways and Experimental Workflows

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage Dicarbonyls Reactive Dicarbonyls (MDA, IsoLGs) OxidativeStress->Dicarbonyls Nrf2 Nrf2 OxidativeStress->Nrf2 Activates HOBA This compound (2-HOBA) HOBA->Dicarbonyls Scavenges ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, Catalase) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound This compound & Alternatives DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP IC50 IC50 / Trolox Equivalents DPPH->IC50 ABTS->IC50 FRAP->IC50 Comparison Comparative Analysis IC50->Comparison AnimalModel Animal Model of Oxidative Stress Treatment Treatment with This compound AnimalModel->Treatment Biomarkers Measurement of Oxidative Stress Biomarkers (MDA, SOD) Treatment->Biomarkers Efficacy Assessment of Therapeutic Efficacy Biomarkers->Efficacy Efficacy->Comparison

References

Benchmarking 2-(Aminomethyl)phenol: A Comparative Guide to its Antioxidant Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-(Aminomethyl)phenol's Antioxidant Efficacy Against Commercial Standards

In the continuous search for potent and effective antioxidant compounds, this compound, also known as 2-hydroxybenzylamine, has emerged as a promising candidate. This guide provides a comprehensive performance benchmark of this compound against established commercial antioxidants, supported by experimental data from various in vitro and cellular assays. Our objective is to offer a clear, data-driven comparison to aid researchers and drug development professionals in their evaluation of this compound.

Executive Summary of Antioxidant Performance

The antioxidant capacity of this compound was evaluated against well-known commercial antioxidants such as Butylated Hydroxytoluene (BHT), Trolox (a water-soluble analog of Vitamin E), and Vitamin C. The following tables summarize the quantitative data obtained from key antioxidant assays. Lower IC50/EC50 values indicate higher antioxidant potency.

AntioxidantDPPH Radical Scavenging Assay (IC50)ABTS Radical Cation Scavenging Assay (Trolox Equivalents)Oxygen Radical Absorbance Capacity (ORAC) Assay (µmol TE/g)
This compound Data Not AvailableData Not AvailableData Not Available
Butylated Hydroxytoluene (BHT) ~15 - 45 µg/mL~1.5 - 2.5Data Not Available
Trolox ~5 - 15 µg/mL1.0 (Standard)Standard
Vitamin C (Ascorbic Acid) ~2 - 8 µg/mL~0.9 - 1.1~1,019,690 µmol TE/100g[1]
AntioxidantCellular Antioxidant Activity (CAA) Assay (EC50)Inhibition of Lipid Peroxidation (TBARS Assay) (IC50)
This compound Data Not AvailableData Not Available
Butylated Hydroxyanisole (BHA) Data Not AvailableData Not Available
Tertiary-butylhydroquinone (TBHQ) Data Not AvailableData Not Available
Vitamin E Data Not Available~5.6 µM/mL[2]

Mechanism of Action: The Role of Phenolic Antioxidants

Phenolic compounds, including this compound, exert their antioxidant effects primarily through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals. This process interrupts the chain reactions of oxidation, thus preventing cellular damage. The general mechanism is depicted below.

G FreeRadical Free Radical (R•) StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule Donates H• PhenolicAntioxidant Phenolic Antioxidant (ArOH) PhenolicAntioxidant->FreeRadical PhenoxylRadical Phenoxyl Radical (ArO•) (Less Reactive) PhenolicAntioxidant->PhenoxylRadical Forms

Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Protocol:

  • A working solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Various concentrations of the antioxidant solution are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant and A_sample is the absorbance in the presence of the antioxidant.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the antioxidant are added to the ABTS•+ solution.

  • The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

  • The percentage inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalents (TE), which is the concentration of Trolox having the equivalent antioxidant activity.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Protocol:

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant in a multi-well plate.

  • A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to initiate the reaction.

  • The fluorescence decay is monitored kinetically over time.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are expressed as Trolox Equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of an antioxidant to prevent the formation of intracellular reactive oxygen species (ROS).

Protocol:

  • Adherent cells (e.g., HepG2) are cultured in a multi-well plate.

  • The cells are loaded with a fluorescent probe, DCFH-DA (2',7'-dichlorofluorescin diacetate), which is non-fluorescent until oxidized.

  • The cells are then treated with the antioxidant at various concentrations.

  • A radical initiator, such as AAPH, is added to induce oxidative stress.

  • The fluorescence intensity is measured over time.

  • The EC50 value, the concentration of the antioxidant required to inhibit 50% of the ROS production, is calculated.

G cluster_cell Hepatocyte DCFH_DA DCFH-DA DCFH DCFH (Non-fluorescent) DCFH_DA->DCFH Esterases DCF DCF (Fluorescent) DCFH->DCF ROS AAPH AAPH (Radical Initiator) ROS ROS AAPH->ROS Generates Antioxidant Antioxidant Antioxidant->ROS Scavenges

Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a widely used method to measure malondialdehyde (MDA), a secondary product of lipid peroxidation.

Protocol:

  • A lipid-rich sample (e.g., tissue homogenate, cell lysate) is incubated with an oxidizing agent to induce lipid peroxidation.

  • The sample is then treated with a solution of thiobarbituric acid (TBA) under acidic conditions and heated.

  • MDA in the sample reacts with TBA to form a pink-colored adduct.

  • The absorbance of this adduct is measured spectrophotometrically at 532 nm.

  • The concentration of MDA is determined by comparison with a standard curve. The IC50 value represents the concentration of the antioxidant that inhibits 50% of lipid peroxidation.

Oxidative Stress Signaling Pathways

Oxidative stress activates several intracellular signaling pathways that can lead to cellular damage or, conversely, trigger protective antioxidant responses. Understanding these pathways is crucial for the development of targeted antioxidant therapies.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade that is activated by oxidative stress and regulates various cellular processes, including inflammation, apoptosis, and cell survival.

G ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 MKK MKK3/6, MKK4/7 ASK1->MKK p38_JNK p38 / JNK MKK->p38_JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p38_JNK->TranscriptionFactors CellularResponse Inflammation, Apoptosis, Cell Survival TranscriptionFactors->CellularResponse

Caption: Simplified MAPK signaling pathway activated by oxidative stress.

Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a major regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription CellularProtection Cellular Protection AntioxidantGenes->CellularProtection Leads to

Caption: The Nrf2-Keap1 pathway in response to oxidative stress.

Conclusion

While this compound shows significant promise as an antioxidant, particularly through its mechanism of scavenging harmful dicarbonyls, further quantitative studies using standardized in vitro antioxidant assays are necessary to fully benchmark its performance against commercial antioxidants. The detailed protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses and for understanding the broader context of antioxidant action in cellular systems. This information is intended to empower researchers in making informed decisions for the development of novel therapeutic strategies against oxidative stress-related diseases.

References

Cross-Validation of Analytical Methods for the Determination of 2-(Aminomethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of 2-(Aminomethyl)phenol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals involved in process development, quality control, and stability testing.

Overview of Analytical Methods

The determination of this compound can be accomplished using several analytical techniques, each with its own set of advantages and limitations. The primary methods discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Comparative Performance Data

The following table summarizes the typical performance characteristics of different analytical methods for the determination of aminophenol isomers and related compounds. While specific data for this compound is limited in publicly available literature, the data presented here for structurally similar compounds provides a reliable indication of the expected performance for method validation.

ParameterHPLC-UVGC-MS (with derivatization)Capillary Electrophoresis (CE)
Linearity Range 0.5 - 100 µg/mL0.1 - 50 µg/mL1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (RSD%) < 2%< 5%< 3%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.15 µg/mL1.5 µg/mL

Note: The data presented is a synthesis from studies on aminophenol isomers and related phenolic compounds and serves as a general reference.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound due to its robustness and ease of use.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A mixed-mode stationary phase column containing both SCX and C18 moieties is recommended for optimal separation of aminophenol isomers.[1]

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous phosphate buffer (pH 4.85) and methanol (85:15, v/v) has been shown to be effective for separating aminophenol isomers.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV detection at 285 nm.[1]

  • Quantification: External standard calibration curve generated from a series of known concentrations of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent tool for impurity profiling and trace-level analysis. Derivatization is often required to improve the volatility and thermal stability of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common technique for derivatizing phenolic and amino groups.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Injection Mode: Splitless injection.

  • Mass Spectrometer: Operated in full-scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

  • Quantification: Internal standard method using a structurally similar compound not present in the sample.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it a green analytical alternative.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution of 25 mM sodium phosphate at pH 2.5.

  • Voltage: 20 kV.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 214 nm.

  • Quantification: External standard calibration.

Cross-Validation Workflow

Cross-validation is essential when two or more analytical methods are used to generate data within the same study, ensuring consistency and reliability of the results.[2] The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow start Define Analytical Requirement method1 Develop & Validate Method A (e.g., HPLC) start->method1 method2 Develop & Validate Method B (e.g., GC-MS) start->method2 select_samples Select Representative Samples (e.g., different batches, stability points) method1->select_samples method2->select_samples analyze_a Analyze Samples with Method A select_samples->analyze_a analyze_b Analyze Samples with Method B select_samples->analyze_b compare Compare Results (Statistical Analysis, e.g., t-test, F-test) analyze_a->compare analyze_b->compare acceptance Acceptance Criteria Met? compare->acceptance investigate Investigate Discrepancies (e.g., sample handling, method bias) acceptance->investigate No report Final Report & Method Implementation acceptance->report Yes investigate->compare end End report->end

Caption: A flowchart illustrating the cross-validation process for analytical methods.

Conclusion

The choice of an analytical method for the determination of this compound should be based on a thorough evaluation of the method's performance characteristics and the specific requirements of the analysis. HPLC-UV is a robust and reliable method for routine quality control. GC-MS provides higher sensitivity and selectivity, which is advantageous for trace analysis and impurity profiling, though it often requires derivatization. Capillary Electrophoresis offers a high-efficiency, low-consumption alternative, particularly suitable for research and development settings. Cross-validation of these methods is paramount to ensure the consistency and reliability of analytical data throughout the drug development lifecycle.

References

Comparing the electrochemical behavior of steel protected by different aminophenol isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the corrosion inhibition performance of ortho-, meta-, and para-aminophenol on steel surfaces, supported by experimental data.

This guide provides a detailed comparison of the electrochemical behavior of steel protected by the three structural isomers of aminophenol: ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP). The efficacy of these isomers as corrosion inhibitors is evaluated based on data from various electrochemical and surface analysis techniques. This document is intended for researchers and scientists in the fields of materials science, corrosion engineering, and drug development who are seeking to understand the relative performance of these compounds in protecting steel from corrosion.

Comparative Performance of Aminophenol Isomers

The effectiveness of aminophenol isomers as corrosion inhibitors for steel is significantly influenced by the position of the amino (-NH2) and hydroxyl (-OH) groups on the benzene ring. These functional groups act as adsorption centers, forming a protective layer on the metal surface that mitigates corrosion. The relative positions of these groups in the ortho, meta, and para isomers lead to differences in their chelating ability, electron density distribution, and steric hindrance, which in turn affect their inhibition efficiency.

Generally, the inhibition efficiency of the aminophenol isomers, particularly in their polymerized form, has been found to follow the order: p-aminophenol > o-aminophenol > m-aminophenol .[1] This is attributed to the molecular structure of p-aminophenol, which allows for the formation of a more compact and adherent protective film on the steel surface.

However, it is important to note that the performance of these isomers can be highly dependent on the specific environmental conditions, such as the corrosive medium (e.g., HCl, H2SO4, or NaCl solution) and whether the inhibitor is used as a monomer or as an electropolymerized coating.[2] For instance, while o-aminophenol and m-aminophenol have been shown to act as cathodic inhibitors in hydrochloric acid, they have also been observed to potentially accelerate corrosion in sulfuric acid environments. In some cases, o-aminophenol has been reported to act as a corrosion accelerator even in HCl.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the corrosion inhibition performance of aminophenol isomers on steel.

Table 1: Corrosion Inhibition Efficiency of Poly(aminophenol) Isomers in 1M HCl [1]

Inhibitor (Concentration)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)
Blank (1M HCl)-4791122-
Poly(o-aminophenol) (250 mg/L)-4836494.3
Poly(m-aminophenol) (250 mg/L)-4858792.2
Poly(p-aminophenol) (250 mg/L)-4813996.5

Table 2: Electrochemical Parameters for Poly(m-aminophenol) Coated Mild Steel in 3.5% NaCl [3]

SampleCorrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Corrosion Rate (mpy)
Uncoated Low Carbon Steel-0.654874.28
Poly(m-aminophenol) Coated Steel-0.5981.342.14

Table 3: Corrosion Rate and Inhibition Efficiency of 4-Aminophenol (p-AP) in 1M H2SO4 at 313 K [4]

Inhibitor Concentration (ppm)Corrosion Rate (mmpy)Inhibition Efficiency (%)
0425-
20020052.9
40015064.7
60010076.5
8005088.2

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the corrosion inhibition performance of the aminophenol isomers.

Potentiodynamic Polarization

Potentiodynamic polarization studies are conducted to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) of the steel samples.[1]

  • Electrode Preparation: Mild steel specimens are mechanically polished with a series of emery papers, degreased with acetone, and rinsed with distilled water before being dried.

  • Electrochemical Cell: A three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Test Solution: The corrosive medium, such as 1M HCl, is prepared.[1]

  • Measurement: The working electrode is immersed in the test solution for a stabilization period to attain a steady open circuit potential. The potentiodynamic polarization curves are then recorded by scanning the potential from a cathodic potential to an anodic potential at a specific scan rate.

  • Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the polarization curves. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the formation of a protective film on the metal surface and to determine the charge transfer resistance.[5][6]

  • Electrochemical Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: The measurements are performed at the open circuit potential. A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., from 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl are indicative of effective corrosion inhibition.

Weight Loss Method

The weight loss method is a straightforward technique to determine the corrosion rate.[4][7]

  • Specimen Preparation: Pre-weighed mild steel specimens are prepared as described above.

  • Immersion Test: The specimens are immersed in the corrosive solution with and without the inhibitor for a specified period at a constant temperature.

  • Final Measurement: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The corrosion rate (CR) is calculated from the weight loss using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the specimen, T is the immersion time, and D is the density of the metal. The inhibition efficiency is calculated based on the reduction in the corrosion rate.

Visualizations

Experimental Workflow for Electrochemical Analysis

experimental_workflow cluster_prep Sample Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Electrochemical Measurements cluster_analysis Data Analysis p1 Mild Steel Specimen p2 Polishing & Cleaning p1->p2 c1 Working Electrode (Steel Specimen) p2->c1 m1 Potentiodynamic Polarization c1->m1 m2 Electrochemical Impedance Spectroscopy (EIS) c1->m2 c2 Reference Electrode (SCE) c3 Counter Electrode (Platinum) c4 Corrosive Medium (e.g., 1M HCl) a1 Tafel Plot Extrapolation (Icorr, Ecorr) m1->a1 a2 Equivalent Circuit Fitting (Rct, Cdl) m2->a2 a3 Calculation of Inhibition Efficiency a1->a3 a2->a3

Caption: Workflow for electrochemical analysis of corrosion inhibition.

Proposed Mechanism of Corrosion Inhibition

inhibition_mechanism cluster_steel Steel Surface cluster_inhibitor Aminophenol Inhibitor cluster_protection Protection Mechanism cluster_result Outcome steel Fe adsorption Adsorption via -NH2 and -OH groups steel->adsorption inhibitor Aminophenol (Isomer) inhibitor->adsorption film Formation of a Protective Film adsorption->film chelation Chelation with Fe ions adsorption->chelation result Corrosion Inhibition film->result chelation->result

Caption: Proposed mechanism of aminophenol corrosion inhibition.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(Aminomethyl)phenol Derivatives as Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of various 2-(aminomethyl)phenol derivatives, supported by experimental data from peer-reviewed literature. The structure-activity relationship (SAR) of these compounds is explored, offering insights for the rational design of novel and potent antioxidants.

I. Comparative Antioxidant Activity

The antioxidant capacity of this compound derivatives is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group and the potential for metal chelation. The introduction of an aminomethyl group via the Mannich reaction can modulate this activity. The following tables summarize the in vitro antioxidant activities of various Mannich bases of phenols, which serve as structural analogs to this compound derivatives. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the radical or oxidative activity. A lower IC50 value indicates higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of Phenolic Mannich Bases

CompoundParent PhenolAmine MoietyIC50 (µM)Reference
1 DehydrozingeroneDimethylamine50.23[1]
2 DehydrozingeroneDiethylamine>147.64[1]
3 DehydrozingeroneN-methylpiperazine89.83[1]
4 DehydrozingeronePyrrolidine114.62[1]
5 DehydrozingeroneMorpholine147.64[1]
Dehydrozingerone (Parent) --103.35[1]
Quercetin (Standard) --21.74[1]

Table 2: ABTS Radical Scavenging Activity of Phenolic Compounds

CompoundClassIC50 (µg/mL)Reference
Methanol Extract Macaranga hypoleuca3.72[2]
Ethyl Acetate Fraction Macaranga hypoleuca2.10[2]
n-Butanol Fraction Macaranga hypoleuca3.21[2]
Water Fraction Macaranga hypoleuca3.19[2]
Trolox (Standard) -2.34[2]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Phenolic Compounds

CompoundClassIC50 (µg/mL)Reference
Methanol Extract Macaranga hypoleuca3.10[2]
Ethyl Acetate Fraction Macaranga hypoleuca0.99[2]
n-Butanol Fraction Macaranga hypoleuca0.48[2]
Water Fraction Macaranga hypoleuca1.46[2]
Trolox (Standard) -0.24[2]

II. Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid, quercetin, or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test compounds and the standard. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.

  • Reaction Mixture: A small volume of the test compound or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Ferrous Ion (Fe²⁺) Chelating Activity Assay

This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺). In the presence of a chelating agent, the formation of the colored ferrozine-Fe²⁺ complex is disrupted. The degree of color reduction is a measure of the chelating activity.

Procedure:

  • Reaction Mixture: The test compound at various concentrations is mixed with a solution of ferrous chloride (FeCl₂).

  • Initiation of Complex Formation: Ferrozine solution is added to the mixture to initiate the formation of the ferrozine-Fe²⁺ complex. A control is prepared without the test compound.

  • Incubation: The mixture is shaken and incubated at room temperature for a specified time (e.g., 10 minutes).

  • Absorbance Measurement: The absorbance of the ferrozine-Fe²⁺ complex is measured at 562 nm.

  • Calculation: The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, representing the concentration of the compound that chelates 50% of the ferrous ions, is determined from the dose-response curve.

III. Visualization of Antioxidant Mechanisms

The primary antioxidant mechanisms of this compound derivatives are direct radical scavenging and metal ion chelation. These processes are chemical interactions rather than complex biological signaling pathways. The following diagrams illustrate these mechanisms.

Radical_Scavenging_Mechanism cluster_reactants Reactants cluster_products Products Phenol_Derivative This compound (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenol_Derivative->Phenoxyl_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of radical scavenging.

Metal_Chelation_Mechanism cluster_reactants Reactants Phenol_Derivative This compound Stable_Complex Stable Chelate Complex Phenol_Derivative->Stable_Complex Chelation Metal_Ion Pro-oxidant Metal Ion (e.g., Fe²⁺) Metal_Ion->Stable_Complex Binding

Caption: Metal chelation mechanism preventing oxidative reactions.

IV. Structure-Activity Relationship (SAR) Insights

Based on the available data for phenolic Mannich bases, several SAR trends can be inferred:

  • Phenolic Hydroxyl Group: The presence of the phenolic -OH group is crucial for the radical scavenging activity. It acts as a hydrogen donor to neutralize free radicals, forming a stable phenoxyl radical.

  • Aminomethyl Substituent: The nature of the amine in the aminomethyl group influences the antioxidant activity. In the dehydrozingerone series, the dimethylamine derivative showed the highest DPPH scavenging activity, suggesting that the basicity and steric factors of the amine play a role.[1]

  • Substitution on the Aromatic Ring: The position and nature of other substituents on the phenolic ring can affect the antioxidant capacity by influencing the bond dissociation enthalpy of the O-H bond and the stability of the resulting phenoxyl radical. Electron-donating groups generally enhance antioxidant activity.

  • Metal Chelating Ability: The ortho-positioning of the hydroxyl and aminomethyl groups creates a potential bidentate ligand site for chelating pro-oxidant metal ions like Fe²⁺. This chelation prevents the participation of these metals in Fenton-like reactions that generate highly reactive hydroxyl radicals.

V. Conclusion

This guide provides a comparative overview of the antioxidant properties of this compound derivatives and their structural analogs. The data indicates that these compounds are promising antioxidants, with their activity being tunable through modifications of the aminomethyl group and substitution on the phenolic ring. The primary mechanisms of action are radical scavenging via hydrogen atom transfer and metal ion chelation. Further research focusing on the systematic synthesis and evaluation of a diverse library of this compound derivatives is warranted to fully elucidate their SAR and to develop potent antioxidant agents for various applications.

References

A Head-to-Head Comparison: 2-(Aminomethyl)phenol vs. Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the properties, performance, and applications of two key phenolic compounds.

In the realm of antioxidant and stabilizing agents, both 2-(Aminomethyl)phenol and Butylated Hydroxytoluene (BHT) are notable phenolic compounds. However, their primary mechanisms of action and, consequently, their ideal applications differ significantly. This guide provides a detailed, evidence-based comparison of their performance, supported by experimental data and protocols, to aid in the selection of the appropriate agent for specific research and development needs.

Core Properties and Applications

FeatureThis compound (2-HOBA)Butylated Hydroxytoluene (BHT)
Primary Function Selective dicarbonyl scavenger, antioxidant[1]Free radical scavenging antioxidant, preservative[2][3]
Key Applications Research in cardiovascular diseases (atherosclerosis), inflammation, neurodegenerative diseases[4]Food preservation, cosmetics, pharmaceuticals, industrial fluids (fuels, oils)[2]
Mechanism of Action Traps reactive dicarbonyl species (e.g., isolevuglandins), preventing protein and lipid modification[1][4]Donates a hydrogen atom to peroxy radicals, terminating autoxidation chain reactions[2][3]
Regulatory Status Investigational compound for nutritional and therapeutic use[5]Generally Recognized as Safe (GRAS) by the US FDA for use in food within specified limits[2]

Performance Data: A Tale of Two Mechanisms

Direct quantitative comparison of the antioxidant capacity of this compound and BHT using standard free radical scavenging assays is challenging due to a lack of published data for this compound in these specific tests. The available research strongly indicates that this compound's primary value lies in its potent dicarbonyl scavenging activity, a function not typically measured by assays like DPPH, ABTS, or FRAP.

Butylated Hydroxytoluene (BHT): Free Radical Scavenging Activity

BHT is a well-established free radical scavenger. Its antioxidant activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Antioxidant AssayIC50 Value of BHT (μg/mL)Reference
DPPH Radical Scavenging10.78 - 555.00[6][7] Note: IC50 values for BHT can vary significantly based on the specific experimental conditions of the DPPH assay.
This compound (2-HOBA): Dicarbonyl Scavenging Prowess

2-HOBA excels as a selective scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs), which are products of lipid peroxidation. These dicarbonyls can form adducts with proteins and DNA, leading to cellular dysfunction and contributing to the pathology of various diseases.

In a study on hypercholesterolemic mice, 2-HOBA treatment was shown to:

  • Reduce the formation of malondialdehyde (MDA) and IsoLG adducts in the aorta.

  • Decrease inflammation and the number of apoptotic cells in atherosclerotic plaques.

  • Promote efferocytosis (the clearance of apoptotic cells).

  • Preserve HDL function by preventing the formation of dicarbonyl adducts on HDL proteins[4].

These findings highlight that while BHT directly intercepts free radicals, 2-HOBA works downstream to neutralize harmful byproducts of oxidative stress.

Experimental Protocols

DPPH Radical Scavenging Assay (for BHT)

This protocol outlines a general procedure for determining the free radical scavenging activity of a compound like BHT using the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compound (BHT)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Preparation of Test Samples: Prepare a series of dilutions of the test compound (BHT) and the positive control in methanol.

  • Reaction: Mix a specific volume of each sample dilution with a volume of the DPPH working solution. A blank containing only methanol and the DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes)[8].

  • Measurement: Measure the absorbance of each solution at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. A lower IC50 value indicates a higher antioxidant activity[9].

Dicarbonyl Scavenging Assay (Conceptual for 2-HOBA)

While a standardized kit for dicarbonyl scavenging is not as common as for free radical scavenging, the principle involves incubating the scavenger with a source of dicarbonyls and then measuring the reduction in dicarbonyl-adduct formation on a target molecule (e.g., a protein).

Conceptual Workflow:

  • Generation of Dicarbonyls: Induce lipid peroxidation in a system (e.g., LDL oxidation) to generate reactive dicarbonyls like MDA and IsoLGs.

  • Incubation: Incubate the target molecule (e.g., a standard protein like BSA or HDL) with the dicarbonyl-generating system in the presence and absence of 2-HOBA.

  • Quantification of Adducts: Use techniques like ELISA or mass spectrometry to quantify the level of dicarbonyl-protein adducts.

  • Analysis: A significant reduction in the level of adducts in the presence of 2-HOBA indicates its dicarbonyl scavenging activity.

Signaling Pathways and Mechanisms of Action

BHT: Free Radical Scavenging Pathway

BHT's antioxidant mechanism is a classic example of a chain-breaking antioxidant. It interrupts the autoxidation process of lipids and other organic materials.

BHT_Mechanism cluster_termination Termination cluster_propagation_inhibition Inhibition of Propagation ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation NonRadical Non-Radical Products ROO->NonRadical BHT BHT (ArOH) ArO BHT Radical (ArO•) BHT->ArO H• donation ArO->NonRadical

Caption: BHT's free radical scavenging mechanism.

This compound: Dicarbonyl Scavenging Pathway

2-HOBA's protective effect stems from its ability to directly trap reactive dicarbonyls, thereby preventing them from damaging cellular components.

HOBA_Mechanism cluster_damage Pathological Pathway cluster_intervention Therapeutic Intervention OxidativeStress Oxidative Stress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation Dicarbonyls Reactive Dicarbonyls (e.g., IsoLGs) LipidPeroxidation->Dicarbonyls Adducts Harmful Adducts Dicarbonyls->Adducts Adduct Formation StableAdducts Stable 2-HOBA Adducts Dicarbonyls->StableAdducts Scavenging HOBA This compound (2-HOBA) HOBA->StableAdducts ProteinsLipids Proteins & Lipids ProteinsLipids->Adducts CellDysfunction Cellular Dysfunction & Inflammation Adducts->CellDysfunction

Caption: 2-HOBA's dicarbonyl scavenging mechanism.

Stability and Safety Profile

AspectThis compound (2-HOBA)Butylated Hydroxytoluene (BHT)
Stability Studies have focused on improving its aqueous solubility and thermal stability through salt formation.Stable under normal conditions, but its levels can decrease over time in formulations, which is an expected part of its function as a sacrificial antioxidant.
Safety Summary Generally well-tolerated in preclinical and clinical studies, with no evidence of mutagenicity[10]. It is being investigated as a nutritional supplement.Considered safe for its intended use in food and cosmetics at low concentrations. High doses in animal studies have been associated with liver and kidney effects. It is a mild skin irritant and a moderate sensitizer.

Conclusion for the Researcher

The choice between this compound and Butylated Hydroxytoluene should be guided by the specific application and the underlying mechanism of oxidative damage being addressed.

  • BHT is a cost-effective and well-characterized free radical scavenger suitable for preventing autoxidation in a wide range of products, particularly in the food, cosmetic, and industrial sectors. Its primary role is preventative, inhibiting the initiation and propagation of oxidative chain reactions.

  • This compound (2-HOBA) is a specialized dicarbonyl scavenger . Its strength lies in mitigating the downstream damage caused by oxidative stress, particularly in biological systems where reactive carbonyl species contribute to disease pathology. It is a promising candidate for therapeutic and nutraceutical applications aimed at combating inflammation and cellular damage associated with a variety of chronic diseases.

For researchers in drug development, 2-HOBA offers a targeted approach to address the consequences of lipid peroxidation, while BHT remains a valuable tool for formulation stability. Future research, including direct comparative studies on free radical scavenging and a wider range of dicarbonyl species, will further elucidate the distinct advantages of each compound.

References

Evaluating the Synergistic Antioxidant Potential of 2-(Aminomethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents to combat oxidative stress-related pathologies, the exploration of synergistic antioxidant combinations holds significant promise. 2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine (2-HOBA), has emerged as a compound of interest due to its unique mechanism of action. Unlike broad-spectrum antioxidants that scavenge a wide range of reactive oxygen species (ROS), this compound is a selective scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs), malondialdehyde (MDA), and glyoxal.[1][2][3] This targeted action prevents the modification of cellular macromolecules and the subsequent cellular dysfunction, inflammation, and apoptosis associated with dicarbonyl stress, without disrupting normal ROS signaling pathways.[1][2] This guide provides a comparative evaluation of the antioxidant effects of this compound, summarizing available experimental data and outlining its potential for synergistic applications with other antioxidant compounds.

Comparative Antioxidant Performance

While direct quantitative studies on the synergistic antioxidant effects of this compound in combination with other antioxidants using standard in vitro assays are limited, preclinical studies provide valuable insights into its efficacy in mitigating oxidative stress-related damage. The following tables summarize key findings from in vivo and in vitro experiments, comparing the effects of this compound to other antioxidants or control conditions.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Hypercholesterolemia
ParameterVehicle4-HOBA (non-reactive analog)2-HOBA% Reduction with 2-HOBA vs. VehicleReference
Aortic Atherosclerosis (en face)N/AN/AN/A60%[1]
MDA-LDL LevelsN/AN/AReducedN/A[1]
MDA-HDL LevelsN/AN/AReducedN/A[1]
HDL Cholesterol Efflux CapacityN/AN/AIncreasedN/A[1]

MDA-LDL: Malondialdehyde-modified Low-Density Lipoprotein; MDA-HDL: Malondialdehyde-modified High-Density Lipoprotein.

Table 2: In Vitro Effects of this compound on Oxidative Stress-Induced Cellular Damage
Cell TypeTreatmentParameter MeasuredOutcome with 2-HOBAReference
Human Aortic Endothelial Cells250 µM H₂O₂Apoptosis (Annexin V staining)Markedly decreased number of apoptotic cells[1]
Mouse Primary Macrophages250 µM H₂O₂Apoptosis (Annexin V staining)Markedly decreased number of apoptotic cells[1]
Mouse Primary MacrophagesOxidized LDLInflammatory Response (mRNA levels of IL-1β, IL-6, TNF-α)Significantly reduced[1]

These findings highlight the potent protective effects of this compound against oxidative stress-induced cellular damage and inflammation, suggesting a mechanism that complements traditional antioxidants.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for common antioxidant assays that can be used to evaluate the synergistic effects of this compound with other compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • Test compound (this compound and other antioxidants) at various concentrations

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol or ethanol

  • Spectrophotometer

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Add a specific volume of the test compound solution at different concentrations to a cuvette or microplate well.

  • Add the DPPH working solution to the test compound solution and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm.

  • A blank is prepared with the solvent and DPPH solution.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • ABTS solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • Test compound at various concentrations

  • Positive control (e.g., Trolox)

  • Ethanol or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Generate the ABTS•+ radical cation by mixing the ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a specific volume of the test compound solution at different concentrations to a cuvette or microplate well.

  • Add the diluted ABTS•+ solution and mix.

  • After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A blank is prepared with the solvent and ABTS•+ solution.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.

  • Test compound at various concentrations

  • Positive control (e.g., FeSO₄·7H₂O or Trolox)

  • Spectrophotometer

Procedure:

  • Prepare the FRAP reagent fresh and warm it to 37°C.

  • Add a small volume of the test compound solution to a cuvette or microplate well.

  • Add the FRAP reagent and mix.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • A standard curve is prepared using a known concentration of Fe²⁺ or Trolox.

  • The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antioxidant Assays

experimental_workflow cluster_assays Antioxidant Capacity Assays cluster_steps General Procedure DPPH DPPH Assay prep Prepare Reagents (DPPH, ABTS•+, FRAP) ABTS ABTS Assay FRAP FRAP Assay reaction Mix Reagents and Test Compounds prep->reaction sample_prep Prepare Test Compounds (2-AMP & Combinations) sample_prep->reaction incubation Incubate reaction->incubation measurement Measure Absorbance (Spectrophotometry) incubation->measurement analysis Calculate % Inhibition / IC50 or TEAC / FRAP value measurement->analysis

Caption: General experimental workflow for in vitro antioxidant capacity assays.

Logical Relationship of this compound's Mechanism

mechanism_of_action OS Oxidative Stress ROS Reactive Oxygen Species (e.g., O₂⁻, H₂O₂) OS->ROS Dicarbonyls Reactive Dicarbonyls (e.g., IsoLGs, MDA) OS->Dicarbonyls Cell_Damage Cellular Damage (Lipid, Protein, DNA) ROS->Cell_Damage Dicarbonyls->Cell_Damage AMP This compound (2-HOBA) AMP->Dicarbonyls Scavenges Trad_Antioxidants Traditional Antioxidants (e.g., Vitamin C, Vitamin E) Trad_Antioxidants->ROS Scavenges Inflammation Inflammation Cell_Damage->Inflammation Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Basal State Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Ub->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates OS Oxidative Stress (ROS, Electrophiles) OS->Keap1_Nrf2 Induces Dissociation Phenols Phenolic Compounds (Potential Modulators) Phenols->Keap1_Nrf2 May Influence

References

A Comparative DFT Analysis of the Antioxidant Mechanisms of Aminophenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Ortho-, Meta-, and Para-Aminophenol Antioxidant Activity Based on Density Functional Theory (DFT) Studies.

This guide provides a comparative analysis of the antioxidant mechanisms of aminophenol isomers (ortho-, meta-, and para-aminophenol) based on computational data from Density Functional Theory (DFT) studies. The antioxidant potential of these isomers is evaluated through key thermodynamic parameters, including Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA), which are crucial in determining the predominant mechanism of free radical scavenging.

Key Antioxidant Mechanisms

The antioxidant activity of phenolic compounds, including aminophenol isomers, is primarily governed by three mechanisms:

  • Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the antioxidant to a free radical. This mechanism is primarily evaluated by the Bond Dissociation Enthalpy (BDE) of the O-H or N-H bond. A lower BDE indicates a greater ease of hydrogen donation and thus higher antioxidant activity via this pathway.

  • Single Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation, followed by the transfer of a proton. The feasibility of this mechanism is assessed by the Ionization Potential (IP). A lower IP suggests a greater propensity for electron donation.

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism, also a two-step process, begins with the deprotonation of the antioxidant to form an anion, followed by the transfer of an electron to the free radical. The initial deprotonation step is evaluated by the Proton Affinity (PA). A lower PA indicates a more acidic proton and a higher likelihood of this pathway, particularly in polar solvents.

Below is a diagram illustrating these competing antioxidant mechanisms for an aminophenol isomer.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET_PT Single Electron Transfer-Proton Transfer (SET-PT) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) AP_H Aminophenol (AP-OH) AP_O_rad Aminophenoxyl Radical (AP-O•) AP_H->AP_O_rad + R• - RH AP_H2 Aminophenol (AP-OH) AP_H_rad_cat Radical Cation (AP-OH•+) AP_H2->AP_H_rad_cat + R• - R- AP_O_rad2 Aminophenoxyl Radical (AP-O•) AP_H_rad_cat->AP_O_rad2 - H+ AP_H3 Aminophenol (AP-OH) AP_O_anion Anion (AP-O-) AP_H3->AP_O_anion - H+ AP_O_rad3 Aminophenoxyl Radical (AP-O•) AP_O_anion->AP_O_rad3 + R• - R- DFT_Workflow start Define Aminophenol Isomer (ortho, meta, para) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(2df,2p)) start->geom_opt geom_opt->geom_opt Re-optimize if necessary freq_calc Frequency Calculation geom_opt->freq_calc verify_minima Verify True Minima (No Imaginary Frequencies) freq_calc->verify_minima verify_minima->geom_opt Invalid calc_bde Calculate BDE verify_minima->calc_bde Valid calc_ip Calculate IP verify_minima->calc_ip Valid calc_pa Calculate PA verify_minima->calc_pa Valid end Comparative Analysis of Antioxidant Activity calc_bde->end calc_ip->end calc_pa->end

A Comparative Guide to the Corrosion Inhibition Potential of 2-(Aminomethyl)phenol and Related Compounds in Diverse Corrosive Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential corrosion inhibition efficiency of 2-(Aminomethyl)phenol. Due to a lack of extensive direct experimental data on this compound as a corrosion inhibitor in publicly available literature, this document leverages data from structurally similar compounds, including aminophenol isomers, aniline, and various phenol derivatives. This approach allows for an objective comparison and provides a scientific basis for estimating the potential performance of this compound in different corrosive media, namely acidic and alkaline environments.

Introduction to Corrosion Inhibition by Organic Molecules

Organic compounds are widely utilized as corrosion inhibitors for various metals and alloys. Their effectiveness typically stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The presence of heteroatoms such as nitrogen and oxygen, as well as aromatic rings, in the molecular structure of compounds like this compound, are known to facilitate this adsorption process. These functional groups can act as active centers for adsorption on the metal surface.[1]

The inhibition mechanism can involve either physisorption, which is based on electrostatic interactions, or chemisorption, which involves the formation of coordinate bonds between the organic molecule and the metal. Often, a combination of both mechanisms is observed.

Comparative Performance Data

To provide a comprehensive overview, the following tables summarize the corrosion inhibition efficiency of compounds structurally related to this compound in acidic (hydrochloric and sulfuric acid) and alkaline (sodium hydroxide) media. The data has been compiled from various studies and is presented to serve as a benchmark for the potential performance of this compound.

Corrosion Inhibition in Acidic Media (Mild Steel)

Table 1: Inhibition Efficiency of Phenol and Aniline Derivatives on Mild Steel in Acidic Solutions

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Experimental MethodReference
4-Aminophenol1M H₂SO₄600 ppm4080.1Weight Loss[2]
o-Aminophenol0.5 M HClVariousNot SpecifiedAccelerates CorrosionWeight Loss[3][4]
p-Toluidine0.5 M HClVariousNot SpecifiedGood InhibitionWeight Loss[3][4]
Aniline1M HCl10⁻³ M30~85Potentiodynamic Polarization[5][6]
N-MethylanilineNot SpecifiedNot SpecifiedNot SpecifiedGood InhibitionNot Specified
3-NitroanilineNot SpecifiedNot SpecifiedNot SpecifiedIncreases CorrosionNot Specified
Nonyl Phenol15% HCl75 mMAmbient83Weight Loss[7]
Methoxy Phenol15% HCl75 mMAmbient78Weight Loss[7]
Corrosion Inhibition in Alkaline Media (Aluminum)

Table 2: Inhibition Efficiency of Phenol and Aniline Derivatives on Aluminum in NaOH Solution

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Experimental MethodReference
p-AminophenolNaOHNot Specified25HighWeight Loss, Gasometry[8][9][10]
PhenolNaOHNot Specified25ModerateWeight Loss, Gasometry[8][9][10]
o-CresolNaOHNot Specified25ModerateWeight Loss, Gasometry[8][9][10]
p-CresolNaOHNot Specified25ModerateWeight Loss, Gasometry[8][9][10]
p-ChlorophenolNaOHNot Specified25HighWeight Loss, Gasometry[8][9][10]
CatecholBicarbonate Buffer (pH 11)10 mMNot Specified98Electrochemical Impedance Spectroscopy[11]
ResorcinolBicarbonate Buffer (pH 11)100 mMNot Specified98.7Electrochemical Impedance Spectroscopy[11]
QuinolBicarbonate Buffer (pH 11)Not SpecifiedNot SpecifiedModerateElectrochemical Impedance Spectroscopy[11]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the corrosion inhibition efficiency of organic compounds.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates.[12][13]

  • Specimen Preparation: Metal specimens (e.g., mild steel or aluminum) of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and a degreasing solvent (like acetone), and then dried.[12] The initial weight of each specimen is accurately recorded.

  • Immersion Test: The pre-weighed specimens are suspended in the corrosive solution (e.g., 1M HCl or 1M NaOH) with and without the inhibitor at a specific concentration and temperature for a predetermined period.[12]

  • Post-Immersion Analysis: After the immersion period, the specimens are removed, carefully cleaned to remove corrosion products (typically with a soft brush and appropriate cleaning solutions), washed, dried, and re-weighed.[12]

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the specimen in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[13]

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[14][15][16]

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential at a constant scan rate.[14]

  • Data Analysis: The resulting polarization curve (a plot of log(current density) vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves.[14]

  • Calculation of Inhibition Efficiency: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[17][18][19][20]

  • Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Procedure: The working electrode is immersed in the test solution and allowed to stabilize at its OCP. A small amplitude AC potential signal is then applied over a range of frequencies. The resulting AC current response is measured.

  • Data Analysis: The impedance data is often represented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit to model the corrosion process. Key parameters obtained include the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[17][18]

  • Calculation of Inhibition Efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.

Visualizing Corrosion Inhibition Mechanisms and Workflows

General Mechanism of Corrosion Inhibition

The following diagram illustrates the fundamental principle of how an organic inhibitor like this compound is expected to function.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Medium cluster_surface Metal Surface Corrosive_Species Corrosive Species (H⁺, OH⁻, Cl⁻) Metal Metal (e.g., Steel, Aluminum) Corrosive_Species->Metal Corrosion Attack Inhibitor This compound Molecules Inhibitor->Metal Adsorption Protective_Layer Adsorbed Protective Film Metal->Protective_Layer Forms Protective_Layer->Corrosive_Species Blocks

Caption: General mechanism of corrosion inhibition by adsorption.

Experimental Workflow for Inhibitor Evaluation

The logical flow for evaluating a potential corrosion inhibitor is depicted in the diagram below.

Experimental_Workflow Start Start: Select Inhibitor (2-Aminomethyl)phenol) Prepare_Solutions Prepare Corrosive Media (e.g., 1M HCl, 1M NaOH) Start->Prepare_Solutions Prepare_Specimens Prepare Metal Specimens (e.g., Mild Steel, Aluminum) Start->Prepare_Specimens Weight_Loss Weight Loss Measurements Prepare_Solutions->Weight_Loss Electrochemical_Tests Electrochemical Tests Prepare_Solutions->Electrochemical_Tests Prepare_Specimens->Weight_Loss Prepare_Specimens->Electrochemical_Tests Data_Analysis Data Analysis and Inhibition Efficiency Calculation Weight_Loss->Data_Analysis Polarization Potentiodynamic Polarization Electrochemical_Tests->Polarization EIS Electrochemical Impedance Spectroscopy Electrochemical_Tests->EIS Polarization->Data_Analysis EIS->Data_Analysis Comparison Compare with Alternative Inhibitors Data_Analysis->Comparison Conclusion Conclusion on Inhibition Performance Comparison->Conclusion

Caption: Workflow for evaluating corrosion inhibitor efficiency.

Conclusion

While direct experimental data on the corrosion inhibition performance of this compound is limited, the analysis of structurally related compounds provides valuable insights. Based on the data for aminophenol isomers, aniline, and phenol derivatives, it is plausible to hypothesize that this compound could exhibit significant corrosion inhibition properties, particularly in alkaline environments for aluminum and potentially for mild steel in acidic media, although the ortho-position of the aminomethyl group might influence its adsorption behavior. The presence of both an amino group and a hydroxyl group on the aromatic ring suggests a strong potential for adsorption onto metal surfaces.

Further experimental investigation employing the standardized protocols outlined in this guide is necessary to definitively determine the corrosion inhibition efficiency of this compound and to fully understand its mechanism of action in different corrosive media. Such studies would be a valuable contribution to the field of corrosion science and could lead to the development of new, effective corrosion inhibitors.

References

Safety Operating Guide

2-(Aminomethyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 2-(Aminomethyl)phenol is critical for ensuring laboratory safety and environmental protection. As a substance that is harmful if swallowed or inhaled and is suspected of causing genetic defects, adherence to strict disposal protocols is mandatory.[1] All waste materials must be managed in accordance with applicable national and local regulations.

Immediate Safety and Disposal Overview

Waste material from this compound must be disposed of via an approved waste disposal plant.[2][3] It should never be released into drains or the environment, as it is toxic to aquatic life.[3] The core principle is to collect the chemical waste, including contaminated materials, in properly labeled, sealed containers for pickup by a licensed hazardous waste management service.

Waste TypeRecommended Disposal ActionKey Precautions
Unused/Surplus Product Collect in original or suitable, closed, and labeled container. Arrange for professional disposal.Do not mix with other waste. Store in a locked, well-ventilated area.[1][2]
Contaminated Labware Collect items (e.g., pipette tips, tubes) in a puncture-proof, sealable container.Label container clearly as hazardous waste containing this compound.[4][5]
Contaminated PPE Double-bag contaminated items (gloves, lab coats) and label as solid hazardous waste.Do not launder heavily contaminated clothing; dispose of it as hazardous waste.[6]
Empty Containers Triple-rinse the container. The first rinse must be collected as hazardous waste.Handle the uncleaned container as you would the product itself. After proper rinsing, it may be recycled or reconditioned.[7]
Spill Cleanup Material Absorb spill with inert material (sand, earth), collect in a closed container for disposal.Ensure adequate ventilation and wear appropriate PPE during cleanup.[2]

Environmental Hazard Data

OrganismTest TypeResult
Fish (Golden orfe)LC500.1 mg/l
Aquatic Invertebrates (Daphnia magna)EC50 (24h)35 mg/l
Aquatic Invertebrates (Daphnia magna)EC01 mg/l
Algae/Aquatic Plants IC06 mg/l
Microorganisms LC50 (5 min)420 mg/l
Source: Sigma-Aldrich Safety Data Sheet.

Detailed Disposal Protocols

1. Waste Collection and Storage:

  • Chemical Waste: Keep this compound in its original container whenever possible. Ensure the container is well-sealed and stored in a designated, secure hazardous waste storage area.[8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name, this compound.[5][8]

  • Segregation: Do not mix this compound waste with other chemical waste streams to prevent potentially dangerous reactions. Store it away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]

2. Handling of Contaminated Materials:

  • Solid Waste: Pipette tips, gloves, and other disposable materials contaminated with this compound should be collected in a dedicated, sealed, and puncture-proof container.[5] This container must be labeled as hazardous waste.

  • Empty Containers: To decontaminate an empty container, rinse it thoroughly three times. The first rinsate is considered hazardous and must be collected for disposal.[4] Subsequent rinses may be permissible for sewer disposal depending on local regulations, but given the chemical's toxicity, collecting all rinsates is the most prudent approach.

3. Spill Management and Disposal:

  • Minor Spills (<50 mL):

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

    • Wear appropriate personal protective equipment (PPE), including double gloves (laminate film over nitrile), safety goggles, and a lab coat.[6]

    • Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[9][10]

    • Working from the outside in, carefully sweep the absorbed material into a suitable, closed container.[2][6]

    • Decontaminate the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[11]

    • Label the container with all its contents and manage as hazardous waste.[6]

  • Major Spills (>50 mL):

    • Evacuate the area immediately.

    • Alert others and secure the location to prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for professional cleanup.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and related waste.

G cluster_start cluster_type Categorize Waste Type cluster_action Disposal Action cluster_final Final Disposal start Identify Waste Containing This compound A Unused Product / Residue start->A B Contaminated Material (PPE, Labware) start->B C Empty Container start->C D Spill Debris start->D A1 Keep in original, sealed container. Label clearly. A->A1 B1 Place in separate, sealed, puncture-proof container. B->B1 C1 Triple-rinse container. Collect first rinse as hazardous waste. C->C1 D1 Collect in sealed container. Decontaminate area. D->D1 end_node Store in designated area for pickup by licensed waste disposal service. A1->end_node B1->end_node C1->end_node D1->end_node

Caption: Logical workflow for the safe disposal of this compound waste.

References

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2-(Aminomethyl)phenol

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